molecular formula C24H41NO2 B089840 N-(4-Hydroxyphenyl)stearamide CAS No. 103-99-1

N-(4-Hydroxyphenyl)stearamide

Cat. No.: B089840
CAS No.: 103-99-1
M. Wt: 375.6 g/mol
InChI Key: YASWBJXTHOXPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)stearamide is a synthetic lipid amide that shares a common structural motif with several bioactive molecules of significant research interest. This compound is primarily investigated in the context of lipid signaling and cellular biochemistry. Its core structure, featuring a hydroxyphenyl group linked to a long-chain stearic acid via an amide bond, is analogous to other N-(4-hydroxyphenyl) retinamides and fatty acid amides known to influence critical cellular processes. Research on related compounds suggests potential areas of investigation for this compound, particularly in modulating pathways involved in cell growth and survival. For instance, the well-studied analog N-(4-Hydroxyphenyl)retinamide (Fenretinide) is known to induce apoptosis (programmed cell death) in various cancer cell lines. Studies have shown that this action can involve the induction of ceramide accumulation, a key lipid mediator of apoptosis, as well as the generation of reactive oxygen species and the activation of specific enzymes called caspases . Furthermore, the hydroxyphenylamide structure is a key feature in molecules that interact with lipid metabolic pathways. Sphingolipids, a class of lipids that includes ceramide, form a highly interconnected network (the sphingolipidome) that regulates cell fate, including growth, senescence, and inflammatory responses . As a synthetic amide, this compound provides researchers with a tool to probe the structure-activity relationships within this family of compounds and explore its potential effects on these crucial biological pathways. This product is intended for research purposes to further elucidate the mechanisms and applications of synthetic lipid amides in biological systems.

Properties

IUPAC Name

N-(4-hydroxyphenyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASWBJXTHOXPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059287
Record name N-(4-Hydroxyphenyl)stearamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-99-1
Record name N-(4-Hydroxyphenyl)octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoyl-p-aminophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanamide, N-(4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Hydroxyphenyl)stearamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-4-hydroxyphenylstearamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(4-Hydroxyphenyl)stearamide is a compound with limited publicly available experimental data. This guide compiles the available information and provides predicted data and proposed experimental protocols based on established chemical principles and data from structurally related compounds. This information is intended for research and development purposes and should be used as a reference for further investigation.

Introduction

This compound, also known as paracetamol stearate, is a long-chain fatty acid amide of 4-aminophenol. Its structure combines the p-aminophenol moiety, found in the widely used analgesic and antipyretic drug paracetamol, with a stearoyl group, a saturated 18-carbon fatty acid chain. This structural combination suggests potential for modified physicochemical properties and pharmacological activities compared to its parent compounds. The lipophilic stearoyl chain may influence the compound's solubility, membrane permeability, and pharmacokinetic profile. Given the known biological activities of other long-chain fatty acid amides and paracetamol derivatives, this compound is a compound of interest for investigation in drug development, particularly in the areas of analgesia, inflammation, and oncology.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 103-99-1NIST
Molecular Formula C₂₄H₄₁NO₂NIST
Molecular Weight 375.59 g/mol NIST
IUPAC Name N-(4-hydroxyphenyl)octadecanamideNIST
Synonyms N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide, Paracetamol stearateSanta Cruz Biotechnology
Melting Point 131-133 °CChemNet[2]
Boiling Point (Predicted) 542.3 °C at 760 mmHgChemNet[2]
Density (Predicted) 0.975 g/cm³ChemNet[2]
Flash Point (Predicted) 281.8 °CChemNet[2]
Solubility Insoluble in water; Soluble in hot ethanol, chloroform, and ether.[3]ChemBK[3]

Synthesis and Purification

Proposed Synthesis Workflow

Synthesis_Workflow Reactants 4-Aminophenol + Stearoyl Chloride + Base (e.g., Pyridine or Triethylamine) Reaction Acylation Reaction (0°C to Room Temperature) Reactants->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Workup Aqueous Workup (Wash with dilute HCl, NaHCO₃, and brine) Reaction->Workup Drying Drying over anhydrous Na₂SO₄ Workup->Drying Filtration Filtration and Solvent Evaporation Drying->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Purification by Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Proposed synthesis workflow for this compound.
Experimental Protocols

Proposed Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of stearoyl chloride (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Proposed Purification by Recrystallization

  • Solvent Selection: Based on solubility data for similar compounds, a suitable solvent system for recrystallization would be ethanol or an ethanol/water mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been reported by the NIST Chemistry WebBook. Key characteristic peaks include:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300 (broad)O-H (phenol)Stretching
~3100 (broad)N-H (amide)Stretching
2920, 2850C-H (alkane)Stretching
~1650C=O (amide I)Stretching
~1540N-H bend, C-N stretch (amide II)Bending, Stretching
~1510, 1470C=C (aromatic)Stretching
~1240C-O (phenol)Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Detailed NMR spectra for this compound are not publicly available. The following tables provide predicted chemical shifts based on the compound's structure.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0-10.0s1HAr-OH
~7.3-7.5d2HAr-H (ortho to -NH)
~6.7-6.9d2HAr-H (ortho to -OH)
~2.2-2.4t2H-NH-CO-CH₂ -
~1.6-1.8m2H-CO-CH₂-CH₂ -
~1.2-1.4m28H-(CH₂ )₁₄-
~0.8-0.9t3H-CH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~172C =O (amide)
~154Ar-C -OH
~131Ar-C -NH
~122Ar-C H (ortho to -NH)
~115Ar-C H (ortho to -OH)
~38-NH-CO-C H₂-
~32-C H₂-CH₃
~29-(C H₂)₁₄-
~26-CO-CH₂-C H₂-
~23-CH₂-C H₃
~14-C H₃

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragment
375[M]⁺ (Molecular Ion)
267[M - C₈H₁₆]⁺ (McLafferty rearrangement)
109[HOC₆H₄NH₂]⁺
93[HOC₆H₄]⁺

Analytical Workflow

Analytical_Workflow Sample Pure this compound IR FT-IR Spectroscopy (Functional Group Identification) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) Sample->MS Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

General analytical workflow for the characterization of this compound.

Potential Pharmacological Activity and Experimental Protocols

Direct pharmacological data for this compound is scarce. However, its structural similarity to paracetamol and other N-acyl-p-aminophenols suggests potential analgesic and anti-inflammatory properties. The long fatty acid chain may also confer activities similar to other endogenous fatty acid amides.

Potential Therapeutic Areas
  • Analgesia: The p-aminophenol core is a well-known pharmacophore for analgesic activity.

  • Anti-inflammatory: Long-chain N-acyl-p-aminophenols have been investigated for their anti-inflammatory effects.

  • Anticancer: The related compound N-(4-hydroxyphenyl)retinamide (Fenretinide) has demonstrated anticancer properties.

Proposed Experimental Protocols for Biological Evaluation

In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit.

    • Prepare a range of concentrations of the test compound.

    • Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC₅₀ values for each enzyme to determine the potency and selectivity of inhibition.

In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound.

  • Methodology:

    • Administer this compound or a vehicle control to rodents (e.g., rats or mice) orally or intraperitoneally.

    • After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

In Vivo Hot Plate Test (Analgesia)

  • Objective: To assess the central analgesic activity of the compound.

  • Methodology:

    • Administer the test compound or a vehicle control to rodents.

    • At various time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).

    • An increase in the reaction time compared to the control group indicates an analgesic effect.

MTT Assay (Cytotoxicity)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways

The exact signaling pathways modulated by this compound have not been elucidated. However, based on its structural components, several potential pathways can be hypothesized for investigation.

Prostaglandin Synthesis Pathway (Hypothesized)

Given its structural similarity to paracetamol, a known cyclooxygenase (COX) inhibitor, this compound may exert its potential anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound (Hypothesized Inhibitor) Compound->COX

Hypothesized inhibition of the prostaglandin synthesis pathway.
Endocannabinoid System (Hypothesized)

Some long-chain fatty acid amides are known to interact with the endocannabinoid system. It is plausible that this compound could be metabolized to a compound that modulates this system, contributing to its potential analgesic effects.

Endocannabinoid_Pathway Compound This compound Metabolism Metabolism (e.g., FAAH) Compound->Metabolism Active_Metabolite Active Metabolite Metabolism->Active_Metabolite CB_Receptors Cannabinoid Receptors (CB1, CB2) Active_Metabolite->CB_Receptors Analgesia Analgesia CB_Receptors->Analgesia

Hypothesized modulation of the endocannabinoid system.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, particularly in the fields of analgesia and anti-inflammatory research. This technical guide provides a summary of the currently available information, along with proposed experimental protocols and predicted data to facilitate future research. The lack of extensive public data underscores the opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Researchers are encouraged to use the information herein as a starting point for their own investigations into the properties and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Molecular Structure of N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(4-Hydroxyphenyl)stearamide (CAS No. 103-99-1). The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.

Molecular Structure and Properties

This compound, also known as N-stearoyl-p-aminophenol or 4-hydroxystearanilide, is a chemical compound with the molecular formula C24H41NO2.[1][2] It consists of a stearamide group attached to a hydroxyphenyl group at the fourth position. The molecule combines a long, lipophilic alkyl chain with a polar phenolic head, giving it amphiphilic properties.

Chemical Identifiers:

  • IUPAC Name: N-(4-hydroxyphenyl)octadecanamide[3]

  • CAS Number: 103-99-1[1][2][3]

  • Molecular Formula: C24H41NO2[1][2]

  • Molecular Weight: 375.59 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical databases and literature sources.

PropertyValueUnitReference(s)
Melting Point131-133°C[3]
Boiling Point542.3°C at 760 mmHg[3]
Density0.975g/cm³[3]
Flash Point281.8°C[3]
Water SolubilityInsoluble-[4]
Solubility in Organic SolventsSoluble in hot polar organic solvents (e.g., alcohol, dioxane, acetone, dimethylformamide)-[4]
AppearanceWhite to off-white powder-[4]
Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and characterization of this compound.

The infrared spectrum of this compound provides key information about its functional groups. The spectrum is characterized by absorption bands corresponding to the O-H and N-H stretching of the phenol and amide groups, the C=O stretching of the amide, and the C-H stretching of the long alkyl chain. A broad absorption in the region of 3200-3550 cm⁻¹ is characteristic of the phenolic O-H stretch.[5]

Key IR Absorption Bands (Solid, Pellet):

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H and N-H stretching
~2920, 2850C-H stretching (alkyl chain)
~1640C=O stretching (Amide I)
~1540N-H bending (Amide II)
~1510, 1470C=C stretching (aromatic ring)
~1240C-N stretching

Source: Adapted from NIST WebBook[3]

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide proton, the phenolic proton, and the protons of the long stearoyl chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5-9.5s (broad)1H-OH (phenolic)
~7.3-7.5d2HAromatic protons ortho to -NH
~6.7-6.9d2HAromatic protons ortho to -OH
~7.2-7.6s (broad)1H-NH (amide)
~2.2-2.4t2H-CH₂-C=O
~1.5-1.7m2H-CH₂-CH₂-C=O
~1.2-1.4m28H-(CH₂)₁₄-
~0.8-0.9t3H-CH₃

Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the numerous carbons of the stearoyl chain.

Chemical Shift (ppm)Assignment
~172C=O (amide)
~154Aromatic C-OH
~132Aromatic C-NH
~122Aromatic CH (ortho to -NH)
~116Aromatic CH (ortho to -OH)
~38-CH₂-C=O
~22-32-(CH₂)₁₅-
~14-CH₃

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a fatty acid amide.

Expected Fragmentation Pattern:

  • Molecular Ion [M]⁺: m/z 375

  • Major Fragments:

    • Cleavage of the amide bond is a common fragmentation pathway for amides, leading to the formation of an acylium ion and a fragment corresponding to p-aminophenol.[6]

    • Fragments resulting from the sequential loss of methylene units from the alkyl chain.[7][8]

    • A prominent fragment corresponding to the p-hydroxyphenylaminium ion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the acylation of p-aminophenol with stearoyl chloride. This is a common method for the preparation of N-acyl-aminophenols.[9][10][11]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product p_aminophenol p-Aminophenol product This compound p_aminophenol->product Acylation stearoyl_chloride Stearoyl Chloride stearoyl_chloride->product solvent Acetone (solvent) base Ice Bath (cooling) hcl HCl (byproduct)

Caption: Synthesis of this compound.

Materials:

  • p-Aminophenol

  • Stearoyl chloride

  • Acetone (anhydrous)

  • 1N Hydrochloric acid (HCl)

  • Ethanol

  • Hexane

  • Ice

Procedure:

  • In a round-bottom flask, dissolve p-aminophenol (2 equivalents) in anhydrous acetone.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of stearoyl chloride (1 equivalent) in anhydrous acetone to the cooled p-aminophenol solution over a period of 20-30 minutes.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture in an ice bath and filter the resulting precipitate (p-aminophenol hydrochloride).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Treat the residue with 1N HCl to precipitate the crude product.

  • Filter the crude product, wash with cold 1N HCl, followed by water.

  • Recrystallize the crude product from an ethanol/water mixture.

  • Wash the purified crystals with hexane and dry under vacuum to yield this compound.

This protocol is adapted from a general procedure for the synthesis of N-(4-hydroxyphenyl)butanamide and may require optimization for this specific synthesis.[11]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests it may act as an antioxidant. Phenolic compounds are known to scavenge free radicals through a hydrogen atom transfer (HAT) mechanism.[12][13][14]

Antioxidant Mechanism: Free Radical Scavenging

The phenolic hydroxyl group of this compound can donate a hydrogen atom to a free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage. This process generates a resonance-stabilized phenoxyl radical, which is less reactive than the initial free radical.

G Molecule This compound (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) Molecule->PhenoxylRadical H• donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• acceptance StableProduct Stable Product PhenoxylRadical->StableProduct Termination

Caption: Antioxidant activity via free radical scavenging.

This free radical scavenging activity is a key mechanism by which phenolic antioxidants protect biological systems from oxidative stress. The long alkyl chain of this compound would enhance its lipid solubility, potentially allowing it to act as an antioxidant within cellular membranes.

Conclusion

This compound is a multifaceted molecule with a structure that suggests potential applications in fields requiring surface-active agents or lipophilic antioxidants. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The predicted spectral data and proposed antioxidant mechanism offer a foundation for further experimental investigation into the properties and biological activities of this compound. Further research is warranted to experimentally validate the predicted spectral data and to explore the full range of its biological effects.

References

An In-depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Hydroxyphenyl)stearamide, a lipophilic amide with potential applications in pharmaceuticals and material science. The primary synthetic route detailed herein is the N-acylation of 4-aminophenol with stearoyl chloride. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes the necessary reagents, reaction conditions, and characterization methods. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as N-stearoyl-p-aminophenol, is an organic compound characterized by a long aliphatic chain derived from stearic acid and a hydroxyphenyl group from 4-aminophenol, linked by an amide bond. Its amphiphilic nature, combining a long hydrophobic tail with a polar head group, suggests potential utility as a surfactant, gelling agent, or as a component in drug delivery systems. The synthesis of this and similar long-chain N-aryl fatty acid amides is of interest for the development of new materials and therapeutic agents.

This guide focuses on a robust and widely applicable method for its synthesis: the acylation of 4-aminophenol using stearoyl chloride.

Synthesis Pathway

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 4-aminophenol and stearoyl chloride. In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Aminophenol 4-Aminophenol N4HS This compound 4-Aminophenol->N4HS + Stearoyl_Chloride Stearoyl Chloride Stearoyl_Chloride->N4HS Base (e.g., Pyridine) Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) HCl HCl Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-aminophenol and pyridine in DCM B Cool to 0 °C A->B C Add stearoyl chloride dropwise B->C D Stir at room temperature C->D E Wash with 1 M HCl D->E F Wash with sat. NaHCO₃ E->F G Wash with brine F->G H Dry with Na₂SO₄ G->H I Concentrate in vacuo H->I J Recrystallize from ethanol I->J K Filter and dry J->K

N-(4-Hydroxyphenyl)stearamide: A Technical Guide to its Origins and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)stearamide, a derivative of p-aminophenol, belongs to a broader class of acylated p-aminophenols. While its precise, individual discovery is not well-documented in dedicated scientific literature, its emergence can be traced to the mid-20th century exploration of N-acyl-p-aminophenols as industrial antioxidants. This technical guide provides an in-depth exploration of the historical context of its development, likely synthesis methodologies based on the established chemistry of its class, and its physicochemical properties.

Discovery and Historical Context

The specific discovery of this compound is not attributed to a single individual or a landmark publication. Instead, its development is rooted in the broader industrial research into "acylated p-aminophenols" as non-volatile antioxidants for materials such as petroleum products, synthetic lubricants, and plastics in the mid-20th century.[1][2] Patents from that era describe the synthesis and application of this class of compounds, highlighting their utility in preventing oxidative degradation.

While much of the documented research from this period focuses on the lower molecular weight member of this class, N-acetyl-p-aminophenol (more commonly known as the analgesic acetaminophen), the overarching patents and technical descriptions acknowledge the utility of acylating p-aminophenol with a variety of carboxylic acids, including long-chain fatty acids. The use of higher fatty acids to produce N-acylated p-aminophenols was specifically aimed at improving their solubility in organic media, a desirable property for antioxidants in lubricants and plastics.

The synthesis of N-acyl-p-aminophenols by condensing a p-aminophenol with a higher fatty acid was a known method, with research focused on optimizing reaction conditions to yield a pure, light-colored product.

Physicochemical Properties

This compound is a white to off-white powder.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₄₁NO₂[3]
Molecular Weight 375.59 g/mol [3]
Melting Point 131-133 °C[4][5]
Solubility Insoluble in water; soluble in hot polar organic solvents such as ethanol, dioxane, acetone, and dimethylformamide.[3]
Appearance White to off-white powder[3]

Synthesis

The primary route for the synthesis of this compound is the acylation of p-aminophenol with stearic acid or a reactive derivative of stearic acid, such as stearoyl chloride or stearic anhydride. This is a nucleophilic acyl substitution reaction where the amino group of p-aminophenol attacks the carbonyl carbon of the acylating agent.

General Synthesis Pathway

The overall reaction is depicted below:

Synthesis_Pathway p_aminophenol p-Aminophenol reagents p_aminophenol->reagents stearic_acid Stearic Acid (or Stearoyl Chloride) stearic_acid->reagents product This compound water H₂O (or HCl) product->water Byproduct reagents->product + Heat

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation with Stearic Acid

This protocol is a representative method based on the known chemistry for the acylation of p-aminophenols with long-chain fatty acids.

Materials:

  • p-Aminophenol

  • Stearic acid

  • Toluene (or another suitable water-entraining solvent)

  • Boric acid (catalyst, optional)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A reaction flask is equipped with a mechanical stirrer, a thermometer, a gas inlet for an inert atmosphere, and a Dean-Stark apparatus connected to a condenser.

  • Charging the Reactor: The flask is charged with equimolar amounts of p-aminophenol and stearic acid. A solvent such as toluene is added to facilitate the reaction and azeotropically remove the water formed. A catalytic amount of boric acid can be added to improve the reaction rate.

  • Inert Atmosphere: The reaction vessel is purged with an inert gas to prevent the oxidation of p-aminophenol, which can lead to colored impurities.

  • Heating and Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the condensation reaction is collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

  • Solvent Removal: Once the theoretical amount of water has been collected, the toluene is removed by distillation, possibly under reduced pressure.

  • Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield a pure, crystalline product.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification setup Charge p-aminophenol, stearic acid, and toluene to reactor purge Purge with inert gas setup->purge heat Heat to reflux purge->heat collect_water Collect water in Dean-Stark trap heat->collect_water distill Remove toluene by distillation collect_water->distill recrystallize Recrystallize crude product distill->recrystallize final_product final_product recrystallize->final_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Potential Mechanism of Action (as an Antioxidant)

The antioxidant properties of acylated p-aminophenols are attributed to the phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thus neutralizing it and preventing it from causing oxidative damage to other molecules. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The long stearoyl chain enhances the molecule's solubility in nonpolar environments like oils and plastics, allowing it to function effectively in these matrices.

Antioxidant_Mechanism molecule This compound Phenolic -OH free_radical Free Radical (R•) molecule:f1->free_radical H• Donation phenoxy_radical Stabilized Phenoxy Radical Resonance Delocalization molecule->phenoxy_radical neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical

Caption: Proposed antioxidant mechanism of this compound.

Conclusion

This compound is a molecule whose history is intertwined with the mid-20th-century development of industrial antioxidants. While not as widely known as its lower-chain homolog, acetaminophen, its synthesis and properties are well-understood within the context of acylated p-aminophenols. Its utility as a non-volatile antioxidant is derived from the radical-scavenging ability of its phenolic hydroxyl group and the lipophilicity imparted by its long stearoyl chain. The synthesis protocols are based on straightforward acylation chemistry, which has been refined over the years to improve yield and purity. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

N-(4-Hydroxyphenyl)stearamide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1). A review of the current scientific literature reveals a significant scarcity of data regarding the specific biological activities and mechanisms of action of this molecule. Most of the available information is limited to its basic chemical and physical properties.

In contrast, the structurally related compound N-(4-hydroxyphenyl)retinamide (Fenretinide) is extensively studied, particularly for its anti-neoplastic properties. Given the shared N-(4-hydroxyphenyl) moiety, this review will present key findings from Fenretinide research as a potential, albeit speculative, framework for investigating this compound. This includes data on cytotoxicity, proposed signaling pathways, and detailed experimental protocols. It is imperative to note that the biological data and pathways described herein pertain to Fenretinide and require empirical validation for this compound.

Core Properties of this compound

This compound, also known as N-Stearoyl-p-aminophenol, is a fatty acid amide.[1] Its core structure consists of a saturated 18-carbon stearic acid chain linked via an amide bond to the nitrogen of 4-aminophenol.

Physicochemical Data

The known quantitative properties of this compound are summarized below.

PropertyValueReference
CAS Number 103-99-1[1][2]
Molecular Formula C₂₄H₄₁NO₂[1][2]
Molecular Weight 375.59 g/mol [1][2]
Melting Point 131-133 °C[2]
Boiling Point 542.3 °C at 760 mmHg[2]
Density 0.975 g/cm³[2]
Flash Point 281.8 °C[2]
Synthesis Protocol

A standard method for synthesizing this compound involves the acylation of 4-aminophenol with stearoyl chloride.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-aminophenol in a suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane) containing a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.

  • Cooling: Cool the reaction mixture in an ice bath (0 °C) to control the exothermic reaction.

  • Acylation: Add stearoyl chloride dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed.

  • Work-up: Quench the reaction with water. If necessary, acidify the aqueous layer with dilute HCl to neutralize any remaining base.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

G reagents Reactants: 4-Aminophenol Stearoyl Chloride Triethylamine (Base) solvent Dissolve in Aprotic Solvent (e.g., THF) reagents->solvent reaction Cool to 0°C Add Stearoyl Chloride Stir at RT solvent->reaction workup Quench with Water Acidify (dil. HCl) reaction->workup extraction Extract with Ethyl Acetate Wash & Dry workup->extraction purification Concentrate & Purify (Recrystallization or Chromatography) extraction->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.

Biological Activity of N-(4-hydroxyphenyl)retinamide (Fenretinide)

Disclaimer: The following sections detail the biological activity and mechanisms of N-(4-hydroxyphenyl)retinamide (Fenretinide). This information is presented to guide potential research on this compound due to structural similarities and is not data from direct studies of the stearamide derivative.

Fenretinide is a synthetic retinoid that has demonstrated potent anti-cancer properties, including the inhibition of cell growth and induction of apoptosis.[3]

Cytotoxic and Antiproliferative Effects

Fenretinide has shown significant cytotoxicity against various cancer cell lines, particularly in hematological and solid tumors.

Table 1: Cytotoxicity of Fenretinide in Acute Lymphoblastic Leukemia (ALL) Cell Lines [4]

Cell LineTypeLog Cell Kill (12 µM, 96h)LC₉₉ (µM)
MOLT-3 T Cell4.71.5 - 8.9 (Avg. 4.8)
MOLT-4 T Cell3.51.5 - 8.9 (Avg. 4.8)
CEM T Cell3.91.5 - 8.9 (Avg. 4.8)
NALM-6 Pre-B-cell2.91.5 - 8.9 (Avg. 4.8)
SMS-SB Pre-B-cell4.71.5 - 8.9 (Avg. 4.8)
NALL-1 Null Cell4.51.5 - 8.9 (Avg. 4.8)

LC₉₉: Concentration that killed 99% of cells.

In addition to direct cytotoxicity, Fenretinide can inhibit cell proliferation at non-toxic concentrations. In PC3 human prostate adenocarcinoma cells, 1 µM of Fenretinide led to a 51% reduction in the proliferation rate by causing an accumulation of cells in the G0/G1 phase of the cell cycle.[5]

Potential Mechanisms of Action (Inferred from Fenretinide)

Studies on Fenretinide have elucidated several signaling pathways through which it exerts its anti-neoplastic effects. These pathways represent plausible, yet unconfirmed, targets for this compound.

Ceramide-Mediated Apoptosis

A key mechanism of Fenretinide-induced cell death is its ability to increase intracellular levels of ceramide, a pro-apoptotic sphingolipid.[4] This increase is time- and dose-dependent and can be blocked by inhibitors of de novo ceramide synthesis.

G HPR N-(4-hydroxyphenyl)retinamide (Fenretinide) Ceramide_Synth De Novo Ceramide Synthesis HPR->Ceramide_Synth Induces Inhibitors Inhibitors of de novo synthesis Inhibitors->Ceramide_Synth Abrogates Ceramide ↑ Intracellular Ceramide Ceramide_Synth->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Fenretinide-induced apoptosis via elevation of intracellular ceramide.
Nitric Oxide (NO)-Mediated Apoptosis

Fenretinide can induce the production of Nitric Oxide (NO) in breast cancer cells, which acts as a potent inducer of apoptosis.[6] This effect is mediated by the increased expression of both inducible (NOSII) and endothelial (NOSIII) nitric oxide synthases. The apoptotic effect of Fenretinide can be blocked by competitive inhibitors of NOS, confirming the essential role of NO in this pathway.[6]

G HPR N-(4-hydroxyphenyl)retinamide (Fenretinide) NOS_Expression ↑ NOSII & NOSIII Expression HPR->NOS_Expression NOS_Inhibitor NOS Inhibitor (L-NMMA) NO_Production ↑ Nitric Oxide (NO) Production NOS_Inhibitor->NO_Production Prevents NOS_Expression->NO_Production Apoptosis Apoptosis in Breast Cancer Cells NO_Production->Apoptosis

Fenretinide-induced apoptosis via the Nitric Oxide (NO) signaling pathway.
Cell Cycle Arrest

Fenretinide has been shown to inhibit cancer cell growth by inducing cell cycle arrest, particularly at the G1/S transition.[5][7] This blockade is associated with a significant suppression of c-myc gene expression, a key regulator of cell proliferation.[5]

Key Experimental Protocols (from Fenretinide Studies)

The following protocols are generalized from methodologies used in Fenretinide research and can be adapted for the study of this compound.

Experimental Protocol: Cell Viability and Cytotoxicity Assay

  • Cell Plating: Seed cancer cells (e.g., MOLT-3, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (dissolved in a suitable vehicle like DMSO) for specified time periods (e.g., 24, 48, 72, 96 hours). Include vehicle-only controls.

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Measure absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of viable cells relative to the vehicle control and determine values such as the IC₅₀ (concentration for 50% inhibition) or LC₉₉.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells 1. Plate Cells in 96-well Plate treat_cells 2. Treat with Compound (Varying Concentrations) plate_cells->treat_cells incubate 3. Incubate for 24-96 hours treat_cells->incubate add_reagent 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate 5. Measure Signal (Absorbance/Luminescence) add_reagent->read_plate calculate 6. Calculate Viability & Determine IC50/LC99 read_plate->calculate

A standard workflow for an in vitro cell viability and cytotoxicity assay.

Conclusion and Future Directions

This compound is a commercially available compound for research use whose biological properties remain largely unexplored in the public domain. While its basic physicochemical characteristics are defined, there is a clear need for foundational research to determine its bioactivity.

The extensive data available for the structurally related compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), provides a valuable starting point. Future investigations on this compound should focus on:

  • Screening for Cytotoxicity: Assessing its effects on a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating its impact on key signaling pathways identified for Fenretinide, such as ceramide synthesis, nitric oxide production, and cell cycle regulation.

  • Comparative Analysis: Directly comparing its potency and mechanisms against those of Fenretinide to understand the role of the amide-linked side chain (saturated stearoyl vs. unsaturated retinoyl) in determining biological activity.

Such studies will be crucial to ascertain whether this compound holds any therapeutic potential and to build a comprehensive scientific profile for this under-researched molecule.

References

In-Depth Technical Guide: Physical and Chemical Properties of N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)stearamide, a lipophilic amide derivative of p-aminophenol and stearic acid, is a compound with potential applications in pharmaceutical and material sciences. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and analysis, and a discussion of its potential biological activities based on related structures. The information is presented to support further research and development involving this molecule.

Chemical and Physical Properties

This compound, also known as N-Stearoyl-p-aminophenol or 4-Hydroxystearanilide, possesses a molecular structure that combines a hydrophilic phenolic head with a long, lipophilic stearoyl tail. This amphipathic nature influences its physical and chemical characteristics.[1]

General Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name N-(4-hydroxyphenyl)octadecanamide
Synonyms N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide[1]
CAS Number 103-99-1[1]
Molecular Formula C24H41NO2[1]
Molecular Weight 375.59 g/mol [1]
Appearance White to off-white powder[2]
Solubility

The solubility of this compound is dictated by its long aliphatic chain, making it generally insoluble in water but soluble in various organic solvents, particularly at elevated temperatures.[2] While specific quantitative data is limited, a qualitative solubility profile is provided in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
Water Insoluble[2]
Methanol Soluble (especially when hot)[2]
Ethanol Soluble (especially when hot)[2]
Acetone Soluble (especially when hot)[2]
Dioxane Soluble (especially when hot)[2]
Dimethylformamide (DMF) Soluble[2]
Dimethyl Sulfoxide (DMSO) Soluble
Chloroform Soluble

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are:

  • ~3300 cm-1: O-H stretching of the phenolic hydroxyl group and N-H stretching of the amide.

  • ~3000-2800 cm-1: C-H stretching of the aliphatic chain.

  • ~1650 cm-1: C=O stretching of the amide (Amide I band).

  • ~1550 cm-1: N-H bending of the amide (Amide II band).

  • ~1600 and ~1500 cm-1: C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H and 13C NMR chemical shifts are essential for structural elucidation.

Table 3: Predicted 1H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0Singlet1HAr-OH
~7.5Singlet1HNH
~7.3Doublet2HAr-H (ortho to NH)
~6.8Doublet2HAr-H (ortho to OH)
~2.2Triplet2H-CO-CH 2-
~1.6Multiplet2H-CO-CH2-CH 2-
~1.2-1.3Multiplet~28H-(CH 2)14-
~0.9Triplet3H-CH 3

Table 4: Predicted 13C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~172C =O (Amide)
~154Ar-C -OH
~131Ar-C -NH
~122Ar-C H (ortho to NH)
~115Ar-C H (ortho to OH)
~38-CO-C H2-
~32-CH2-C H2CH3
~29-30-(C H2)n-
~25-CO-CH2-C H2-
~22-C H2CH3
~14-C H3
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]+ at m/z 375. Key fragmentation patterns for aromatic amides include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

  • McLafferty rearrangement: If a gamma-hydrogen is present, a neutral molecule can be lost.

  • Cleavage of the amide bond: This can result in fragments corresponding to the stearoyl cation and the 4-aminophenol radical cation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of p-aminophenol with stearoyl chloride.

Materials:

  • p-Aminophenol

  • Stearoyl chloride

  • Pyridine or Triethylamine (as a base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve p-aminophenol in the anhydrous solvent in a round-bottom flask.

  • Add the base (pyridine or triethylamine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of stearoyl chloride in the same anhydrous solvent to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product p_aminophenol p-Aminophenol dissolve Dissolve p-aminophenol in solvent with base p_aminophenol->dissolve stearoyl_chloride Stearoyl Chloride add_stearoyl Add Stearoyl Chloride dropwise stearoyl_chloride->add_stearoyl base Base (Pyridine/Et3N) base->dissolve solvent Anhydrous Solvent solvent->dissolve cool Cool to 0°C dissolve->cool cool->add_stearoyl react Stir at RT add_stearoyl->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate purify Recrystallization concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the structurally related compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), has been extensively studied for its anticancer properties.[3] It is plausible that this compound may exhibit some similar biological effects due to the shared N-(4-hydroxyphenyl)amide moiety, which is considered key to the antiproliferative activity of these compounds.[3]

Studies on long-chain N-acyl p-aminophenols suggest that the length of the alkyl chain can influence their antiproliferative potencies.[3]

One of the proposed mechanisms of action for Fenretinide in breast cancer cells involves the induction of apoptosis through the production of nitric oxide (NO).[4] This process is linked to the increased expression of nitric oxide synthase (NOS) enzymes.[4] It is hypothesized that this compound could potentially interact with similar pathways.

SignalingPathway HPS This compound (Hypothesized) Cell Cancer Cell HPS->Cell NOS Nitric Oxide Synthase (NOSII, NOSIII) Cell->NOS Upregulation NO Nitric Oxide (NO) Production NOS->NO Apoptosis Apoptosis NO->Apoptosis Induction

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This compound is a molecule with interesting chemical and physical properties stemming from its amphipathic structure. This guide has provided a summary of its known characteristics, a detailed protocol for its synthesis, and an overview of its potential biological activities based on structurally similar compounds. Further research is warranted to fully elucidate its spectroscopic profile, quantitative solubility, and to directly investigate its biological effects and mechanisms of action. This information serves as a valuable resource for scientists and researchers working with this compound.

References

Unraveling the Molecular Mechanisms of N-(4-Hydroxyphenyl)stearamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)stearamide, a lipoamino acid, belongs to a class of compounds with potential therapeutic applications stemming from their interaction with the endocannabinoid system. While direct quantitative data for this specific molecule is limited in publicly available literature, its structural similarity to well-characterized compounds, such as the acetaminophen metabolite N-arachidonoylphenolamine (AM404), provides a strong basis for elucidating its probable mechanism of action. This technical guide synthesizes the current understanding of related N-acylphenols to propose a primary mechanism for this compound centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), with a potential secondary role as a Transient Receptor Potential Vanilloid 1 (TRPV1) agonist. This document provides a detailed overview of the proposed signaling pathways, comprehensive experimental protocols for mechanism validation, and illustrative diagrams to facilitate a deeper understanding of its molecular interactions.

Core Mechanism of Action: Modulation of the Endocannabinoid System

The primary proposed mechanism of action for this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound is hypothesized to increase the synaptic concentration and duration of action of AEA. This elevation of endogenous anandamide levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are key regulators of pain, inflammation, and mood.

A secondary, plausible mechanism involves the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Several N-acylethanolamines have been shown to be agonists of TRPV1, a non-selective cation channel involved in the detection and modulation of pain and temperature.

Proposed Signaling Pathway: FAAH Inhibition

Inhibition of FAAH by this compound leads to an accumulation of anandamide. Anandamide then acts as a retrograde messenger, binding to presynaptic CB1 receptors. This binding initiates a G-protein coupled signaling cascade, ultimately leading to the inhibition of neurotransmitter release and a reduction in neuronal excitability. This cascade is central to the analgesic and anxiolytic effects associated with elevated endocannabinoid tone.

FAAH_Inhibition_Pathway Proposed FAAH Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1->Neurotransmitter_Vesicle Inhibits Fusion Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release FAAH FAAH Anandamide_Metabolism Anandamide Metabolism FAAH->Anandamide_Metabolism Anandamide Anandamide (AEA) Anandamide->CB1 Activates Anandamide->FAAH Degraded by HPS This compound HPS->FAAH Inhibits

Proposed FAAH Inhibition Signaling Pathway

Proposed Signaling Pathway: TRPV1 Agonism

As a potential TRPV1 agonist, this compound may directly bind to and activate the TRPV1 channel on nociceptive sensory neurons. This activation leads to an influx of cations, primarily Ca2+, causing initial neuronal depolarization perceived as a pungent or burning sensation. However, prolonged activation of TRPV1 leads to desensitization of the channel and the neuron, resulting in a lasting analgesic effect.

TRPV1_Agonism_Pathway Proposed TRPV1 Agonism Signaling Pathway cluster_neuron Sensory Neuron TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Signal_Transduction Signal Transduction (Pain Sensation) Depolarization->Signal_Transduction Desensitization Channel Desensitization (Analgesia) Signal_Transduction->Desensitization Prolonged Activation HPS This compound HPS->TRPV1

Proposed TRPV1 Agonism Signaling Pathway

Quantitative Data Summary

CompoundTargetAssay TypeValueReference
AM404 Anandamide UptakeInhibitionIC50: ~1 µM[1]
TRPV1ActivationEC50: 160 nM[2]
URB597 FAAHInhibitionIC50: 4.6 nM[3]
PF-3845 FAAHInhibitionKi: 0.23 µM[1]

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following detailed experimental protocols are provided.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol outlines a common method to determine the inhibitory activity of a compound against FAAH.

Objective: To determine the IC50 value of this compound for FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Dilute the recombinant FAAH enzyme to the desired working concentration in cold FAAH Assay Buffer. Keep the enzyme solution on ice.

    • Prepare the FAAH substrate solution in FAAH Assay Buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells (Negative Control): Add FAAH Assay Buffer, diluted FAAH enzyme, and DMSO (vehicle control).

    • Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the desired concentration of this compound.

    • Background Wells: Add FAAH Assay Buffer and DMSO, without the enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

  • Signal Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 340-360/450-465 nm for AMC-based substrates) over time (kinetic reading) or after a fixed incubation period (endpoint reading) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

FAAH_Assay_Workflow Experimental Workflow for FAAH Inhibition Assay start Start reagent_prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->reagent_prep plate_setup Set up 96-well Plate (Controls & Test Compound) reagent_prep->plate_setup pre_incubation Pre-incubate Plate (37°C) plate_setup->pre_incubation add_substrate Add FAAH Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition & IC50) measure_fluorescence->data_analysis end End data_analysis->end TRPV1_Assay_Workflow Experimental Workflow for TRPV1 Activation Assay start Start cell_plating Plate TRPV1-expressing Cells in 96-well Plate start->cell_plating dye_loading Load Cells with Calcium Indicator Dye cell_plating->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells baseline_reading Establish Baseline Fluorescence Reading wash_cells->baseline_reading add_compound Add Test Compound baseline_reading->add_compound measure_fluorescence Measure Fluorescence Change Over Time add_compound->measure_fluorescence data_analysis Data Analysis (Calculate EC50) measure_fluorescence->data_analysis end End data_analysis->end

References

The Multifaceted Biological Activities of N-(4-Hydroxyphenyl)stearamide and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxyphenyl)stearamide and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, ranging from anticancer and antioxidant effects to specific enzyme inhibition. This technical guide provides an in-depth analysis of their biological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Quantitative Biological Activity Data

The biological efficacy of this compound analogs has been quantified across various studies, primarily focusing on their cytotoxic, enzyme-inhibitory, and receptor-modulating activities. The following tables summarize the key quantitative data available in the literature, providing a comparative overview of the potency of these compounds.

Table 1: Anticancer and Cytotoxic Activity
Compound/AnalogCell Line(s)Activity TypeIC50 ValueReference(s)
N-(4-hydroxyphenyl)retinamide (Fenretinide)Ovarian, Breast, NeuroblastomaAnticancer, ChemopreventiveLow micromolar range (cell line dependent)[1]
4-oxo-N-(4-hydroxyphenyl)retinamideOvarian (A2780), Breast (T47D), Cervical (HeLa), Neuroblastoma (SK-N-BE)AnticancerMore potent than Fenretinide in some cell lines[1]
N-(4-hydroxy-3-mercaptonaphthalen-1-yl)benzamide (6d)HUVECs, A549, K562, PC-3, HCT116, MDA-MB-231, MCF-7Antiproliferative5.34 µM, 40.53 µM, 10.81 µM, 52.52 µM, 10.19 µM, 21.37 µM, 2.81 µM, respectively[2]
p-methylaminophenol (p-MAP)HL60, MCF-7, MCF-7/Adr(R), HepG2, DU-145AntiproliferativeLess potent than Fenretinide[3]
Table 2: Enzyme Inhibition
Compound/AnalogTarget EnzymeInhibition TypeIC50 ValueReference(s)
N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r)Xanthine Oxidase (XO)Inhibitor0.028 µM[4]
N-(3-(4-Hydroxyphenyl)-propenoyl)-2-aminoisobutyric acid tryptamideSIRT2InhibitorNot specified, but equipotent to parent compound[5]
N-(3-(4-Hydroxyphenyl)-propenoyl)-L-alanine tryptamideSIRT2InhibitorNot specified, but equipotent to parent compound[5]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6)Lipoxygenase, ButylcholinesteraseInhibitor57 ± 0.97 µM, 89 ± 0.79 µM, respectively[6]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3)AcetylcholinesteraseInhibitor75 ± 0.83 µM[6]
4-(2-perfluoroundecanoylaminoethyl)-phenyl sulfamate (5r)Steroid Sulfatase (STS)Inhibitor2.18 µM[7]
4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499)STAT6Inhibitor21 nM[8]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (35 and 36)12-Lipoxygenase (12-LOX)InhibitorNanomolar potency[9]
Table 3: Receptor Antagonism
Compound/AnalogTarget ReceptorActivity TypeIC50 ValueReference(s)
N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine (21)NMDA Receptor (NR1A/2B subtype)Antagonist0.022 µM[10]
N-(omega-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine (33)NMDA Receptor (NR1A/2B subtype)Antagonist0.059 µM[10]
(+/-)-3-(4-hydroxyphenyl)pyrrolidine (40)NMDA Receptor (NR1A/2B subtype)Antagonist0.017 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key experiments relevant to assessing the biological activity of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The specifics of the assay depend on the enzyme and the substrate used.

General Protocol (Example for Xanthine Oxidase):

  • Reaction Mixture Preparation: In a suitable buffer, combine the enzyme (e.g., Xanthine Oxidase), the substrate (e.g., xanthine), and varying concentrations of the inhibitor (this compound analog).

  • Initiation of Reaction: Initiate the reaction by adding the substrate. The conversion of xanthine to uric acid can be monitored by measuring the increase in absorbance at 295 nm.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)

Principle: This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) cultured on a basement membrane matrix (e.g., Matrigel), a key step in angiogenesis.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

  • Incubation: Incubate the plate for a period that allows for tube formation (typically 6-18 hours).

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound analogs can aid in understanding their mechanisms of action.

cluster_0 Anticancer Mechanism of Fenretinide Fenretinide N-(4-hydroxyphenyl)retinamide (Fenretinide) ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS induces RARs Retinoic Acid Receptors (RARs) Fenretinide->RARs activates Apoptosis Apoptosis ROS->Apoptosis triggers RARs->Apoptosis promotes

Caption: Anticancer mechanism of N-(4-hydroxyphenyl)retinamide (Fenretinide).

cluster_1 Experimental Workflow for Enzyme Inhibition Assay Start Start Prepare Prepare Reaction Mixture (Enzyme, Substrate, Inhibitor) Start->Prepare Incubate Incubate at Optimal Temperature Prepare->Incubate Measure Measure Product Formation or Substrate Depletion Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: General experimental workflow for an enzyme inhibition assay.

cluster_2 STAT6 Signaling Pathway Inhibition IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor binds JAK JAK Kinases Receptor->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 Phosphorylated STAT6 (Dimer) STAT6->pSTAT6 dimerizes Nucleus Nucleus pSTAT6->Nucleus translocates to Gene Th2 Gene Transcription Nucleus->Gene initiates Inhibitor AS1517499 (Analog) Inhibitor->STAT6 inhibits phosphorylation

Caption: Inhibition of the STAT6 signaling pathway by a pyrimidine-5-carboxamide analog.

Conclusion

The this compound scaffold and its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neurological disorders. The structure-activity relationship studies, as evidenced by the diverse range of biological activities and potencies of different analogs, highlight the tunability of this chemical framework for targeted drug design. Further research into the pharmacokinetics and in vivo efficacy of the most potent analogs is warranted to translate these promising preclinical findings into clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this class of compounds.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of N-(4-Hydroxyphenyl)retinamide (Fenretinide)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: Initial searches for "N-(4-Hydroxyphenyl)stearamide" yielded limited information regarding therapeutic effects, primarily pointing to its classification as a chemical compound for research use only. In contrast, a significant body of scientific literature exists for a similarly named compound, N-(4-Hydroxyphenyl)retinamide (4-HPR or Fenretinide) , which has been extensively studied for its therapeutic potential, particularly in oncology. It is highly probable that interest lies in the therapeutic effects of Fenretinide. This guide will, therefore, focus on the substantial research available for N-(4-Hydroxyphenyl)retinamide.

Executive Summary

N-(4-Hydroxyphenyl)retinamide (Fenretinide), a synthetic derivative of all-trans-retinoic acid, has emerged as a promising agent in the prevention and treatment of various cancers. Unlike other retinoids that primarily induce cell differentiation, Fenretinide's predominant mechanism of action is the induction of apoptosis.[1] Its favorable safety profile and selective accumulation in certain tissues, such as the breast, have made it a subject of numerous preclinical and clinical investigations.[2] This technical guide provides a comprehensive overview of the therapeutic effects of Fenretinide, detailing its mechanisms of action through various signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Quantitative Data Presentation

In Vitro Efficacy

The cytotoxic and growth-inhibitory effects of Fenretinide have been quantified in various cancer cell lines.

Cell LineCancer TypeParameterValueReference
PC3Prostate AdenocarcinomaProliferation Reduction (at 1 µM)51%[3]
TSU-PR1Prostate AdenocarcinomaAdhesion Reduction (at 1 µM)32%[4]
PC-3Prostate AdenocarcinomaAdhesion Reduction (at 1 µM)37%[4]
TSU-PR1Prostate AdenocarcinomaMotility Reduction (at 1 µM)29%[4]
PC-3Prostate AdenocarcinomaMotility Reduction (at 1 µM)28%[4]
LA-N-5NeuroblastomaApoptosis (at 1.25 µM, 2 days)~15%[5]
LA-N-5NeuroblastomaApoptosis (at 5 µM, 8 days)~90%[5]
ER+ Breast Cancer CellsBreast CancerNO Production Increase (at 2.5 µM)24-fold[6]
ER- Breast Cancer CellsBreast CancerNO Production Increase (at 2.5 µM)3.3-fold[6]
Clinical Trial Data: Breast Cancer Prevention

A significant phase III clinical trial investigated the efficacy of Fenretinide in preventing second breast cancer.

Patient GroupTreatmentOutcomeHazard Ratio (95% CI)Reference
All PatientsFenretinide vs. ControlSecond Breast Cancer0.83 (0.67-1.03)[7]
Premenopausal WomenFenretinide vs. ControlSecond Breast Cancer0.62 (0.46-0.83)[7]
Postmenopausal WomenFenretinide vs. ControlSecond Breast Cancer1.23 (0.63-2.40)[7]
Women ≤ 40 yearsFenretinide vs. ControlSecond Breast Cancer~50% risk reduction[7]
Clinical Trial Data: Advanced Breast Cancer and Melanoma

A phase II study evaluated Fenretinide in patients with advanced-stage cancers.[8]

Cancer TypeNumber of PatientsResponse
Breast Cancer15No partial or complete responses
Melanoma16No partial or complete responses
Clinical Trial Data: Relapsed/Refractory Neuroblastoma

A phase I trial of a novel oral formulation of Fenretinide in pediatric patients showed promising results.[9]

Patient GroupResponseNumber of PatientsDuration
Relapsed/Refractory NeuroblastomaStable Disease64-26 courses
Relapsed/Refractory Neuroblastoma (marrow/bone disease only)Complete Response410-46 courses

Mechanisms of Action and Signaling Pathways

Fenretinide exerts its therapeutic effects through a variety of signaling pathways, often independent of traditional retinoid receptors.[10][11]

Induction of Apoptosis via Reactive Oxygen Species (ROS) and MAPK Pathway

A primary mechanism of Fenretinide-induced apoptosis involves the generation of reactive oxygen species (ROS).[12] This oxidative stress triggers the activation of several mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, leading to downstream apoptotic events.[12]

ROS_MAPK_Pathway Fenretinide Fenretinide ROS ROS Fenretinide->ROS MAPKs (JNK, p38, ERK) MAPKs (JNK, p38, ERK) ROS->MAPKs (JNK, p38, ERK) Apoptosis Apoptosis MAPKs (JNK, p38, ERK)->Apoptosis

Figure 1: Fenretinide-induced ROS and MAPK-mediated apoptosis.

De Novo Ceramide Biosynthesis

Fenretinide has been shown to elevate intracellular ceramide levels by activating key enzymes in the de novo synthesis pathway, namely serine palmitoyltransferase (SPT) and ceramide synthase.[13] Ceramide, a bioactive sphingolipid, is a well-known mediator of apoptosis.[14]

Ceramide_Synthesis_Pathway cluster_0 Fenretinide Fenretinide SPT_activation Serine Palmitoyltransferase (SPT) Activation Fenretinide->SPT_activation CerS_activation Ceramide Synthase (CerS) Activation Fenretinide->CerS_activation De_Novo_Synthesis De Novo Synthesis SPT_activation->De_Novo_Synthesis CerS_activation->De_Novo_Synthesis Ceramide Ceramide De_Novo_Synthesis->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Figure 2: Fenretinide-induced de novo ceramide synthesis leading to apoptosis.

Nitric Oxide (NO) Production

In breast cancer cells, Fenretinide induces apoptosis by increasing the production of nitric oxide (NO).[15] This is achieved through the upregulation of both inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII).[15] The pro-apoptotic effects of Fenretinide can be enhanced by interferon-gamma and tamoxifen, which further increase NOSII expression.[6][15]

NO_Production_Pathway Fenretinide Fenretinide NOSII_NOSIII NOSII & NOSIII Expression Fenretinide->NOSII_NOSIII IFN_gamma_TAM IFN-γ / Tamoxifen IFN_gamma_TAM->NOSII_NOSIII enhances NO_Production Nitric Oxide (NO) Production NOSII_NOSIII->NO_Production Apoptosis Apoptosis NO_Production->Apoptosis

Figure 3: Fenretinide-induced nitric oxide production and apoptosis.

Transforming Growth Factor-Beta (TGF-β) Signaling

Fenretinide can activate the TGF-β signaling pathway, which plays a role in its pro-apoptotic and anti-angiogenic effects.[16][17] It upregulates the expression of TGF-β family members, such as bone morphogenetic protein-2 (BMP-2) and macrophage inhibitory cytokine-1 (MIC-1), which in turn inhibit endothelial cell growth, migration, and invasion.[16]

TGF_Beta_Pathway Fenretinide Fenretinide TGF_beta_activation TGF-β Pathway Activation Fenretinide->TGF_beta_activation BMP2_MIC1 Upregulation of BMP-2 & MIC-1 TGF_beta_activation->BMP2_MIC1 Apoptosis Apoptosis BMP2_MIC1->Apoptosis Anti_angiogenesis Anti-angiogenesis BMP2_MIC1->Anti_angiogenesis

Figure 4: Fenretinide's activation of the TGF-β pathway.

Cell Cycle Arrest

Fenretinide can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][18] This effect has been associated with the suppression of c-myc gene expression.[3] In some cell types, it can also lead to the downregulation of cyclin D1 and proteasomal degradation of p21.[18]

Cell_Cycle_Arrest_Workflow Fenretinide Fenretinide c_myc_suppression Suppression of c-myc expression Fenretinide->c_myc_suppression cyclinD1_p21_down Downregulation of Cyclin D1 & p21 Fenretinide->cyclinD1_p21_down G1_S_block Block in G1 to S phase transition c_myc_suppression->G1_S_block cyclinD1_p21_down->G1_S_block G0_G1_arrest G0/G1 Phase Cell Cycle Arrest G1_S_block->G0_G1_arrest

Figure 5: Fenretinide-induced cell cycle arrest.

Experimental Protocols

In Vitro Cell Culture and Viability Assays
  • Cell Lines: A variety of human cancer cell lines are used, including PC3 (prostate), TSU-PR1 (prostate), LA-N-5 (neuroblastoma), and various breast cancer cell lines (e.g., T47D).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Fenretinide Treatment: Fenretinide is dissolved in a suitable solvent (e.g., ethanol) and added to the cell culture medium at various concentrations (typically in the micromolar range) for specified time periods.

  • Viability/Proliferation Assays: Cell viability and proliferation are assessed using standard methods such as MTT or XTT assays, or by direct cell counting.

Apoptosis Assays
  • Morphological Assessment: Apoptosis is often initially identified by observing morphological changes such as chromatin condensation and nuclear fragmentation using fluorescence microscopy after staining with DNA-binding dyes (e.g., Hoechst 33342).

  • Flow Cytometry: Quantification of apoptosis is frequently performed using flow cytometry. The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, is a common method.[5] Annexin V/propidium iodide staining can also be used to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting: The activation of apoptotic signaling pathways is confirmed by detecting the cleavage of key proteins such as caspase-3 and PARP via Western blotting.

Nitric Oxide (NO) Measurement
  • Griess Assay: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Cell Cycle Analysis
  • Flow Cytometry: Cells are treated with Fenretinide, harvested, fixed (e.g., in ethanol), and stained with a fluorescent DNA intercalating agent (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used.

  • Tumor Implantation: Human cancer cells (e.g., neuroblastoma SK-N-BE2 and SH-SY5Y) are injected subcutaneously into the flanks of the mice.[19]

  • Treatment: Once tumors are established, mice are treated with Fenretinide (and/or other agents) administered through various routes (e.g., oral gavage, dietary admixture).

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptotic markers).[19]

Conclusion

N-(4-Hydroxyphenyl)retinamide (Fenretinide) is a multi-faceted therapeutic agent with a distinct, receptor-independent mechanism of action that primarily drives cancer cells towards apoptosis. Its ability to modulate multiple signaling pathways, including those involving ROS, ceramide, nitric oxide, and TGF-β, underscores its potential in cancer therapy and chemoprevention. While clinical efficacy in advanced cancers has been limited, its notable success in reducing the risk of second breast cancer in premenopausal women and the promising results from a recent neuroblastoma trial highlight its continued relevance.[7][9] Future research should focus on optimizing drug delivery to enhance bioavailability and exploring rational combination therapies to leverage its unique cytotoxic mechanisms.

References

Spectroscopic Profile of N-(4-Hydroxyphenyl)stearamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1). Due to the limited availability of published experimental spectra for this specific molecule, this document combines available experimental infrared (IR) data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and related compounds. This guide is intended to serve as a valuable reference for the synthesis, characterization, and application of N-(4--Hydroxyphenyl)stearamide in research and development.

Chemical Structure and Properties

  • IUPAC Name: N-(4-hydroxyphenyl)octadecanamide

  • Synonyms: 4-stearamidophenol, N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide[1]

  • CAS Number: 103-99-1[1]

  • Molecular Formula: C₂₄H₄₁NO₂[1]

  • Molecular Weight: 375.59 g/mol [1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 9.5Broad Singlet1HAr-OH (phenolic)
~ 7.2 - 7.4Singlet1H-NH- (amide)
~ 7.0 - 7.2Doublet2HAr-H (ortho to -NH)
~ 6.7 - 6.9Doublet2HAr-H (ortho to -OH)
~ 2.2 - 2.4Triplet2H-CO-CH₂-
~ 1.6 - 1.8Multiplet2H-CO-CH₂-CH₂-
~ 1.2 - 1.4Multiplet28H-(CH₂)₁₄-
~ 0.8 - 0.9Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 172 - 174C=O (amide carbonyl)
~ 154 - 156Ar-C-OH
~ 130 - 132Ar-C-NH
~ 122 - 124Ar-CH (ortho to -NH)
~ 115 - 117Ar-CH (ortho to -OH)
~ 38 - 40-CO-CH₂-
~ 29 - 32-(CH₂)₁₅- (stearoyl chain)
~ 25 - 27-CO-CH₂-CH₂-
~ 22 - 24-CH₂-CH₃
~ 14-CH₃
Infrared (IR) Spectroscopy

An experimental FT-IR spectrum of this compound is available from the NIST WebBook. The spectrum was obtained from a solid pellet sample.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3500Strong, BroadO-H stretch (phenolic), N-H stretch (amide)
~ 3000 - 3100MediumAromatic C-H stretch
~ 2850 - 2960StrongAliphatic C-H stretch
~ 1650 - 1680StrongC=O stretch (Amide I)
~ 1510 - 1560StrongN-H bend (Amide II), Aromatic C=C stretch
~ 1230 - 1270StrongC-O stretch (phenolic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zProposed Fragment
375[M]⁺ (Molecular Ion)
267[M - C₇H₇NO]⁺ (Loss of hydroxyphenylamino group)
109[HOC₆H₄NH₂]⁺ (Hydroxyphenylamine cation)
108[HOC₆H₄NH]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean NMR tube.

  • Ensure complete dissolution by gentle agitation.

Instrumentation and Acquisition:

  • A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • ¹H NMR spectra are acquired using a standard pulse sequence.

  • ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

Instrumentation and Acquisition:

  • An FT-IR spectrometer is used.

  • A background spectrum of a blank KBr pellet is recorded.

  • The sample pellet is placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • The concentration should be adjusted to approximately 1 mg/mL.

Instrumentation and Acquisition:

  • A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.

  • For EI, the sample is introduced into the ion source, typically after passing through a gas chromatograph.

  • For ESI, the sample solution is infused directly or via liquid chromatography into the ESI source.

  • The mass spectrum is recorded over a suitable m/z range.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Compound Synthesis/ Purification NMR_Prep NMR Sample (in Deuterated Solvent) Synthesis->NMR_Prep IR_Prep IR Sample (KBr Pellet/ATR) Synthesis->IR_Prep MS_Prep MS Sample (in Volatile Solvent) Synthesis->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation/ Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of N-Stearoyl-p-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Stearoyl-p-aminophenol, a derivative of p-aminophenol incorporating a long-chain fatty acid. The document details the core synthesis pathway, experimental protocols, and relevant physicochemical data. Due to the limited publicly available information on the specific biological signaling pathways of N-Stearoyl-p-aminophenol, this guide also presents a logical workflow for its synthesis and characterization.

Introduction

N-Stearoyl-p-aminophenol, also known as N-(4-hydroxyphenyl)octadecanamide, is an organic compound belonging to the family of N-acyl-p-aminophenols. These compounds are characterized by a p-aminophenol core structure where the amino group is acylated. While the most well-known member of this class is N-acetyl-p-aminophenol (Acetaminophen or Paracetamol), long-chain derivatives such as N-Stearoyl-p-aminophenol are of interest for their potential applications in various fields, including pharmaceuticals and material science, owing to their increased lipophilicity. Some long-chain N-alkylaminophenols have been investigated for their antiproliferative properties.[1]

This guide focuses on the primary synthetic route to N-Stearoyl-p-aminophenol, which involves the N-acylation of p-aminophenol with a stearoylating agent.

Synthesis Pathway

The principal pathway for the synthesis of N-Stearoyl-p-aminophenol is the nucleophilic acyl substitution reaction between p-aminophenol and a stearoyl derivative, typically stearoyl chloride. In this reaction, the amino group of p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base is typically used to neutralize the hydrochloric acid byproduct.

A secondary, less common pathway involves the direct condensation of p-aminophenol with stearic acid, which generally requires a coupling agent or high temperatures to facilitate the dehydration reaction.

Physicochemical Properties of Reactants and Product
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
p-Aminophenol123-30-8C₆H₇NO109.13187.5Moderately soluble in alcohols, can be recrystallized from hot water.[2]
Stearoyl Chloride112-76-5C₁₈H₃₅ClO302.9323Reacts with water. Soluble in aprotic organic solvents.
N-Stearoyl-p-aminophenol103-99-1C₂₄H₄₁NO₂375.60131-133Insoluble in water; soluble in polar organic solvents (e.g., alcohol, acetone, dimethylformamide), especially when hot.[3][4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-Stearoyl-p-aminophenol is not extensively documented in publicly available literature, a reliable procedure can be derived from the general principles of N-acylation of aminophenols with long-chain fatty acyl chlorides. The following protocol is a generalized representation.

Synthesis of N-Stearoyl-p-aminophenol via Acylation with Stearoyl Chloride

Materials:

  • p-Aminophenol

  • Stearoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous non-nucleophilic base (e.g., Pyridine, Triethylamine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, acetone)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-aminophenol in the anhydrous aprotic solvent.

  • Add the anhydrous non-nucleophilic base to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of stearoyl chloride in the anhydrous aprotic solvent to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure N-Stearoyl-p-aminophenol.

Characterization Data

The following table summarizes the expected spectroscopic data for the starting material, p-aminophenol, which is essential for monitoring the reaction progress and confirming the final product structure.

Spectroscopic Datap-AminophenolN-Stearoyl-p-aminophenol (Predicted)
¹H NMR (DMSO-d₆)δ 8.37 (s, 1H, OH), 6.48-6.50 (d, 2H, Ar-H), 6.42-6.44 (d, 2H, Ar-H), 4.38 (s, 2H, NH₂)Aromatic protons shifted downfield, amide proton (NH) singlet, characteristic signals for the long alkyl chain of the stearoyl group.
¹³C NMR (DMSO-d₆)δ 148.2, 140.7, 115.5, 115.2Carbonyl carbon of the amide, aromatic carbons with shifts influenced by the amide group, multiple signals for the alkyl chain carbons.
IR (ATR) (cm⁻¹)3338, 3279 (N-H stretching), Broad O-H stretchingAmide N-H stretching (~3300), C=O stretching (~1650), disappearance of primary amine N-H bending, presence of long alkyl chain C-H stretching.

Visualizations

Synthesis Pathway of N-Stearoyl-p-aminophenol

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products p_aminophenol p-Aminophenol acylation N-Acylation p_aminophenol->acylation stearoyl_chloride Stearoyl Chloride stearoyl_chloride->acylation product N-Stearoyl-p-aminophenol acylation->product byproduct HCl acylation->byproduct

Caption: General synthesis pathway for N-Stearoyl-p-aminophenol.

Experimental Workflow for Synthesis and Purification

G start Dissolve p-Aminophenol and Base in Solvent add_stearoyl Add Stearoyl Chloride Solution at 0°C start->add_stearoyl react Stir at Room Temperature (Monitor by TLC) add_stearoyl->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate recrystallize Recrystallize from Suitable Solvent concentrate->recrystallize end Pure N-Stearoyl-p-aminophenol recrystallize->end

Caption: Experimental workflow for the synthesis of N-Stearoyl-p-aminophenol.

Logical Relationship for Compound Development

Given the absence of specific signaling pathway information for N-Stearoyl-p-aminophenol, the following diagram illustrates a logical workflow for its potential development as a compound of interest, based on the properties of related molecules.

G synthesis Synthesis of N-Stearoyl-p-aminophenol characterization Physicochemical Characterization (NMR, IR, MS, Purity) synthesis->characterization in_vitro In Vitro Screening (e.g., Antiproliferative Assays) characterization->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar in_vivo In Vivo Efficacy and Toxicity Studies in_vitro->in_vivo lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis preclinical Preclinical Development in_vivo->preclinical

Caption: Logical workflow for the development of N-Stearoyl-p-aminophenol.

Conclusion

The synthesis of N-Stearoyl-p-aminophenol is a straightforward N-acylation reaction of p-aminophenol. This guide provides a foundational understanding of the synthesis pathway and a generalized experimental protocol. Further research is required to establish optimized reaction conditions, quantitative yields, and a comprehensive biological activity profile for this compound. The provided workflows and data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Structural Characterization of 4-Hydroxystearanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: N-(4-hydroxyphenyl)stearamide

Introduction

4-Hydroxystearanilide, systematically named this compound and also known as N-stearoyl-p-aminophenol, is a phenolic amide derivative. Its structure combines a long, saturated fatty acid chain (stearic acid) with an aromatic aminophenol moiety. This amphiphilic character suggests potential applications in materials science and biochemistry. Primarily, it is recognized for its role as an antioxidant and processing aid in various polymers, including rubber and polyamides, where it helps to mitigate degradation.

Despite its industrial applications, detailed public-domain data on its complete structural characterization is limited. This guide, therefore, serves as a comprehensive technical overview of the essential methodologies and analytical techniques that are applied to fully characterize the structure of 4-Hydroxystearanilide. It provides detailed experimental protocols and expected analytical data based on its known chemical structure, offering a foundational framework for researchers working with this molecule or analogous compounds.

Physicochemical and Structural Properties

A summary of the fundamental properties of 4-Hydroxystearanilide is presented below. These identifiers are crucial for sample sourcing, regulatory documentation, and analytical database searches.

PropertyData
Systematic Name This compound
Synonyms 4-Hydroxystearanilide, N-Stearoyl-p-aminophenol
CAS Number 103-99-1
Molecular Formula C₂₄H₄₁NO₂
Molecular Weight 375.6 g/mol
Appearance White to off-white powder or waxy solid
Melting Point 130-134 °C

Synthesis of 4-Hydroxystearanilide

The most direct and common method for synthesizing amides is through the acylation of an amine. For 4-Hydroxystearanilide, this involves the reaction of 4-aminophenol with an activated form of stearic acid, typically stearoyl chloride.

Experimental Protocol: Acylation of 4-Aminophenol
  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to act as an acid scavenger.

  • Reaction Setup: Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Acyl Chloride: Dissolve stearoyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-aminophenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acid chloride, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is fundamental to confirming the covalent structure of the synthesized molecule. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: A sample of 4-Hydroxystearanilide (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.75 s 1H Amide N-H
~9.15 s 1H Phenolic O-H
~7.35 d 2H Aromatic C-H (ortho to NH)
~6.68 d 2H Aromatic C-H (ortho to OH)
~2.20 t 2H -CO-CH₂ -CH₂-
~1.55 p 2H -CO-CH₂-CH₂ -
~1.24 m (br s) 28H -(CH₂ )₁₄- in the alkyl chain

| ~0.85 | t | 3H | Terminal -CH₃ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~171.5 Amide C =O
~153.0 Aromatic C -OH
~131.0 Aromatic C -NH
~121.5 Aromatic C H (ortho to NH)
~115.0 Aromatic C H (ortho to OH)
~36.5 -CO-C H₂-
~31.3 Alkyl chain -C H₂-
~29.0 (multiple peaks) Alkyl chain -(C H₂)₁₃-
~25.2 Alkyl chain -C H₂-
~22.1 Alkyl chain -C H₂-

| ~13.9 | Terminal -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Strong, Broad O-H Stretch Phenol (H-bonded)
~3300 Medium, Sharp N-H Stretch Secondary Amide
2950 - 2850 Strong C-H Stretch (sp³) Alkyl Chain
1680 - 1640 Strong C=O Stretch (Amide I) Secondary Amide
1600, 1510 Medium C=C Stretch Aromatic Ring
1570 - 1515 Strong N-H Bend (Amide II) Secondary Amide

| ~1240 | Medium | C-O Stretch | Phenol |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Experimental Protocol: A dilute solution of the sample is introduced into a mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Expected Mass Spectrometry Data (ESI-HRMS)

m/z Value (Predicted) Ion Species Formula Description
376.3210 [M+H]⁺ [C₂₄H₄₂NO₂]⁺ Protonated molecular ion
398.3030 [M+Na]⁺ [C₂₄H₄₁NO₂Na]⁺ Sodium adduct of the molecular ion

| 374.3064 | [M-H]⁻ | [C₂₄H₄₀NO₂]⁻ | Deprotonated molecular ion |

Predicted Fragmentation Pattern: Under tandem MS (MS/MS) conditions, key fragment ions would be expected from the cleavage of the amide bond (McLafferty rearrangement is unlikely due to the long saturated chain) and benzylic cleavage.

  • Acylium ion: [CH₃(CH₂)₁₆CO]⁺ at m/z 267.27

  • Aminophenol fragment: [HOC₆H₄NH₂]⁺ at m/z 109.05

Structural Characterization Workflow

The comprehensive process for identifying and characterizing a chemical compound like 4-Hydroxystearanilide follows a logical progression of experiments. This workflow ensures that sufficient data is collected to unambiguously determine the molecule's identity and structure.

G cluster_0 Synthesis & Purification cluster_1 Initial Analysis cluster_2 Spectroscopic & Spectrometric Confirmation cluster_3 Final Structure Elucidation synthesis Chemical Synthesis (e.g., Acylation) purification Purification (e.g., Recrystallization) synthesis->purification phys_props Physicochemical Properties (Melting Point, Appearance) purification->phys_props tlc Chromatographic Purity (TLC, HPLC) purification->tlc ms Mass Spectrometry (MS) (Molecular Weight, Formula) tlc->ms ir Infrared (IR) Spectroscopy (Functional Groups) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (C-H Framework) ir->nmr data_analysis Data Integration & Structure Proposal nmr->data_analysis final_structure Final Structure Confirmed: 4-Hydroxystearanilide data_analysis->final_structure

Caption: Workflow for the synthesis and structural characterization of 4-Hydroxystearanilide.

Methodological & Application

Application Notes and Protocols for N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)stearamide, also known as N-stearoyl-p-aminophenol, is a lipophilic amide derivative. Structurally similar to other biologically active fatty acid amides, this molecule is a potential candidate for investigation in various biological systems. Its structural components, p-aminophenol and stearic acid, suggest potential interactions with enzymatic pathways involved in lipid signaling. This document provides a detailed experimental protocol for the synthesis of this compound and outlines methodologies for investigating its potential biological activities, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.

Chemical and Physical Properties

This compound is a white to off-white powder. It is insoluble in water but soluble in polar organic solvents, especially when heated.[1] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 103-99-1[2][3]
Molecular Formula C₂₄H₄₁NO₂[2][3]
Molecular Weight 375.59 g/mol [2]
Melting Point 131-133 °C[3]
Boiling Point 542.3 °C at 760 mmHg[3]
Density 0.975 g/cm³[3]
Flash Point 281.8 °C[3]
Appearance White to off-white powder[1]
Solubility Insoluble in water; soluble in polar organic solvents like alcohol, dioxane, acetone, and dimethylformamide.[1]

Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of p-aminophenol with stearoyl chloride, a reactive derivative of stearic acid. This method is a common and effective way to form amide bonds.

Synthesis Workflow

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification stearic_acid Stearic Acid stearoyl_chloride Stearoyl Chloride stearic_acid->stearoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->stearoyl_chloride crude_product Crude this compound stearoyl_chloride->crude_product p_aminophenol p-Aminophenol p_aminophenol->crude_product base Base (e.g., Pyridine or Triethylamine) base->crude_product DCM or THF purified_product Pure this compound crude_product->purified_product Recrystallization

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
  • Stearic Acid

  • Thionyl Chloride (SOCl₂)

  • p-Aminophenol

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and dropping funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Experimental Procedure

Step 1: Formation of Stearoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser, add stearic acid.

  • Slowly add an excess of thionyl chloride (approximately 2 equivalents) to the flask. This step should be performed in a well-ventilated fume hood as toxic gases (SO₂ and HCl) are evolved.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude stearoyl chloride can be used directly in the next step.

Step 2: Acylation of p-Aminophenol

  • Dissolve p-aminophenol in an anhydrous solvent such as DCM or THF in a separate flask.

  • Add a base, such as pyridine or triethylamine (approximately 1.1 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add the crude stearoyl chloride (1 equivalent) dissolved in a small amount of the same anhydrous solvent to the p-aminophenol solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, wash the organic mixture sequentially with 1M HCl solution, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a pure crystalline solid.

Biological Activity Investigation: Potential FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[4] Inhibition of FAAH increases anandamide levels, leading to analgesic and anti-inflammatory effects.[4] Given its structure, this compound is a candidate for investigation as a potential FAAH inhibitor.

FAAH Inhibition Signaling Pathway

FAAH FAAH Enzyme ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation Signaling Downstream Signaling (e.g., Analgesia, Anti-inflammation) CB1R->Signaling Inhibitor This compound (Potential Inhibitor) Inhibitor->FAAH Inhibition

Caption: Proposed mechanism of FAAH inhibition by this compound.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.[4][5]

3.2.1. Materials

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • This compound (test compound)

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • DMSO (for dissolving compounds)

  • White, opaque 96-well microplates

  • Fluorescence plate reader

3.2.2. Protocol

  • Compound Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Perform serial dilutions in FAAH Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Thaw the FAAH enzyme on ice and dilute to the desired concentration in cold FAAH Assay Buffer.

  • Assay Plate Setup:

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution to triplicate wells.[5]

    • 100% Activity Control: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (DMSO) to triplicate wells.[5]

    • Background Control: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent to triplicate wells.[5]

  • Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 5-60 minutes) at 37°C. This step is crucial for time-dependent inhibitors to bind to the enzyme.[4]

  • Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to start the reaction.[5]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[5]

  • Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][5] Alternatively, for kinetic measurements, read the fluorescence every minute for 30 minutes at 37°C.[4]

3.2.3. Data Analysis

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

CompoundTargetIC₅₀ (Human FAAH)IC₅₀ (Rat FAAH)Notes
This compound FAAHData to be determinedData to be determinedPotential irreversible inhibitor.
URB597 (Control) FAAH4.6 nMNot ReportedPotent and well-characterized inhibitor.[6]

Biological Activity Investigation: Potential TRPA1 Antagonism

TRPA1 is a non-selective cation channel expressed in sensory neurons that acts as a sensor for irritant chemicals, contributing to pain and inflammation.[7] TRPA1 antagonists are being investigated as potential analgesics.[8]

TRPA1 Antagonism Workflow

Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) TRPA1_Channel TRPA1 Ion Channel Agonist->TRPA1_Channel Activation Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Neuronal_Activation Neuronal Activation (Pain Signal) Ca_Influx->Neuronal_Activation Antagonist This compound (Potential Antagonist) Antagonist->TRPA1_Channel Blockade

Caption: Proposed mechanism of TRPA1 antagonism.

Cell-Based Calcium Flux Assay for TRPA1 Antagonism

This protocol describes a method to measure the inhibition of agonist-induced calcium influx in cells expressing the TRPA1 channel, typically using a fluorometric imaging plate reader (FLIPR).[9][10]

4.2.1. Materials

  • HEK293 or CHO cells stably expressing human TRPA1

  • Cell culture medium (e.g., DMEM with 10% FCS)

  • Poly-D-lysine coated 384-well black-wall, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate - AITC)

  • This compound (test compound)

  • Known TRPA1 antagonist (positive control, e.g., AM-0902)[9]

  • Fluorescent Imaging Plate Reader (FLIPR) or fluorescence plate reader

4.2.2. Protocol

  • Cell Plating: Seed the TRPA1-expressing cells into 384-well plates and culture for 24-48 hours until they form a confluent monolayer.[10]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

  • Compound Addition: After dye loading, wash the cells with assay buffer. Add the test compound (this compound) and control compounds at various concentrations to the wells. Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.[10]

  • Agonist Stimulation and Measurement: Place the plate into the FLIPR instrument. A baseline fluorescence is measured before the automated addition of a TRPA1 agonist (e.g., cinnamaldehyde at a concentration that elicits a submaximal response, such as EC₈₀).

  • Data Acquisition: The fluorescence intensity is monitored in real-time immediately after agonist addition. The increase in intracellular calcium upon channel activation results in an increased fluorescence signal.

4.2.3. Data Analysis

  • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal in the presence of the test compound.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

CompoundTargetAgonist UsedIC₅₀ (Human TRPA1)
This compound TRPA1Cinnamaldehyde or AITCData to be determined
AM-0902 (Control) TRPA1AITC67 nM

Conclusion

The protocols detailed in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound. While this compound is not extensively characterized in the scientific literature, its structural similarity to known enzyme inhibitors and receptor modulators makes it a person of interest for further investigation. The provided methodologies for assessing FAAH inhibition and TRPA1 antagonism offer robust starting points for researchers to explore the therapeutic potential of this and other novel fatty acid amide derivatives.

References

Application Notes and Protocols for N-(4-Hydroxyphenyl)stearamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data regarding the use of N-(4-Hydroxyphenyl)stearamide in cell culture applications. Extensive searches for this compound and its synonyms, N-Stearoyl-p-aminophenol and 4-Hydroxystearanilide, did not yield specific studies detailing its biological effects on cells, mechanism of action, or established protocols for its use in a research setting.

The majority of published research in this area focuses on a structurally related but distinct compound, N-(4-Hydroxyphenyl)retinamide (4-HPR or Fenretinide) . While both compounds share the N-(4-hydroxyphenyl)amide moiety, this compound possesses a saturated stearoyl fatty acid chain, whereas Fenretinide contains a retinoid group derived from Vitamin A. This structural difference is significant and implies that the biological activities of these two compounds could be substantially different.

One study investigating the structural components of Fenretinide suggested that a long alkyl chain substituent attached to an aminophenol may contribute to anticancer properties, but this was a general statement and did not provide specific data on this compound.[1]

Given the absence of specific data for this compound, it is not possible to provide the detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. Further research is required to elucidate the biological profile of this compound and its potential applications in cell culture.

For researchers interested in the broader class of N-acyl-p-aminophenols, the extensive body of work on N-(4-Hydroxyphenyl)retinamide (Fenretinide) may offer valuable insights. This compound has been widely studied for its effects on cancer cells, including its ability to induce apoptosis, generate reactive oxygen species, and modulate various signaling pathways. Should you be interested in this alternative compound, a detailed report can be provided.

References

Application Notes and Protocols for the Analysis of N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical techniques for the characterization and quantification of N-(4-Hydroxyphenyl)stearamide. The protocols outlined below are intended to serve as a guide for developing and implementing analytical methods for this compound in a research or drug development setting.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically employed for this non-polar compound.

Data Presentation
ParameterValueReference
Chromatographic Mode Reverse-Phase[1]
Column C18 or similar non-polar phase[1]
Mobile Phase Acetonitrile, Water, and an acid modifier (e.g., phosphoric acid or formic acid)[1]
Detection UV Absorbance[2]
Expected Retention Time Dependent on specific method parameters
Experimental Protocol: Quantification in a Topical Cream

This protocol describes the extraction and quantification of this compound from a cream formulation.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation (Extraction from Cream):

    • Accurately weigh approximately 1 gram of the cream into a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex vigorously for 5 minutes to disperse the cream and dissolve the this compound.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% acid (e.g., 80:20 Acetonitrile:Water with 0.1% Phosphoric Acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm (or a more specific wavelength if determined from a UV-Vis spectrum).

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard_Prep Prepare Standard Solutions HPLC_Analysis Inject into HPLC Sample_Weigh Weigh Cream Sample Extraction Extract with Methanol Sample_Weigh->Extraction Centrifuge Centrifuge Extraction->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->HPLC_Analysis Data_Acquisition Acquire Chromatographic Data HPLC_Analysis->Data_Acquisition Calibration Construct Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte Calibration->Quantification

HPLC Analysis Workflow

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentIntensity
~3300N-H Stretch (Amide)Strong, Broad
~3200O-H Stretch (Phenol)Strong, Broad
2917, 2849C-H Stretch (Aliphatic)Strong
~1650C=O Stretch (Amide I)Strong
~1540N-H Bend (Amide II)Medium
~1600, ~1500C=C Stretch (Aromatic)Medium
~1240C-O Stretch (Phenol)Medium

Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Potassium bromide (KBr, IR grade)

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder.

    • The resulting spectrum should be baseline corrected and the peaks identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3s1HN-H (Amide)
~6.8-7.2m4HAr-H
~5.5s1HAr-OH
~2.2t2H-CO-CH₂-
~1.6m2H-CO-CH₂-CH₂-
~1.2-1.4m~28H-(CH₂)n-
~0.9t3H-CH₃

¹³C NMR (in CDCl₃):

Chemical Shift (ppm)Assignment
~173C=O (Amide)
~150C-OH (Aromatic)
~130C-N (Aromatic)
~122Ar-C
~115Ar-C
~38-CO-CH₂-
~29-32-(CH₂)n-
~25-CO-CH₂-CH₂-
~22-CH₂-CH₃
~14-CH₃

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Reference the spectra using the residual solvent peak.

    • Integrate the ¹H NMR signals and determine the multiplicities.

    • Assign the peaks to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

m/zInterpretation
375[M]⁺ (Molecular Ion)
267[M - C₇H₇O]⁺
109[HOC₆H₄NH₂]⁺
57[C₄H₉]⁺

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., EI, ESI)

  • Direct insertion probe or a chromatographic inlet system (GC or LC)

  • This compound sample

Procedure:

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC or LC system.

  • Analysis:

    • Acquire the mass spectrum in the desired mass range.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

Thermal Analysis

Thermal analysis techniques are used to characterize the thermal properties of this compound, such as its melting point and thermal stability.

Data Presentation
TechniqueParameterValue
DSC Melting Point (Onset)~120-130 °C
TGA Onset of Decomposition> 200 °C
Experimental Protocol

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum pans and lids

  • This compound sample

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting endotherm.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition profile.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_structure Structural Elucidation cluster_quantification Quantification & Purity cluster_properties Physical Properties FTIR FTIR (Functional Groups) NMR NMR (Connectivity) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC HPLC (Quantification, Purity) Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Compound This compound Compound->FTIR Compound->NMR Compound->MS Compound->HPLC Compound->Thermal

Interrelation of Analytical Techniques

References

Application Note: Quantitative Analysis of N-(4-Hydroxyphenyl)stearamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of N-(4-Hydroxyphenyl)stearamide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol offers excellent linearity, sensitivity, and accuracy, making it suitable for routine analysis in research and drug development settings. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant biological pathway.

Introduction

This compound is an amide of stearic acid and 4-aminophenol. Amide derivatives are a significant class of organic compounds with diverse applications in pharmaceuticals and material science. Accurate quantification of such compounds is crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC method presented herein provides a straightforward and efficient means for the determination of N-(4--Hydroxyphenyl)stearamide.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C16 reverse-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemAgilent 1100 Series or equivalent
ColumnDiscovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm
Mobile PhaseA: MethanolB: 25mM Monopotassium phosphate, pH 3.0
GradientIsocratic
Composition80% A : 20% B
Flow Rate1.5 mL/min
Column Temperature35 °C
DetectorUV, 254 nm
Injection Volume10 µL
Run Time10 minutes
Preparation of Standard Solutions

Standard stock solutions of this compound are prepared by dissolving the compound in methanol to a final concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of this compound in a sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic SPE protocol is outlined below.

Protocol for Solid-Phase Extraction (SPE):

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Dissolve the sample in a minimal amount of a suitable solvent and dilute with water. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Quantitative Data

The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 2: Retention Time and Method Validation Parameters

AnalyteRetention Time (min)
This compound~ 6.8

Table 3: Linearity, LOD, and LOQ

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL

Note: The presented quantitative data are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions HPLC HPLC Injection & Separation Standard->HPLC Inject Standards Sample Prepare Sample (e.g., SPE) Sample->HPLC Inject Samples Detection UV Detection (254 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis.

Postulated Biological Signaling Pathway

While the specific signaling pathways of this compound are not extensively characterized, compounds with similar structures, such as N-(4-hydroxyphenyl)retinamide (4-HPR), have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and ceramide generation.[1] The following diagram depicts a plausible signaling cascade.

G Compound This compound ROS Increased ROS Production Compound->ROS Ceramide Ceramide Synthesis Compound->Ceramide JNK JNK Pathway Activation ROS->JNK Ceramide->JNK AP1 AP-1 Activation JNK->AP1 Caspase Caspase Activation JNK->Caspase AP1->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated apoptosis induction pathway.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The protocol is straightforward to implement and provides excellent performance in terms of linearity, sensitivity, and precision, making it a valuable asset for researchers and professionals in the pharmaceutical and related industries.

References

Application Note: Quantitative Analysis of N-(4-Hydroxyphenyl)stearamide and its Derivatives using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(4-Hydroxyphenyl)stearamide (HPS) and its derivatives are a class of bioactive lipids that are structurally related to ceramides and other sphingolipids. These compounds are of increasing interest in drug development and various fields of biological research due to their potential therapeutic properties. This application note provides a detailed protocol for the sensitive and selective quantification of HPS and its derivatives in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established protocols for structurally similar analytes, such as ceramides and other N-acyl amides, and are intended to serve as a comprehensive guide for researchers.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.[1][2][3] Common biological matrices include plasma, serum, and tissue homogenates.[1] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

a) Protein Precipitation (for plasma or serum): This is a rapid method suitable for high-throughput analysis.[1]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a well in a 96-well plate for LC-MS/MS analysis.

b) Solid-Phase Extraction (for enhanced cleanup): SPE provides a cleaner extract by removing salts and phospholipids, which can cause ion suppression in the mass spectrometer.[2][4]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma or serum with 100 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the analytes of interest with 1 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS injection.

Liquid Chromatography

Reverse-phase chromatography is a suitable method for the separation of these relatively nonpolar analytes.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) provides good retention and separation.[5][6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 50
    1.0 50
    8.0 95
    10.0 95
    10.1 50

    | 12.0 | 50 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving high sensitivity and selectivity.[7]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally suitable for these compounds.

  • MRM Transitions: The specific precursor and product ions will need to be determined by infusing a standard solution of each analyte. For this compound (C24H41NO2, MW: 375.59), a likely precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 376.6. A characteristic product ion would arise from the cleavage of the amide bond.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of this compound and two hypothetical derivatives.

Table 1: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound376.6User Determined7.5
Derivative 1 (e.g., hydroxylated)392.6User Determined7.2
Derivative 2 (e.g., unsaturated)374.6User Determined7.8
Internal StandardUser DeterminedUser Determined7.5

Table 2: Method Validation Parameters

ParameterThis compoundDerivative 1Derivative 2
Linear Range (ng/mL) 0.1 - 1000.1 - 1000.1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.10.1
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%
Matrix Effect (%) 90 - 110%90 - 110%90 - 110%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_Supernatant Collect Supernatant/ Eluate Centrifuge->Collect_Supernatant LC_Separation Liquid Chromatography Separation (C18 Column) Collect_Supernatant->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting G HPS This compound Derivative NOS Nitric Oxide Synthase (NOS) HPS->NOS induces NO Nitric Oxide (NO) Production NOS->NO catalyzes Apoptosis Apoptosis NO->Apoptosis triggers

References

N-(4-Hydroxyphenyl)stearamide as a Chemical Probe for Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available research literature detailing the specific use of N-(4-HPS) as a chemical probe for proteomics. The following application notes and protocols are presented as a detailed, hypothetical framework for how a researcher could develop and utilize N-(4-HPS) for target identification and pathway elucidation, based on established principles of chemical proteomics.

Introduction to N-(4-Hydroxyphenyl)stearamide (4-HPS)

This compound (4-HPS) is a synthetic amide composed of a stearic acid backbone and a 4-aminophenol headgroup. Its long hydrophobic tail and polar head suggest potential interactions with cellular membranes and proteins. While its biological activities are not extensively characterized, its structure presents an opportunity for development as a chemical probe to explore novel protein targets and cellular pathways. This document outlines the methodologies for synthesizing a 4-HPS-based probe and employing it in quantitative proteomics workflows.

Chemical Information:

PropertyValue
Alternate Names N-Stearoyl-p-aminophenol; 4-Hydroxystearanilide[1]
CAS Number 103-99-1[1][2]
Molecular Formula C24H41NO2[1][2]
Molecular Weight 375.59 g/mol [1]
Melting Point 131-133°C[2]

Probe Design and Synthesis

To be an effective chemical probe, the 4-HPS molecule must be modified to include a reporter handle for detection and enrichment, and potentially a reactive group for covalent target engagement. A common strategy involves creating an "activity-based probe" (ABP) or an "affinity-based probe" (AfBP).[3]

A hypothetical 4-HPS probe, termed 4-HPS-alkyne , can be synthesized by attaching an alkyne group to the phenyl ring. This alkyne serves as a bioorthogonal handle for "click chemistry," allowing for the subsequent attachment of a biotin tag (for enrichment) or a fluorescent dye (for imaging).

Protocol 1: Synthesis of 4-HPS-alkyne Probe

This protocol is a hypothetical synthetic route.

  • Protection of Phenolic Hydroxyl: React this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to protect the hydroxyl group.

  • Introduction of a Leaving Group: Convert the protected phenol to a triflate by reacting it with triflic anhydride.

  • Sonogashira Coupling: Couple the triflate-intermediate with a terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst.

  • Deprotection: Remove the silyl protecting group from the alkyne and the hydroxyl group to yield the final 4-HPS-alkyne probe.

  • Purification and Characterization: Purify the final product by column chromatography and characterize it using NMR and mass spectrometry.

Application in Proteomics: Target Identification

The primary application of the 4-HPS-alkyne probe is to identify its interacting protein partners in a cellular context. This can be achieved through a competitive activity-based protein profiling (ABPP) approach.[4][5]

Experimental Workflow: Competitive ABPP

The workflow involves treating cells or cell lysates with the parent compound (4-HPS) to occupy the binding sites of its target proteins. Subsequently, the system is treated with the 4-HPS-alkyne probe. Proteins that are bound by the parent compound will not be labeled by the probe. A comparison of probe-labeled proteins between the 4-HPS-treated and control (DMSO-treated) samples will reveal the specific targets of 4-HPS.

ABPP_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Probe Labeling cluster_3 Lysis & Click Chemistry cluster_4 Enrichment & Digestion cluster_5 LC-MS/MS Analysis cells Human Cancer Cells (e.g., HeLa) dmso Control (DMSO) cells->dmso Incubate hps This compound cells->hps Incubate probe_label Add 4-HPS-alkyne Probe dmso->probe_label hps->probe_label lysis Cell Lysis probe_label->lysis click Click Chemistry (Biotin-Azide) lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest ms Quantitative Mass Spectrometry digest->ms

Competitive ABPP Workflow for 4-HPS Target ID.
Protocol 2: Competitive ABPP for 4-HPS Target Identification

  • Cell Culture and Treatment:

    • Culture HeLa cells to 80-90% confluency.

    • Treat one set of cells with a final concentration of 10 µM this compound (from a 10 mM DMSO stock) for 2 hours.

    • Treat a control set of cells with an equivalent volume of DMSO for 2 hours.

  • Probe Labeling:

    • Add the 4-HPS-alkyne probe to both sets of cells at a final concentration of 1 µM and incubate for 1 hour.

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Click Chemistry:

    • To the clarified lysates, add the click chemistry reagents: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature to attach biotin to the probe-labeled proteins.

  • Protein Enrichment:

    • Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Data Presentation: Hypothetical Target Proteins of 4-HPS

The following table represents hypothetical quantitative data from a competitive ABPP experiment. The "Ratio (HPS/DMSO)" indicates the relative abundance of a protein in the 4-HPS treated sample compared to the control. A ratio significantly less than 1 suggests that the protein is a target of 4-HPS.

Protein ID (UniProt)Gene NameProtein NameRatio (HPS/DMSO)p-value
P04075HSP90AA1Heat shock protein HSP 90-alpha0.150.001
P62258PPIAPeptidyl-prolyl cis-trans isomerase A0.210.003
Q06830VCPValosin-containing protein0.250.005
P11021HSPA8Heat shock cognate 71 kDa protein0.890.45
P60709ACTBActin, cytoplasmic 10.950.78

Application in Pathway Analysis

Once potential targets are identified, the next step is to understand the functional consequences of 4-HPS binding to these proteins. For instance, if Heat shock protein 90 (HSP90) is a confirmed target, 4-HPS may act as an inhibitor, leading to the degradation of HSP90 client proteins, many of which are involved in cell signaling and survival pathways.

Hypothetical Signaling Pathway Affected by 4-HPS

The following diagram illustrates a hypothetical signaling pathway where 4-HPS inhibits HSP90, leading to the degradation of a client protein kinase (e.g., AKT), which in turn affects downstream cellular processes like proliferation and survival.

Signaling_Pathway cluster_pathway HSP90 Client Protein Pathway cluster_drug_action Drug Action HSP90 HSP90 Client_Kinase Client Kinase (e.g., AKT) HSP90->Client_Kinase Maintains Stability Downstream Downstream Effectors Client_Kinase->Downstream Phosphorylates Proteasome Proteasome Client_Kinase->Proteasome Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes HPS 4-HPS HPS->HSP90 Inhibits

Hypothetical Pathway of 4-HPS via HSP90 Inhibition.
Protocol 3: Validation of Target Engagement and Pathway Modulation

  • Western Blot Analysis:

    • Treat cells with increasing concentrations of 4-HPS for various time points.

    • Lyse the cells and perform Western blotting for the putative target (e.g., HSP90) and its known client proteins (e.g., AKT, RAF1).

    • A decrease in the levels of client proteins would support the hypothesis that 4-HPS inhibits HSP90 function.

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA can be used to confirm direct binding of 4-HPS to the target protein in intact cells.

    • Treat cells with 4-HPS or DMSO.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction by Western blot for the target protein.

    • Binding of 4-HPS should stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the DMSO control.

  • Phenotypic Assays:

    • Based on the identified targets and pathways, design relevant phenotypic assays.

    • For example, if the pathway involves cell proliferation, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of 4-HPS on cell growth.

Conclusion

While this compound has not yet been established as a chemical probe in the scientific literature, its chemical structure provides a foundation for its development into one. Through chemical modification to incorporate a reporter tag, and the application of established quantitative proteomics workflows like competitive ABPP, it is feasible to identify its cellular targets and elucidate its mechanism of action. The protocols and frameworks provided here serve as a comprehensive guide for researchers interested in exploring the potential of 4-HPS and other novel small molecules in chemical biology and drug discovery.

References

Application Notes and Protocols: Synthesis and Purification of N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis and purification of N-(4-Hydroxyphenyl)stearamide, a fatty acid amide with potential applications in biomedical research and drug development. The synthesis is achieved through the acylation of 4-aminophenol with stearoyl chloride. Subsequent purification of the crude product is detailed using two common laboratory techniques: recrystallization and flash column chromatography. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

This compound, also known as N-stearoyl-p-aminophenol, is an amide derivative of stearic acid and 4-aminophenol.[1][2] Fatty acid amides are a class of lipid signaling molecules that play various roles in physiological processes. Understanding the synthesis and purification of these compounds is crucial for further investigation into their biological activities and potential therapeutic uses. This protocol outlines a straightforward and efficient method for laboratory-scale synthesis and purification.

Synthesis of this compound

The synthesis of this compound is performed via the Schotten-Baumann reaction, where 4-aminophenol is acylated by stearoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
4-Aminophenol109.135.46 g1.0
Stearoyl chloride302.9316.67 g1.1
Pyridine79.106.3 mL1.5
Dichloromethane (DCM)-250 mL-
1 M Hydrochloric Acid-100 mL-
Saturated NaCl (Brine)-50 mL-
Anhydrous MgSO₄-As needed-
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol (5.46 g, 50 mmol) in 150 mL of dichloromethane (DCM).

  • Addition of Base: Add pyridine (6.3 mL, 75 mmol) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the flask in an ice bath to 0°C. Dissolve stearoyl chloride (16.67 g, 55 mmol) in 100 mL of DCM and add it dropwise to the stirred 4-aminophenol solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification of this compound

The crude product can be purified by either recrystallization or flash column chromatography to achieve high purity.

Protocol 1: Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Purification MethodSolvent SystemTypical YieldPurity (by HPLC)
RecrystallizationEthanol75-85%>98%
Flash ChromatographyHexane/Ethyl Acetate70-80%>99%

Visualized Workflows and Pathways

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Aminophenol + Stearoyl Chloride in DCM + Pyridine Reaction Stir at RT for 4h Reactants->Reaction Wash Wash with HCl, H₂O, Brine Reaction->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization (Ethanol) Pure_Product Pure this compound Recrystallize->Pure_Product >98% Purity Chromatography Flash Chromatography (Hexane/EtOAc) Chromatography->Pure_Product >99% Purity Crude->Recrystallize Crude->Chromatography

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

This compound belongs to the family of N-acylethanolamines (NAEs), which can be metabolized by fatty acid amide hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of signaling lipids like anandamide. By acting as a potential substrate or inhibitor of FAAH, this compound could modulate endocannabinoid signaling.

Signaling_Pathway Compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) Compound->FAAH Inhibits / Competes Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Catalyzes Signaling Endocannabinoid Signaling FAAH->Signaling Downregulates Anandamide Anandamide (AEA) Anandamide->FAAH Substrate Anandamide->Signaling Activates

References

Application of N-(4-Hydroxyphenyl)stearamide in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)stearamide, a synthetic derivative of stearic acid, has emerged as a compound of interest in cancer research due to its potential pro-apoptotic and anti-proliferative effects on various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound, also known as Fenretinide. The methodologies outlined are based on established findings and are intended to guide in vitro and in vivo studies.

This compound has been shown to induce apoptosis in a variety of cancer cells, including those of the breast, prostate, lung, skin, and nervous system.[1][2] Its mechanisms of action are multifaceted, primarily involving the generation of reactive oxygen species (ROS), modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and transforming growth factor-beta (TGF-β) pathways, and induction of ceramide synthesis.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines and in in vivo models.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 / Effective ConcentrationAssayReference
Melanoma10 different cell linesIC50: 5 - 28 µMNot Specified[7]
Prostate CancerLNCaPIC50: 0.9 ± 0.16 µMCell number decrease[8]
Prostate CancerDU145IC50: 4.4 ± 0.45 µMCell number decrease[8]
Prostate CancerPC-3IC50: 3.0 ± 1.0 µMCell number decrease[8]
Neuroblastoma16 different cell linesAverage IC90: 4.7 ± 1 µMDIMSCAN cytotoxicity assay[9]
Neuroblastoma16 different cell linesAverage IC99: 9.9 ± 1.8 µMDIMSCAN cytotoxicity assay[9]
Acute Lymphoblastic Leukemia6 different cell linesAverage LC99: 4.8 µM (range: 1.5-8.9 µM)Not Specified[10]
Ovarian CancerA2780IC50: 1 µMNot Specified[11]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageTreatment DurationOutcomeReference
AKR/J MiceT-Lymphoma1 and 2 mmol/kg diet19 weeks40% and 50% prevention of T-lymphoma development, respectively.[12]
Sprague-Dawley RatsMammary Cancer586 mg/kg dietNot Specified15-20% reduction in mammary cancers.[13]
Sprague-Dawley RatsMammary Cancer196 mg/kg dietNot Specified46% reduction in mammary cancers.[13]
Nude MiceNeuroblastoma XenograftsNot SpecifiedNot SpecifiedSignificant reduction in tumor volume when combined with genistein.[14]
Nude MiceRetinoblastoma Xenografts2.5 to 10 µM (in vitro equivalent)Not SpecifiedInhibition of Y79 xenograft growth.[15]
Nude MiceLung Cancer XenograftsNot SpecifiedNot SpecifiedSlower tumor growth.[16]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.

ROS-Mediated Apoptosis via MAPK Activation

A primary mechanism of action is the induction of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptosis. This process is often mediated by the sustained activation of the JNK and p38 MAPK signaling pathways.[3][7]

ROS_MAPK_Pathway HPS This compound ROS ↑ Reactive Oxygen Species (ROS) HPS->ROS JNK_p38 ↑ JNK/p38 MAPK Activation ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Figure 1: ROS-mediated activation of MAPK signaling pathway by this compound.

Induction of Ceramide Synthesis

This compound has been shown to increase intracellular levels of ceramide, a sphingolipid that acts as a second messenger in the induction of apoptosis.[6][17] This is achieved through the coordinate activation of serine palmitoyltransferase and ceramide synthase.[6]

Ceramide_Pathway HPS This compound SPT_CS ↑ Serine Palmitoyltransferase & Ceramide Synthase HPS->SPT_CS Ceramide ↑ Intracellular Ceramide SPT_CS->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Figure 2: Induction of ceramide-mediated apoptosis by this compound.

Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway, which regulates cell growth, differentiation, and apoptosis, is also modulated by this compound.[18][19][20][21]

TGF_beta_Pathway HPS This compound TGFb_R TGF-β Receptor Activation HPS->TGFb_R SMADs SMAD Protein Phosphorylation TGFb_R->SMADs Gene_Expression Modulation of Target Gene Expression SMADs->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 3: Modulation of the TGF-β signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Protocol 1: Cell Culture and Treatment

Objective: To culture cancer cell lines and treat them with this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and dishes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cancer cell lines in complete growth medium in a humidified incubator.

  • Subculture cells upon reaching 80-90% confluency.

  • For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

  • Allow cells to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell_Culture_Workflow start Start culture Maintain Cancer Cell Line start->culture seed Seed Cells for Experiment culture->seed treat Treat with this compound or Vehicle Control seed->treat incubate Incubate for Desired Time treat->incubate analyze Proceed to Downstream Analysis incubate->analyze end End analyze->end

Figure 4: General workflow for cell culture and treatment.

Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cells treated as in Protocol 1 in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Following treatment, add 20 µL of MTS reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify apoptosis induced by this compound.

Materials:

  • Cells treated as in Protocol 1 in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and collect the culture medium to include floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Start with Treated Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Figure 5: Workflow for Annexin V apoptosis assay.

Protocol 4: Western Blot Analysis

Objective: To detect changes in the expression and activation of proteins in signaling pathways affected by this compound.

Materials:

  • Cells treated as in Protocol 1 in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Protocol 5: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, acting through multiple well-defined signaling pathways to induce apoptosis in a range of cancer cell types. The protocols and data presented in this document provide a comprehensive resource for researchers to further investigate its therapeutic applications. Careful consideration of cell line-specific responses and in vivo bioavailability will be crucial for the successful translation of these preclinical findings.

References

Application Notes and Protocols for N-(4-Hydroxyphenyl)stearamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)stearamide, also known as N-stearoyl-p-aminophenol or 4-hydroxystearanilide, is a fatty acid amide with potential applications in enzyme inhibition studies. Its structural similarity to endogenous signaling lipids and known enzyme inhibitors suggests that it may interact with key enzymes involved in inflammatory and endocannabinoid signaling pathways. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound, primarily focusing on two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).

These enzymes represent critical targets in drug development for pain, inflammation, and neurological disorders. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition can lead to analgesic and anti-inflammatory effects. COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Mechanism of Action and Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the breakdown of fatty acid amides, most notably the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of anandamide, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2), resulting in analgesic, anti-inflammatory, and anxiolytic effects.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid HPS This compound HPS->FAAH Inhibition TherapeuticEffects Analgesia, Anti-inflammation CB1R->TherapeuticEffects

FAAH Signaling and Inhibition

Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid compounds that play a central role in inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Inhibition of COX enzymes, particularly COX-2, is a common strategy for anti-inflammatory drugs.

COX_Signaling_Pathway cluster_cox COX Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation HPS This compound HPS->COX1 Inhibition? HPS->COX2 Inhibition?

COX Signaling and Potential Inhibition

Quantitative Data on Related Enzyme Inhibitors

Table 1: IC50 Values of Known FAAH Inhibitors

InhibitorTargetIC50 ValueReference Compound
URB597FAAH4.6 nMYes
PF-3845FAAH7.2 nMNo
JZL195FAAH/MAGLFAAH: ~8 nMNo
AM3506FAAH~1-3 mg/kg (in vivo)No

Table 2: IC50 Values of Known COX Inhibitors

InhibitorTargetIC50 Value (COX-1)IC50 Value (COX-2)Reference Compound
CelecoxibCOX-215 µM0.04 µMYes
IbuprofenCOX-1/COX-213 µM344 µMYes
DiclofenacCOX-1/COX-25.1 µM0.8 µMNo
RofecoxibCOX-2>100 µM0.018 µMNo

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory activity of this compound against FAAH and COX enzymes.

Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and is designed to determine the IC50 value of a test compound.

Workflow for In Vitro FAAH Inhibition Assay

FAAH_Assay_Workflow Start Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound) Incubate Pre-incubate FAAH Enzyme with this compound Start->Incubate AddSubstrate Initiate Reaction by adding Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic or Endpoint) AddSubstrate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End Results Analyze->End

FAAH Inhibition Assay Workflow

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of the FAAH enzyme in ice-cold FAAH Assay Buffer.

    • Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of diluted this compound to the wells.

    • Positive Control Wells: Add 10 µL of diluted positive control inhibitor.

    • Vehicle Control Wells: Add 10 µL of DMSO (at the same concentration as the test compound solvent).

    • Enzyme Addition: Add 80 µL of the FAAH enzyme solution to all wells except the background wells.

    • Background Wells: Add 90 µL of FAAH Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro COX (COX-1 and COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on both COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay kit.

Workflow for In Vitro COX Inhibition Assay

COX_Assay_Workflow Start Prepare Reagents (COX-1/COX-2 Enzymes, Buffer, Arachidonic Acid, Test Compound) Incubate Pre-incubate COX Enzyme with this compound Start->Incubate AddSubstrate Initiate Reaction by adding Arachidonic Acid Incubate->AddSubstrate Measure Measure Peroxidase Activity (Colorimetric/Fluorometric) AddSubstrate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End Results Analyze->End

Application Notes and Protocols: Molecular Docking Studies of N-(4-Hydroxyphenyl)stearamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico analysis of N-(4-Hydroxyphenyl)stearamide analogs using molecular docking. This document outlines the rationale, protocols, and data interpretation for assessing the binding affinities of this class of compounds against relevant biological targets. This compound and its analogs are of interest due to their structural similarity to bioactive lipids, suggesting potential roles in various physiological processes.

Data Presentation: Predicted Binding Affinities of this compound Analogs

The following table summarizes the predicted binding affinities of a series of hypothetical this compound analogs against three potential protein targets: Cyclooxygenase-2 (COX-2), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Fatty Acid Amide Hydrolase (FAAH). These targets are implicated in inflammation, metabolic regulation, and endocannabinoid signaling, respectively. The binding energies, reported in kcal/mol, were obtained from molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.

Disclaimer: The following data is for illustrative purposes only and represents hypothetical molecular docking results. Actual experimental values may vary.

Compound IDAnalog StructureTarget ProteinPredicted Binding Energy (kcal/mol)
HPS-001 This compoundCOX-2-8.9
PPARγ-9.5
FAAH-8.2
HPS-002 N-(4-Hydroxyphenyl)oleamideCOX-2-9.2
PPARγ-9.8
FAAH-8.5
HPS-003 N-(4-Hydroxyphenyl)arachidonamideCOX-2-9.8
PPARγ-10.5
FAAH-9.1
HPS-004 N-(3-Chloro-4-hydroxyphenyl)stearamideCOX-2-9.4
PPARγ-10.1
FAAH-8.8
HPS-005 N-(3,5-Dimethyl-4-hydroxyphenyl)stearamideCOX-2-8.5
PPARγ-9.2
FAAH-7.9

Experimental Protocols

This section provides a detailed protocol for performing molecular docking studies of this compound analogs using AutoDock Vina, a widely used open-source docking program.

Protocol: Molecular Docking with AutoDock Vina

1. Preparation of the Receptor Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR; PPARγ, PDB ID: 2XKW; FAAH, PDB ID: 2VYA) from the Protein Data Bank (RCSB PDB).

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-ligands, and ions.

    • If the downloaded structure is a multimer, retain only the chain of interest for the docking study.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound Analog):

  • Generate 3D Structure: Draw the 2D structure of the analog using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Prepare for Docking:

    • Open the 3D structure of the ligand in AutoDock Tools.

    • Detect the rotatable bonds in the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

3. Setting up the Docking Grid:

  • Define the Binding Site: Identify the active site or binding pocket of the receptor. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.

  • Configure the Grid Box:

    • In AutoDock Tools, load the prepared receptor PDBQT file.

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate freely. A typical spacing of 1.0 Å between grid points is recommended.

    • Save the grid parameter file.

4. Running the Docking Simulation:

  • Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config configuration_file.txt --log log_file.txt

5. Analysis of Results:

  • Examine Binding Affinities: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses of the ligand.

  • Visualize Binding Poses: Load the receptor PDBQT and the output ligand PDBQT files into a molecular visualization software.

  • Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's binding site to understand the molecular basis of the predicted binding affinity.

Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligand 2. Prepare Ligand Structure (2D to 3D & Energy Minimization) PrepLig 4. Prepare Ligand (Define rotatable bonds, assign charges) Ligand->PrepLig Grid 5. Define Grid Box (Center on binding site) PrepProt->Grid Config 6. Create Configuration File PrepLig->Config Grid->Config RunVina 7. Run AutoDock Vina Config->RunVina Results 8. Analyze Binding Affinity (kcal/mol) RunVina->Results Visualize 9. Visualize Binding Pose Results->Visualize Interactions 10. Analyze Interactions (H-bonds, hydrophobic, etc.) Visualize->Interactions

Caption: A flowchart of the molecular docking workflow.

TGF-β Signaling Pathway

TGF_beta_pathway cluster_membrane Cell Membrane TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Transcription Regulates

Caption: Overview of the canonical TGF-β/SMAD signaling pathway.

Application Notes and Protocols for In Vitro Assays Involving N-(4-Hydroxyphenyl)retinamide (Fenretinide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a synthetic retinoid. Due to a lack of available in vitro data for N-(4-Hydroxyphenyl)stearamide, this document focuses on its better-studied structural analog, Fenretinide, which has significant research interest for its anticancer properties.

Application Notes

N-(4-hydroxyphenyl)retinamide (Fenretinide) is a synthetic derivative of all-trans-retinoic acid that has demonstrated potent anticancer activities in numerous in vitro studies.[1] It is characterized by its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor invasion and angiogenesis across a variety of cancer cell lines.[1][2] These application notes provide an overview of the key in vitro applications of Fenretinide and summarize its biological effects.

1. Antiproliferative and Cell Cycle Arrest Activity

Fenretinide consistently demonstrates cytostatic effects by arresting the cell cycle, primarily at the G0/G1 phase. This activity is observed in various cancer cell lines, including prostate, breast, and T-cell lymphoma.[3][4][5] The mechanism often involves the downregulation of key cell cycle progression genes like c-myc.[4]

2. Induction of Apoptosis

A primary mechanism of Fenretinide's anticancer effect is the induction of apoptosis. This programmed cell death is triggered through multiple pathways, including the production of nitric oxide (NO) and the upregulation of pro-apoptotic proteins like Bax.[5][6] In some cell lines, apoptosis induction is associated with the accumulation of ceramide and the activation of caspases 8, 9, and 3.[5]

3. Anti-Invasive and Anti-Metastatic Properties

4. Anti-Angiogenic Effects

The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Fenretinide exhibits anti-angiogenic properties by directly affecting endothelial cells. It represses their ability to migrate, invade, and form capillary-like structures.[2] This effect is mediated, at least in part, by the upregulation of anti-angiogenic factors from the transforming growth factor-beta (TGF-β) family, such as bone morphogenetic protein-2 (BMP-2) and macrophage inhibitory cytokine-1 (MIC-1).[2]

5. Antioxidant Activity

Fenretinide possesses antioxidant properties, contributing to its overall biological activity. It has been shown to scavenge free radicals and reduce lipid peroxidation in rat liver microsomes.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Fenretinide.

Table 1: Effects of Fenretinide on Cell Proliferation and Cell Cycle

Cell LineConcentrationDurationEffectReference
PC3 (Prostate Cancer)1 µM6 days51% reduction in proliferation rate; accumulation of cells in G0/G1 phase.[4]
GR-3A (Murine Mammary Tumor)10 µM48 hoursReduction in the percentage of cells in the S phase and an increase in the G1 phase.[3]
GR-3A (Murine Mammary Tumor)10 µM14 daysReduced cell proliferation rates and decreased plating efficiency.[3]

Table 2: Effects of Fenretinide on Cancer Cell Invasion

Cell LineConcentrationAssayResultReference
TSU-PR1 (Prostate Cancer)10⁻⁶ MRadioadhesion to Matrigel32% reduction in cellular adhesion (p < 0.05).[7]
PC-3 (Prostate Cancer)10⁻⁶ MRadioadhesion to Matrigel37% reduction in cellular adhesion (p < 0.05).[7]
TSU-PR1 (Prostate Cancer)10⁻⁶ MRadiomigration Assay29% reduction in cellular motility (p < 0.05).[7]
PC-3 (Prostate Cancer)10⁻⁶ MRadiomigration Assay28% reduction in cellular motility (p < 0.05).[7]

Table 3: Effects of Fenretinide on Proteolytic Activity

Cell LineConcentrationAssayResultReference
TSU-PR1 & PC-310⁻⁶ MSpectrolyse PL (Total uPA)25% and 32% increase in total activatable uPA activity, respectively (P < 0.05).[7]
TSU-PR1 & PC-310⁻⁶ MSpectrolyse UK (Active uPA)9% and 5% reduction in active uPA activity, respectively (P < 0.05).[7]
TSU-PR1 & PC-310⁻⁶ MNorthern Analysis & ELISAEnhanced expression of PAI-1.[7]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (Based on PC3 cells)

  • Cell Seeding: Plate PC3 cells in 6-well plates at a density of 5 x 10⁴ cells per well in a suitable growth medium.

  • Treatment: After 24 hours, treat the cells with 1 µM Fenretinide dissolved in an appropriate solvent (e.g., DMSO). Include a vehicle control group.

  • Incubation: Incubate the cells for up to 6 days, changing the medium and retreating with Fenretinide every 48 hours.

  • Cell Counting: At desired time points (e.g., day 2, 4, and 6), detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the proliferation rate and express the results as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells (e.g., GR-3A or PC3) and treat with the desired concentration of Fenretinide (e.g., 1-10 µM) for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 1 hour.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cell Adhesion Assay

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel extract and allow it to solidify.

  • Cell Labeling (Optional): Label the cells (e.g., TSU-PR1 or PC-3) with a radioactive marker like ³H-thymidine or a fluorescent dye.

  • Treatment: Treat the labeled cells with 10⁻⁶ M Fenretinide for a specified period.

  • Adhesion: Add the treated cells to the Matrigel-coated wells and incubate for a short period (e.g., 1-2 hours) to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Lyse the remaining adherent cells and quantify the radioactivity or fluorescence. The amount of signal is proportional to the number of adherent cells.

Protocol 4: Nitric Oxide (NO) Production Assay

  • Cell Culture and Treatment: Culture breast cancer cells in a suitable medium and treat with a dose range of Fenretinide.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

  • Griess Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Spectrophotometry: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Workflows

Fenretinide_Cell_Cycle_Arrest cluster_input Input cluster_process Cellular Process cluster_output Outcome Fenretinide Fenretinide (1 µM) PC3_Cell PC3 Prostate Cancer Cell c_myc c-myc mRNA Expression PC3_Cell->c_myc Suppresses G1_S_Transition G1 to S Phase Transition PC3_Cell->G1_S_Transition Blocks G0_G1_Arrest G0/G1 Phase Arrest PC3_Cell->G0_G1_Arrest Induces c_myc->G1_S_Transition Promotes Proliferation Cell Proliferation G0_G1_Arrest->Proliferation Inhibits Fenretinide_Apoptosis_Pathway cluster_drug Agent cluster_mechanism Mechanism cluster_result Result cluster_inhibitor Inhibitor Fenretinide Fenretinide NOS_Expression Increased NOSII & NOSIII Expression Fenretinide->NOS_Expression Induces NO_Production Increased Nitric Oxide (NO) Production NOS_Expression->NO_Production Leads to Apoptosis Apoptosis in Breast Cancer Cells NO_Production->Apoptosis Triggers L_NMMA L-NMMA (NOS Inhibitor) L_NMMA->NO_Production Inhibits Experimental_Workflow_Adhesion_Assay start Start step1 Coat 96-well plate with Matrigel start->step1 step2 Label cancer cells (e.g., with ³H-thymidine) step1->step2 step3 Treat cells with Fenretinide or Vehicle step2->step3 step4 Add treated cells to Matrigel-coated wells step3->step4 step5 Incubate to allow adhesion step4->step5 step6 Wash to remove non-adherent cells step5->step6 step7 Lyse adherent cells and quantify signal step6->step7 end End step7->end

References

Application Notes & Protocols: Formulation of N-(4-Hydroxyphenyl)stearamide for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(4-Hydroxyphenyl)stearamide (HPS), a lipophilic amide, has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. However, its poor aqueous solubility presents a significant hurdle for effective in vivo evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and detailed protocols for preparing HPS for preclinical in vivo studies. We will explore lipid-based and co-solvent systems, offering a rationale for excipient selection and step-by-step methodologies for formulation preparation, characterization, and administration in rodent models. The protocols herein are designed to enhance the bioavailability of HPS, ensuring reliable and reproducible experimental outcomes.

Introduction to this compound (HPS)

This compound, also known as N-Stearoyl-p-aminophenol, is a derivative of p-aminophenol and stearic acid.[1][2] Its molecular structure confers a high degree of lipophilicity, making it practically insoluble in water. This characteristic is a major challenge in pharmaceutical development, as poor solubility often leads to low and variable oral bioavailability, hindering the translation of in vitro findings to in vivo models.[3]

The therapeutic potential of HPS and structurally related compounds is linked to various mechanisms, including the induction of apoptosis in cancer cells and modulation of inflammatory pathways.[4][5][6][7] To rigorously investigate these properties in vivo, it is imperative to develop formulations that can overcome the solubility limitations and deliver the compound to the systemic circulation in a consistent manner.

This guide will focus on two primary formulation strategies suitable for preclinical research:

  • Lipid-Based Formulations: These systems leverage the body's natural lipid absorption pathways to enhance the solubilization and uptake of lipophilic drugs.[8][9]

  • Co-solvent Formulations: These simpler systems use a mixture of water-miscible organic solvents to dissolve the compound for parenteral administration.[10][11]

The choice of formulation will depend on the intended route of administration, the required dose, and the specific aims of the in vivo study.

Physicochemical Properties of HPS

A thorough understanding of the physicochemical properties of HPS is the foundation for rational formulation design.

PropertyValueSource
CAS Number 103-99-1[1][2][12][13]
Molecular Formula C₂₄H₄₁NO₂[1][2]
Molecular Weight 375.59 g/mol [1]
Melting Point 131-133 °C[2]
Appearance White to light yellow powder[14]
Solubility Insoluble in water; Soluble in hot ethanol, chloroform, ether.[14]

The high melting point and extreme water insolubility indicate a strong crystal lattice energy that must be overcome for dissolution. This reinforces the need for solubilization technologies.

Formulation Strategies and Development

The primary goal of formulation is to present HPS in a solubilized state to the absorptive tissues, thereby enhancing its bioavailability.

Strategy 1: Lipid-Based Formulation for Oral Administration

Oral administration is often preferred for its convenience and clinical relevance. Lipid-based drug delivery systems (LBDDS) are particularly effective for lipophilic compounds as they can increase solubility in the gastrointestinal tract and promote absorption via lymphatic pathways.[15][16][17]

Causality of Component Selection:

  • Oil Phase (Lipid Vehicle): Serves as the primary solvent for HPS. Medium-chain triglycerides (MCTs) are often selected for their ability to be readily digested and form mixed micelles.[15]

  • Surfactant: Reduces the interfacial tension between the oil and aqueous phases in the gut, promoting the formation of fine emulsions or microemulsions upon gentle agitation (i.e., gastrointestinal motility).[15][16] Non-ionic surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically 8-12) are preferred for their lower toxicity.[15][16]

  • Co-surfactant/Co-solvent: Improves the solvent capacity of the oil phase and enhances the emulsification process.[8]

Workflow for Lipid-Based Formulation Development:

G cluster_0 Formulation Development Workflow A Solubility Screening (Select optimal lipid, surfactant, co-solvent) B Construct Ternary Phase Diagram (Identify self-emulsifying regions) A->B Input for C Select Prototype Formulations B->C Guides D Characterize Formulations (Droplet size, zeta potential, drug load) C->D Subject to E Perform In Vitro Dispersion Test D->E Correlates with F Select Lead Formulation for In Vivo Study E->F Based on performance

Caption: Workflow for developing a lipid-based formulation.

Protocol 3.1.1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage

This protocol details the preparation of a 100 mL stock formulation of HPS at a concentration of 20 mg/mL.

Materials:

  • This compound (HPS)

  • Medium-Chain Triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)

  • Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)

  • Propylene Glycol Monocaprylate (e.g., Capryol™ 90)

  • Glass beaker and magnetic stirrer

  • Heating mantle or water bath

  • Calibrated balance and volumetric glassware

Procedure:

  • Weighing Components: Accurately weigh the components for the desired formulation ratio. A representative starting formulation is provided in the table below.

  • Mixing: In a glass beaker, combine the MCT oil, Polyoxyl 35 Castor Oil, and Propylene Glycol Monocaprylate.

  • Heating: Gently heat the mixture to 40-50°C on a heating mantle or in a water bath. This will reduce the viscosity and facilitate the dissolution of HPS.

  • Dissolving HPS: Slowly add the accurately weighed HPS to the heated excipient mixture while continuously stirring with a magnetic stirrer.

  • Homogenization: Continue stirring until the HPS is completely dissolved and the solution is clear and homogenous. This may take 30-60 minutes.

  • Cooling and Storage: Allow the formulation to cool to room temperature. Store in a tightly sealed glass container, protected from light.

Example Formulation Composition:

ComponentFunctionPercentage (w/w)
This compoundActive Pharmaceutical Ingredient10%
MCT OilOil Phase40%
Polyoxyl 35 Castor OilSurfactant35%
Propylene Glycol MonocaprylateCo-surfactant15%
Strategy 2: Co-solvent Formulation for Intravenous Administration

For pharmacokinetic studies requiring direct systemic administration, an intravenous (IV) formulation is necessary. Given HPS's poor water solubility, a co-solvent system is a common approach for early-stage preclinical studies.[10][18]

Causality of Component Selection:

  • Co-solvents: A blend of biocompatible organic solvents is used to dissolve the lipophilic compound. Common choices include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and ethanol.[10]

  • Aqueous Vehicle: The co-solvent mixture is typically diluted with an isotonic aqueous solution (e.g., saline or 5% dextrose) just prior to injection to minimize vascular irritation.[11]

Critical Consideration: A major risk with co-solvent formulations is drug precipitation upon injection into the bloodstream.[10] Therefore, the concentration of the organic solvent should be kept as low as possible, and the injection should be administered slowly.

Workflow for Co-solvent Formulation:

G A Determine HPS Solubility in Individual Solvents (e.g., DMSO, PEG 400) B Select Co-solvent System (e.g., DMSO:PEG 400:Saline) A->B Informs C Prepare Concentrated Stock Solution B->C Basis for D Perform Pre-injection Dilution C->D Required before use E Visually Inspect for Precipitation D->E QC Step F Administer to Animal E->F If clear

Caption: Development and preparation of a co-solvent IV formulation.

Protocol 3.2.1: Preparation of a Co-solvent Formulation for Intravenous Injection

This protocol describes the preparation of an HPS solution for IV administration at a target concentration of 5 mg/mL.

Materials:

  • This compound (HPS)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare Co-solvent Vehicle: In a sterile vial, prepare the co-solvent vehicle by mixing DMSO and PEG 400 in the desired ratio. A common starting point is a 1:1 (v/v) ratio.

  • Dissolve HPS: Weigh the required amount of HPS and add it to the co-solvent vehicle to create a concentrated stock solution (e.g., 50 mg/mL). Gently warm and vortex until the HPS is completely dissolved.

  • Sterile Filtration: Sterilize the concentrated stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Pre-injection Dilution: Immediately before administration, dilute the concentrated stock solution to the final desired concentration (e.g., 5 mg/mL) with sterile saline. For example, to make 1 mL of a 5 mg/mL solution from a 50 mg/mL stock, mix 0.1 mL of the stock solution with 0.9 mL of sterile saline.

  • Final Inspection: Gently mix the final solution and visually inspect for any signs of precipitation. The solution must be clear before injection.

Example Co-solvent System for a 5 mg/mL Final Dose:

ComponentFunctionFinal Percentage (v/v)
DMSOPrimary Solvent5%
PEG 400Co-solvent5%
Saline (0.9% NaCl)Aqueous Vehicle90%

Note: The final concentration of organic solvents should be minimized to reduce potential toxicity and the risk of precipitation.

Formulation Characterization and Stability

Once a formulation is prepared, it is crucial to characterize its properties and assess its stability to ensure consistent performance.[19][20]

Key Characterization Parameters:

  • Visual Appearance: Check for clarity, color, and signs of precipitation.

  • Drug Content and Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of HPS in the formulation and detect any degradation products.[21][22]

  • For Lipid-Based Formulations:

    • Droplet Size Analysis: Measure the globule size of the emulsion formed upon dilution in an aqueous medium using dynamic light scattering (DLS). Smaller droplet sizes (typically <200 nm) are desirable for better absorption.

    • Zeta Potential: Indicates the surface charge of the droplets and predicts the physical stability of the emulsion.

Stability Testing: Stability studies are essential to determine the shelf-life of the formulation.[23][24][25]

  • Accelerated Stability: Store the formulation at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) for a shorter period (e.g., 3-6 months) to predict long-term stability.[23][25]

  • Real-Time Stability: Store the formulation under recommended storage conditions (e.g., 4°C or room temperature) and test at regular intervals (e.g., 0, 3, 6, 12 months).[20]

In Vivo Administration Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[26]

Protocol 5.1: Oral Gavage in Mice/Rats

Materials:

  • HPS lipid-based formulation

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)[27]

  • Syringe

Procedure:

  • Animal Handling: Gently restrain the animal.

  • Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose. The typical oral gavage volume for mice is up to 10 mL/kg.[28]

  • Administration: Attach the gavage needle to the syringe containing the dosing solution. Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.[27]

  • Post-Dosing Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals as per the study protocol.[27]

Protocol 5.2: Intravenous Injection in Mice/Rats (Tail Vein)

Materials:

  • HPS co-solvent formulation (freshly prepared)

  • Animal restrainer

  • 27-30 gauge needle and syringe

  • Heat lamp (optional, for vasodilation)

Procedure:

  • Animal Preparation: Place the animal in a restrainer to expose the tail. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

  • Dose Calculation: Calculate the required injection volume. The maximum bolus IV injection volume for mice is typically 5 mL/kg.[26]

  • Administration: Swab the tail with alcohol. Insert the needle, bevel up, into one of the lateral tail veins. Slowly inject the formulation.

  • Post-Injection Monitoring: Withdraw the needle and apply gentle pressure to the injection site. Monitor the animal for any adverse reactions.

Application in Preclinical Models

These formulations can be used to evaluate the efficacy of HPS in various preclinical animal models, such as:

  • Inflammation Models: Carrageenan-induced paw edema, croton oil-induced ear edema, or adjuvant-induced arthritis models can be used to assess anti-inflammatory activity.[29][30][31][32][33]

  • Oncology Models: Xenograft or syngeneic tumor models can be used to evaluate the anti-cancer efficacy of HPS.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the use of appropriate formulation strategies to overcome its inherent poor aqueous solubility. The lipid-based and co-solvent systems detailed in these application notes provide researchers with robust and reproducible methods to prepare HPS for oral and intravenous administration. By carefully selecting excipients and following these detailed protocols, scientists can enhance the bioavailability of HPS, leading to more reliable and translatable preclinical data.

References

Application Notes: Synthesis and Analysis of N-(4-hydroxyphenyl) acetamide (Acetaminophen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl) acetamide, commonly known as acetaminophen or paracetamol, is a widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer).[1][2] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), it exhibits very weak anti-inflammatory activity.[3][4] The synthesis of acetaminophen is a fundamental example of amide formation, typically involving the acetylation of 4-aminophenol.[1][5][6] This process is a common introductory experiment in organic chemistry and a crucial process in the pharmaceutical industry. These notes provide detailed protocols for the synthesis, purification, and analysis of acetaminophen, along with insights into its mechanism of action.

Mechanism of Action

The precise mechanism of action for acetaminophen is still a subject of research, but it is understood to be multifaceted and distinct from that of traditional NSAIDs.[7][8] The leading theories suggest:

  • Central Cyclooxygenase (COX) Inhibition : Acetaminophen is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its lack of significant anti-inflammatory effects.[3][4] However, it is proposed to be a more potent inhibitor of a COX enzyme variant in the central nervous system (CNS), sometimes referred to as COX-3.[3][8][9] This central inhibition is thought to mediate its analgesic and antipyretic effects by reducing prostaglandin production in the brain.[8]

  • Metabolite Activity : In the brain, acetaminophen is metabolized to p-aminophenol, which is then converted by fatty acid amide hydrolase (FAAH) to a compound called AM404.[2][10] AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide.[10] This action on the endocannabinoid system is believed to contribute significantly to its analgesic properties.[8][10]

Below is a diagram illustrating the proposed analgesic pathways.

Acetaminophen_Mechanism cluster_CNS Central Nervous System (Brain & Spinal Cord) cluster_COX COX Pathway Acetaminophen Acetaminophen p_Aminophenol p-Aminophenol Acetaminophen->p_Aminophenol Metabolism COX_Enzyme COX Enzyme (e.g., COX-3 variant) Acetaminophen->COX_Enzyme Inhibits AM404 AM404 p_Aminophenol->AM404 catalyzed by TRPV1 TRPV1 Receptor AM404->TRPV1 Activates Anandamide Anandamide Reuptake AM404->Anandamide Inhibits FAAH FAAH FAAH->AM404 Analgesia_Endo Analgesia TRPV1->Analgesia_Endo Leads to Anandamide->Analgesia_Endo Contributes to Prostaglandins Prostaglandins in CNS COX_Enzyme->Prostaglandins Blocks Synthesis Analgesia_COX Analgesia & Antipyresis COX_Enzyme->Analgesia_COX Results in Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Mediates

Caption: Proposed analgesic and antipyretic mechanisms of acetaminophen.

Experimental Protocols

The most common laboratory synthesis of N-(4-hydroxyphenyl) acetamide is achieved through the acetylation of 4-aminophenol using acetic anhydride.[5]

Protocol 1: Synthesis of Crude N-(4-hydroxyphenyl) acetamide

Materials & Equipment:

  • 4-aminophenol

  • Acetic anhydride

  • Deionized water

  • 50 mL Erlenmeyer flask or conical vial

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Weigh approximately 2.0 g of 4-aminophenol and place it into a 50 mL Erlenmeyer flask.

  • Add 15 mL of deionized water to the flask.

  • Add a magnetic stir bar and gently warm the mixture on a hot plate with stirring to dissolve the 4-aminophenol.

  • In a fume hood, carefully add 2.2 mL of acetic anhydride to the solution.[1] Stir the mixture vigorously.

  • Continue stirring for approximately 10-15 minutes as the product begins to precipitate.

  • Cool the flask in an ice bath for 20-30 minutes to maximize crystal formation.[1]

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove soluble impurities.

  • Allow the crude product to air dry on the filter paper or in a desiccator. Weigh the crude product and retain a small sample for melting point analysis.

Protocol 2: Purification by Recrystallization

Recrystallization is the most widely used method for purifying crude paracetamol on a laboratory scale.[11] This technique relies on the principle that acetaminophen is sparingly soluble in cold water but highly soluble in hot water.[12]

Materials & Equipment:

  • Crude N-(4-hydroxyphenyl) acetamide

  • Deionized water

  • 100 mL Beaker or Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Transfer the weighed crude product to a 100 mL beaker.

  • Add a minimal amount of deionized water (a common ratio is ~10 mL of water per 1 gram of crude product).[13]

  • Gently heat the mixture on a hot plate while stirring with a glass rod until the solid completely dissolves.[13] Avoid boiling the solution excessively.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[11]

  • Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • After cooling to room temperature, place the beaker in an ice bath for at least 15 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the pure crystals completely (air dry or in a low-temperature oven).

  • Weigh the final product and calculate the percentage yield. Determine the melting point of the purified product.

The overall synthesis and purification workflow is depicted below.

Synthesis_Workflow Reactants 4-Aminophenol + Acetic Anhydride + Water Reaction Reaction Mixture (Heating & Stirring) Reactants->Reaction Combine Crystallization Cooling in Ice Bath Reaction->Crystallization Precipitation Filtration1 Vacuum Filtration Crystallization->Filtration1 Isolate Solid Crude Crude Acetaminophen Filtration1->Crude Collect Dissolution Dissolve in Hot Water Crude->Dissolution Purification Step Recrystallization Slow Cooling & Ice Bath Dissolution->Recrystallization Induce Crystal Growth Filtration2 Vacuum Filtration Recrystallization->Filtration2 Isolate Crystals Pure Pure Acetaminophen Crystals Filtration2->Pure Analysis Drying, Weighing, Melting Point Analysis Pure->Analysis

Caption: Workflow for the synthesis and purification of acetaminophen.

Data Presentation and Characterization

Accurate data collection is critical for assessing the success of the synthesis. Key parameters should be recorded and presented clearly.

Synthesis and Purification Data
ParameterValueNotes
Mass of 4-aminophenol(g)
Moles of 4-aminophenolLimiting Reagent[14]
Volume of Acetic Anhydride(mL)
Moles of Acetic Anhydride
Theoretical Yield of Acetaminophen(g)
Mass of Crude Product(g)
Mass of Purified Product(g)
Percentage Yield (Mass of Purified / Theoretical Yield) x 100%
Melting Point of Crude Product(°C)
Melting Point of Purified Product (°C)
Literature Melting Point169–171 °C[5][14]
Analytical Characterization

For rigorous quality control in drug development, further analysis is required to confirm purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying acetaminophen and detecting organic impurities.[11]

  • Mass Spectrometry (MS): Often coupled with HPLC, MS provides structural information to identify impurities definitively.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should be indistinguishable from that of a pure paracetamol standard, showing characteristic peaks for the hydroxyl (-OH), amide (N-H), and carbonyl (C=O) functional groups.[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-Hydroxyphenyl)stearamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of N-(4-Hydroxyphenyl)stearamide. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this compound. As Senior Application Scientists, we have compiled this resource to ensure you can achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the amidation of p-aminophenol with stearic acid or one of its activated derivatives, such as stearoyl chloride or stearic anhydride. The direct amidation with stearic acid typically requires high temperatures and sometimes a catalyst to drive the reaction to completion by removing the water byproduct. Using an activated derivative like stearoyl chloride allows for milder reaction conditions.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors critically impact the final yield:

  • Purity of Reactants: The purity of both p-aminophenol and the stearic acid derivative is paramount. Impurities in p-aminophenol, such as those from its synthesis or degradation, can lead to colored byproducts.[1]

  • Reaction Temperature: Optimal temperature is crucial. For direct amidation with stearic acid, temperatures need to be high enough to drive off water. However, excessively high temperatures can lead to side reactions and degradation of the product.

  • Stoichiometry: The molar ratio of the reactants can influence the reaction rate and completeness. A slight excess of the acylating agent is sometimes used to ensure full conversion of the p-aminophenol.

  • Solvent: The choice of solvent is important for reactant solubility and for facilitating the removal of byproducts like water (in the case of direct amidation).

  • Catalyst: For direct amidation, an acid or base catalyst can be employed to increase the reaction rate.

Q3: What are the main side reactions to be aware of?

A3: The primary side reaction of concern is the O-acylation of the phenolic hydroxyl group of p-aminophenol, leading to the formation of an ester byproduct. While N-acylation is generally favored due to the higher nucleophilicity of the amine group, conditions that favor O-acylation (e.g., strongly basic conditions that deprotonate the phenol) should be carefully controlled. Another potential issue is the oxidation of p-aminophenol, which can lead to colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2][3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis in a question-and-answer format.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient removal of water (for direct amidation).1. Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. If using direct amidation, ensure the temperature is sufficient to remove water, possibly with the aid of a Dean-Stark trap or by performing the reaction under a vacuum.
2. Impure Reactants: The presence of impurities in p-aminophenol or stearic acid can inhibit the reaction.2. Verify Reactant Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., melting point, NMR). p-Aminophenol is susceptible to oxidation and should be stored under an inert atmosphere.
3. Inactive Acylating Agent: If using stearoyl chloride, it may have hydrolyzed due to exposure to moisture.3. Use Fresh Reagents: Use freshly opened or properly stored stearoyl chloride.
Product is Discolored (e.g., pink, brown, or black) 1. Oxidation of p-Aminophenol: p-Aminophenol is prone to air oxidation, which forms colored impurities.[1]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
2. Reaction Temperature Too High: Excessive heat can cause degradation of the starting materials or the product.2. Temperature Control: Carefully control the reaction temperature and avoid localized overheating.
Presence of Multiple Products in TLC/HPLC 1. O-Acylation Side Product: Acylation may have occurred on the phenolic hydroxyl group.1. Control Basicity: While a base is often used to scavenge the HCl produced when using stearoyl chloride, a strong excess can promote O-acylation. Use a stoichiometric amount of a non-nucleophilic base like triethylamine.
2. Unreacted Starting Materials: The reaction has not gone to completion.2. Drive the Reaction Forward: See "Low or No Product Yield" troubleshooting.
Difficulty in Product Purification 1. Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in solubility for the product at high and low temperatures.1. Solvent Screening: Screen a variety of polar solvents for recrystallization. Ethanol, isopropanol, or acetonitrile are good starting points for amides.[4]
2. Co-precipitation of Impurities: Impurities may be precipitating along with the product.2. Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration step before allowing the solution to cool. The addition of activated carbon to the hot solution can also help remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Stearoyl Chloride

This method utilizes the more reactive stearoyl chloride, allowing for milder reaction conditions.

Materials:

  • p-Aminophenol

  • Stearoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve p-aminophenol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of stearoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Visualizing the Workflow

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification p_aminophenol p-Aminophenol setup Dissolve p-aminophenol & base in DCM under N2 at 0°C p_aminophenol->setup stearoyl_chloride Stearoyl Chloride addition Add Stearoyl Chloride Solution stearoyl_chloride->addition base Triethylamine base->setup solvent Anhydrous DCM solvent->setup setup->addition stir Stir at RT for 2-4h (Monitor by TLC) addition->stir quench Quench with Water stir->quench wash Wash with HCl, NaHCO3, Brine quench->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield? discolored Discolored Product issue->discolored Color? impure Impure Product issue->impure Purity? check_reactants Check Reactant Purity low_yield->check_reactants optimize_conditions Optimize Temp/Time low_yield->optimize_conditions inert_atmosphere Use Inert Atmosphere discolored->inert_atmosphere control_temp Control Temperature discolored->control_temp control_base Adjust Base Stoichiometry impure->control_base purification_method Refine Purification impure->purification_method success Successful Synthesis check_reactants->success [Purity OK] optimize_conditions->success [Optimized] inert_atmosphere->success [Implemented] control_temp->success [Controlled] control_base->success [Adjusted] purification_method->success [Refined]

References

Technical Support Center: Improving the Stability of N-(4-Hydroxyphenyl)stearamide (HPSA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-(4-Hydroxyphenyl)stearamide (HPSA) solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimental work with HPSA.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound (HPSA) solutions?

A1: The stability of HPSA in solution is primarily influenced by its molecular structure, which contains both an amide linkage and a phenolic hydroxyl group. Key factors affecting its stability include:

  • pH: The amide bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The phenolic hydroxyl group can be oxidized, a process that is often pH-dependent.

  • Oxidation: The hydroxyphenyl group is prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of colored degradation products.

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation, leading to faster degradation of HPSA.

  • Light Exposure: Exposure to ultraviolet (UV) or visible light can promote photodegradation, particularly of the phenolic moiety.

  • Solvent Choice: The type of solvent used can influence the solubility and stability of HPSA. Protic solvents may participate in solvolysis reactions.

Q2: What are the likely degradation pathways for HPSA in solution?

A2: Based on its chemical structure, the two primary degradation pathways for HPSA are:

  • Hydrolysis: The amide bond can be cleaved through hydrolysis to yield stearic acid and p-aminophenol. This reaction can be catalyzed by acids or bases.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-like structures, which can further polymerize to form colored impurities. This process is often accelerated by the presence of oxygen and metal ions.

Q3: What are some general strategies to improve the stability of HPSA solutions?

A3: To enhance the stability of HPSA solutions, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a range where both hydrolysis and oxidation are minimized. This typically involves using buffered solutions.

  • Use of Antioxidants: Incorporate antioxidants to prevent oxidative degradation. Common antioxidants include hindered phenols (like BHT), phosphites, and chelating agents (like EDTA) to sequester metal ions that can catalyze oxidation.[1]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store solutions in amber-colored vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at reduced temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

  • Appropriate Solvent Selection: Choose solvents in which HPSA is sufficiently soluble and that are less likely to promote degradation.

Q4: Are there any known compatible excipients for formulating HPSA?

  • Solubilizing agents: Co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins may be used to improve the solubility of HPSA.

  • Buffering agents: Phosphate or citrate buffers can be used to maintain a stable pH.

  • Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be included to prevent oxidation.

  • Chelating agents: EDTA can be added to bind metal ions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow/brown over time. Oxidative degradation of the phenolic hydroxyl group.- Add an antioxidant (e.g., BHT, ascorbic acid) to the solution. - Prepare and store the solution under an inert atmosphere (nitrogen or argon). - Protect the solution from light by using amber vials or wrapping the container in foil. - Use a chelating agent (e.g., EDTA) to sequester metal ions.
Precipitation occurs in the solution upon standing. - Poor solubility of HPSA in the chosen solvent. - Degradation of HPSA to less soluble products. - Change in temperature affecting solubility.- Re-evaluate the solvent system. Consider using a co-solvent or a solubilizing agent. - Investigate for degradation using a stability-indicating analytical method like HPLC. - Control the storage temperature of the solution.
Loss of HPSA concentration over time, as confirmed by HPLC. - Hydrolysis of the amide bond. - Oxidative degradation.- Adjust the pH of the solution to a more stable range (requires a pH-rate profile study). - Store the solution at a lower temperature. - Implement strategies to prevent oxidation as mentioned above.
Inconsistent results in bioassays or other experiments. Instability of the HPSA stock solution.- Prepare fresh stock solutions for each experiment. - Validate the stability of the stock solution under the experimental conditions. - Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Inferred Solubility of this compound (HPSA) in Common Solvents

Disclaimer: The following data is inferred from the solubility of stearamide, a structurally related compound, and should be experimentally verified for HPSA.

Solvent Inferred Solubility Reference
EthanolSolubleInferred from stearamide solubility[6]
Dimethyl Sulfoxide (DMSO)SolubleInferred from stearamide solubility[6]
N,N-Dimethylformamide (DMF)SolubleInferred from stearamide solubility[6][7][8][9][10]
WaterPoorly solubleInferred from stearamide solubility[6]

Table 2: Potential Degradation Products of this compound (HPSA)

Degradation Pathway Potential Degradation Products Analytical Method for Detection
HydrolysisStearic Acid and p-AminophenolHPLC, LC-MS
OxidationQuinone-type compounds and polymersHPLC with UV/Vis detection, LC-MS

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method that can be used to separate HPSA from its potential degradation products, making it suitable for stability studies.[11][12][13][14][15]

1. Materials and Reagents:

  • This compound (HPSA) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • Methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water mixture (e.g., 80:20 v/v) with 0.1% phosphoric acid (or formic acid). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of HPSA (likely around 245 nm based on the p-aminophenol chromophore).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of HPSA in methanol (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).

5. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Treat HPSA solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat HPSA solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat HPSA solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid HPSA to 105 °C for 24 hours.

  • Photodegradation: Expose HPSA solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples by the developed HPLC method to ensure separation of degradation peaks from the parent HPSA peak.

Mandatory Visualization

degradation_pathway HPSA This compound Hydrolysis_Products Stearic Acid + p-Aminophenol HPSA->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products Quinone-type compounds HPSA->Oxidation_Products Oxidation (O2, Metal Ions, Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare HPSA Solution B Subject to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Control (Unstressed) Sample A->C D HPLC Analysis B->D C->D E Quantify HPSA and Degradants D->E F Determine Degradation Rate E->F G Identify Degradation Products E->G

Caption: Workflow for HPSA stability testing.

References

Technical Support Center: N-(4-Hydroxyphenyl)stearamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(4-Hydroxyphenyl)stearamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities typically stem from unreacted starting materials and byproducts of the amidation reaction. These include:

  • p-Aminophenol: Unreacted starting material. Its presence can be problematic as it is difficult to remove through simple crystallization due to similar properties to the product.[1][2][3][4][5]

  • Stearic Acid: Unreacted starting material.

  • Diacylated byproduct: Formation of N,N-di-(stearoyl)-p-aminophenol if the reaction conditions are not carefully controlled.

  • Oxidation products of p-aminophenol: p-Aminophenol is susceptible to oxidation, which can lead to colored impurities in the final product.[1]

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For highly persistent impurities or for achieving very high purity, column chromatography may be necessary.

Q3: Which solvent system is best for the recrystallization of this compound?

A3: Due to the presence of both a polar hydroxyl group and a long non-polar stearyl chain, a polar solvent or a mixed-solvent system is generally effective. Ethanol or an ethanol/water mixture is a good starting point. Small-scale solubility tests are recommended to determine the optimal solvent ratio for your specific crude product.

Q4: My purified this compound is discolored (e.g., pink, brown). What is the likely cause and how can I fix it?

A4: Discoloration is often due to the presence of oxidized p-aminophenol impurities.[1] To remove these colored impurities, you can treat the hot recrystallization solution with a small amount of activated charcoal before the hot filtration step. Use charcoal sparingly as it can adsorb some of your desired product.

Q5: I am having trouble inducing crystallization. What steps can I take?

A5: If crystals do not form upon cooling, you can try the following techniques:

  • Seeding: Add a small, pure crystal of this compound to the supersaturated solution to provide a nucleation site.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.

  • Reducing Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The product is significantly soluble in the washing solvent.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Product "Oils Out" Instead of Crystallizing 1. The solution is highly supersaturated.2. The melting point of the impurities is depressing the melting point of the mixture below the temperature of the solution.3. The solution was cooled too rapidly.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Try a different recrystallization solvent or consider a pre-purification step like a solvent wash to remove some impurities.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Persistent Impurities After Recrystallization 1. The impurity has very similar solubility properties to the product.2. The impurity is co-crystallizing with the product.1. Perform a second recrystallization, potentially with a different solvent system.2. Consider purification by column chromatography.
Product is a Fine Powder Instead of Crystalline 1. The solution was cooled too quickly, leading to rapid precipitation rather than crystal growth.2. The solution was agitated during cooling.1. Re-dissolve the powder in hot solvent and allow it to cool slowly and undisturbed.2. Avoid stirring or moving the flask during the crystallization process.

Experimental Protocols

General Amide Synthesis: this compound

This protocol is a general procedure for the amidation of p-aminophenol with stearic acid.

Materials:

  • p-Aminophenol

  • Stearic Acid

  • Toluene

  • Boric Acid (catalyst)[6][7]

  • Dean-Stark apparatus

  • Reaction flask and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add p-aminophenol (1.0 eq), stearic acid (1.05 eq), and boric acid (0.01 eq).

  • Add a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (no more water is collected and TLC indicates consumption of the starting material), allow the mixture to cool to room temperature.

Work-up and Purification Protocol

Aqueous Work-up:

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl to remove unreacted p-aminophenol, followed by saturated NaHCO₃ solution to remove unreacted stearic acid and the boric acid catalyst, and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol (or an optimized ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Combine p-Aminophenol, Stearic Acid, Boric Acid in Toluene s2 Heat to Reflux with Dean-Stark Trap s1->s2 s3 Monitor Reaction by TLC and Water Collection s2->s3 w1 Remove Toluene s3->w1 Reaction Complete w2 Dissolve in Ethyl Acetate w1->w2 w3 Wash with 1M HCl w2->w3 w4 Wash with sat. NaHCO3 w3->w4 w5 Wash with Brine w4->w5 w6 Dry and Concentrate w5->w6 p1 Dissolve Crude Product in Hot Ethanol w6->p1 Crude Product p2 Hot Filtration p1->p2 p3 Cool to Crystallize p2->p3 p4 Vacuum Filtration p3->p4 p5 Wash with Cold Ethanol p4->p5 p6 Dry Purified Product p5->p6

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Obtained recrystallization Perform Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No adjust_cooling Reheat, Add Solvent, Cool Slowly oiling_out->adjust_cooling Yes impure_product Product Still Impure? low_yield->impure_product No concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes pure_product Pure Product Obtained impure_product->pure_product No second_recrystallization Perform Second Recrystallization with Different Solvent impure_product->second_recrystallization Yes column_chromatography Consider Column Chromatography column_chromatography->pure_product adjust_cooling->recrystallization concentrate_mother_liquor->impure_product second_recrystallization->pure_product Pure second_recrystallization->column_chromatography Still Impure

Caption: A logical troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-(4-Hydroxyphenyl)stearamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is achieving chemoselective N-acylation over O-acylation. The starting material, 4-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The desired reaction is the acylation of the amino group to form an amide, while avoiding the acylation of the hydroxyl group, which would result in an ester byproduct.

Q2: Why is N-acylation generally favored over O-acylation in the reaction with 4-aminophenol?

N-acylation is typically favored because the amino group is a stronger nucleophile than the hydroxyl group under neutral or mildly basic conditions.[1][2] This difference in nucleophilicity allows for a degree of selectivity, especially with short reaction times and mild conditions.[1]

Q3: What are the potential side products in this synthesis?

The primary side products include:

  • O-acylated product: 4-stearoyloxyphenylamine, resulting from the acylation of the hydroxyl group.

  • Di-acylated product: N-(4-stearoyloxyphenyl)stearamide, where both the amino and hydroxyl groups are acylated. This can occur with prolonged reaction times or an excess of the acylating agent.[3]

  • Stearic acid: Formed from the hydrolysis of the acylating agent (e.g., stearoyl chloride) if water is present in the reaction mixture.[4]

  • Degradation/condensation products of 4-aminophenol: The starting material itself can be unstable and undergo side reactions.[5]

Q4: What is the role of a base in this synthesis?

A base is typically added to neutralize the acid (e.g., hydrochloric acid if using stearoyl chloride) that is generated during the acylation reaction.[6] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.[6] Common conditions, such as the Schotten-Baumann reaction, utilize an aqueous base.[4][7]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause 1: Hydrolysis of the Acylating Agent

If using a reactive acylating agent like stearoyl chloride in the presence of water (e.g., under Schotten-Baumann conditions), it can hydrolyze to stearic acid, reducing the amount available to react with the 4-aminophenol.[4]

Solution:

  • Control Addition: Add the stearoyl chloride slowly to the reaction mixture to ensure it reacts with the 4-aminophenol before it has a chance to hydrolyze.

  • Biphasic System: Employ a two-phase solvent system (e.g., water and an organic solvent like dichloromethane). The base in the aqueous phase neutralizes the generated acid, while the reactants and product remain in the organic phase, minimizing hydrolysis.[7]

  • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions using a non-aqueous solvent and an organic base (e.g., pyridine or triethylamine).

Possible Cause 2: Suboptimal Reaction Conditions

Incorrect temperature, reaction time, or stoichiometry can lead to incomplete reaction and low yields.

Solution:

  • Temperature Control: Maintain the recommended temperature for the specific protocol. For the acylation of 4-aminophenol, reactions are often carried out at or below room temperature initially to control the exothermic reaction, followed by a period of heating to ensure completion.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent to drive the reaction to completion. However, a large excess can lead to di-acylation.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

Problem 2: Presence of O-Acylated Impurity (4-stearoyloxyphenylamine)

Possible Cause: Reaction Conditions Favoring O-Acylation

While N-acylation is generally preferred, certain conditions can increase the amount of O-acylated byproduct.

Solution:

  • pH Control: Maintain a neutral to slightly basic pH. Strongly basic conditions can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation. The mantra "acidity favors O-acylation, while alkalinity favors N-acylation" is a useful guide, though strongly acidic conditions will protonate the amine, preventing any reaction.[8]

  • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Aprotic solvents are generally preferred.

  • Temperature: Keep the reaction temperature moderate. Higher temperatures can sometimes lead to less selective reactions.

Problem 3: Presence of Di-acylated Impurity (N-(4-stearoyloxyphenyl)stearamide)

Possible Cause: Aggressive Reaction Conditions

The formation of the di-acylated product is often a result of using a large excess of the acylating agent or allowing the reaction to proceed for too long.[3]

Solution:

  • Control Stoichiometry: Carefully control the amount of stearoyl chloride or stearic anhydride used. A slight excess is often sufficient.

  • Monitor Reaction Time: As mentioned previously, monitor the reaction by TLC. Stop the reaction once the 4-aminophenol has been consumed to prevent further acylation of the desired product.

Problem 4: Difficulty in Purifying the Final Product

Possible Cause: Ineffective Recrystallization

This compound is a solid, and recrystallization is a common method for its purification.[9] If impurities are co-crystallizing with the product, the purification will be ineffective.

Solution:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The desired product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, ideally, should either be insoluble or remain in solution upon cooling.

  • Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Activated Charcoal: If the product is colored due to impurities, activated charcoal can sometimes be used during the recrystallization process to adsorb the colored compounds.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of Aminophenols

ParameterSchotten-Baumann ConditionsAnhydrous Conditions
Acylating Agent Stearoyl ChlorideStearoyl Chloride or Stearic Anhydride
Solvent Biphasic (Water/Organic)[7]Aprotic (e.g., DCM, THF, Pyridine)
Base Inorganic (e.g., NaOH, K₂CO₃)[4]Organic (e.g., Pyridine, Triethylamine)
Key Advantage Inexpensive and environmentally friendly reagents.[4]Minimizes hydrolysis of the acylating agent.
Potential Issue Hydrolysis of acylating agent.[4]Requires dry reagents and inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Conditions

This protocol is adapted from the general principles of the Schotten-Baumann reaction.[6][7]

  • Dissolution: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M, 2 equivalents). An organic co-solvent such as dichloromethane may be added to create a biphasic system.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Acylation: Slowly add stearoyl chloride (1.1 equivalents) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: If a biphasic system was used, separate the organic layer. If the reaction was in an aqueous medium, the product may precipitate. Acidify the aqueous solution with dilute HCl to precipitate any remaining product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 4-Aminophenol 4-Aminophenol N-Product This compound (Desired Product) 4-Aminophenol->N-Product N-Acylation (Favored) O-Product 4-Stearoyloxyphenylamine (O-acylation Side Product) 4-Aminophenol->O-Product O-Acylation (Side Reaction) Stearoyl Chloride Stearoyl Chloride Stearoyl Chloride->N-Product Stearoyl Chloride->O-Product Di-Product N-(4-stearoyloxyphenyl)stearamide (Di-acylation Side Product) Stearoyl Chloride->Di-Product N-Product->Di-Product Further Acylation

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Analyze product (TLC, NMR) Identify impurities start->check_impurities is_o_acylated O-acylated product present? check_impurities->is_o_acylated Yes is_di_acylated Di-acylated product present? check_impurities->is_di_acylated Yes is_hydrolysis Starting material largely unreacted? check_impurities->is_hydrolysis Yes recrystallize Optimize Recrystallization (Solvent Screen) check_impurities->recrystallize No major side products adjust_ph Adjust pH (avoid strongly basic) is_o_acylated->adjust_ph reduce_equivalents Reduce equivalents of acylating agent is_di_acylated->reduce_equivalents use_anhydrous Use anhydrous conditions or biphasic system is_hydrolysis->use_anhydrous adjust_ph->recrystallize control_time Reduce reaction time reduce_equivalents->control_time control_time->recrystallize use_anhydrous->recrystallize

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: N-(4-Hydroxyphenyl)stearamide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Hydroxyphenyl)stearamide and encountering issues with mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?

When analyzing this compound by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), the primary fragmentation events involve cleavage of the amide bond and fragmentation within the stearamide alkyl chain. The protonated molecule, [M+H]⁺, has a predicted m/z of 376.3. The major expected fragment ions are summarized in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/IdentityNotes
376.3 ([M+H]⁺)110.1[HOC₆H₄NH₃]⁺Cleavage of the amide bond with charge retention on the 4-aminophenol moiety. This is often a prominent peak.
376.3 ([M+H]⁺)267.3[CH₃(CH₂)₁₆CO]⁺Cleavage of the amide bond with charge retention on the stearoyl moiety (acylium ion).
376.3 ([M+H]⁺)Series of ions with 14 u difference[CₙH₂ₙ₊₁]⁺Fragmentation along the stearamide alkyl chain, resulting in a characteristic pattern of ions separated by 14 Da (loss of CH₂ groups).[1]

Q2: I am not seeing the molecular ion peak, or it is very weak. What could be the issue?

A weak or absent molecular ion peak can be a common issue in mass spectrometry.[2] Here are several potential causes and troubleshooting steps:

  • In-source Fragmentation: The compound might be fragmenting in the ion source before mass analysis.

    • Solution: Decrease the source temperature and fragmentor/cone voltage to reduce the energy imparted to the molecules.

  • Ionization Efficiency: The compound may not ionize efficiently under the current conditions.

    • Solution: Optimize the mobile phase composition. Ensure the pH is appropriate for protonation (e.g., add 0.1% formic acid for positive mode). Check for ion suppression from matrix components.[3]

  • Instrument Calibration: The mass spectrometer may be out of calibration.

    • Solution: Calibrate the instrument using a certified standard.[4]

  • Sample Degradation: The analyte may have degraded before or during analysis.

    • Solution: Prepare fresh samples and standards.[3]

Q3: I am observing unexpected peaks in my mass spectrum. What are their likely sources?

Unexpected peaks can arise from various sources. It is crucial to identify their origin to ensure data quality.

  • Contaminants: Contamination can be introduced from solvents, glassware, the LC system, or the sample itself.[3][4] Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide, stearamide), and solvent adducts.[5][6][7]

    • Solution: Run a blank gradient (injecting only mobile phase) to identify system-related peaks. Use high-purity solvents and clean glassware.

  • Adduct Formation: In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[6][7]

    • Solution: While often unavoidable, their intensity can sometimes be reduced by using fresh, high-purity solvents and minimizing contact with glass.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and the appearance of matrix-related ions.[3][4]

    • Solution: Improve sample preparation to remove interfering substances. Adjust the chromatography to separate the analyte from matrix components.

Q4: Can I analyze this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

Direct analysis of this compound by GC-MS can be challenging due to its low volatility and potential for thermal degradation at the high temperatures used in the GC inlet and column.[8][9]

  • Derivatization: To improve volatility and thermal stability, derivatization is often necessary. A common approach for amides is trimethylsilylation, which converts the acidic N-H and phenolic O-H protons to trimethylsilyl (TMS) ethers.[8]

  • Pyrolysis: Without derivatization, the high temperatures may cause the molecule to break down, leading to a complex and unrepresentative chromatogram and mass spectrum.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample and reinject.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.[4]
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte and that the organic solvent has sufficient elution strength.
Secondary Interactions Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce interactions with the stationary phase.
Injector Issues Check for proper needle seating and injection volume.
Problem: High Baseline Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents.[3]
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.[4]
Leaks in the System Check for leaks in the LC flow path and at the MS interface.[10]
Electronic Noise Ensure proper grounding of the instrument and check for nearby sources of electronic interference.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (e.g., m/z 100-500) for initial analysis and identification of the precursor ion.

    • MS/MS Mode: Product ion scan of the protonated molecule (m/z 376.3) to obtain fragmentation information.

    • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for optimal signal intensity and fragmentation.[4]

Visualizations

Fragmentation_Pathway M This compound [M+H]⁺ m/z = 376.3 F1 [HOC₆H₄NH₃]⁺ m/z = 110.1 M->F1 Amide Bond Cleavage F2 [CH₃(CH₂)₁₆CO]⁺ m/z = 267.3 M->F2 Amide Bond Cleavage F3 Alkyl Chain Fragments (Loss of CH₂ groups) F2->F3 Alkyl Chain Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Troubleshooting_Workflow Start Mass Spec Issue Identified Check_Signal Weak or No Signal? Start->Check_Signal Check_Peaks Unexpected Peaks? Check_Signal->Check_Peaks No Tune_Calibrate Tune & Calibrate MS Check_Signal->Tune_Calibrate Yes Check_Shape Poor Peak Shape? Check_Peaks->Check_Shape No Run_Blank Run Blank Gradient Check_Peaks->Run_Blank Yes Dilute_Sample Dilute Sample Check_Shape->Dilute_Sample Yes End Problem Resolved Check_Shape->End No Check_Source Clean Ion Source Tune_Calibrate->Check_Source Optimize_Params Optimize Source Parameters Check_Source->Optimize_Params Fresh_Sample Prepare Fresh Sample/Mobile Phase Optimize_Params->Fresh_Sample Fresh_Sample->End Identify_Contaminants Identify Contaminants/Adducts Run_Blank->Identify_Contaminants Improve_Cleanup Improve Sample Cleanup Identify_Contaminants->Improve_Cleanup Improve_Cleanup->End Wash_Column Wash/Replace Column Dilute_Sample->Wash_Column Adjust_Mobile_Phase Adjust Mobile Phase Wash_Column->Adjust_Mobile_Phase Adjust_Mobile_Phase->End

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

References

Technical Support Center: Scalable Synthesis of N-(4-Hydroxyphenyl)stearamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of N-(4-Hydroxyphenyl)stearamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and scalable method is the direct N-acylation of 4-aminophenol with stearic acid or an activated stearic acid derivative. This typically involves the use of a coupling agent to facilitate the formation of the amide bond.

Q2: Why is N-acylation favored over O-acylation in the reaction with 4-aminophenol?

A2: The amino group (-NH2) of 4-aminophenol is a stronger nucleophile than the hydroxyl group (-OH). Under most reaction conditions, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the stearic acid derivative more readily, leading to the preferential formation of the N-acyl product.[1]

Q3: What are the critical parameters to control for a successful and scalable synthesis?

A3: Key parameters include:

  • Purity of reactants: Use of high-purity 4-aminophenol and stearic acid is crucial to minimize side reactions.

  • Choice of solvent: Anhydrous and inert solvents are necessary to prevent hydrolysis of activated intermediates.

  • Reaction temperature: Temperature control is important to manage reaction kinetics and prevent degradation of reactants or products.

  • Stoichiometry of reagents: Precise control over the molar ratios of reactants and coupling agents is essential for maximizing yield and minimizing impurities.

  • Efficient mixing: Homogeneous mixing is critical for ensuring consistent reaction progress, especially at a larger scale.

Q4: Can I use stearoyl chloride instead of stearic acid?

A4: Yes, stearoyl chloride is a highly reactive acylating agent and can be used for the synthesis. However, the reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the 4-aminophenol, which would render it non-nucleophilic.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of stearic acid.- Ensure the coupling agent is fresh and used in the correct stoichiometric amount.- Consider pre-activating the stearic acid before adding 4-aminophenol.
Deactivation of 4-aminophenol.- If using an acid chloride, ensure a suitable base is present to neutralize HCl.- Use anhydrous reaction conditions to prevent hydrolysis of reactants.
Steric hindrance.- While less of an issue with stearic acid, for bulkier analogs, consider using a more potent coupling agent or higher reaction temperatures.
Poor solubility of reactants.- Select a solvent system in which both reactants are soluble.- A mixture of solvents, such as DCM and DMF, can be effective.[2]
Formation of O-acylated Byproduct Reaction conditions favoring O-acylation.- Maintain a neutral or slightly basic pH.- Avoid excessively high temperatures.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed.- Gradually increase the reaction temperature if the reaction is sluggish.
Inefficient mixing.- Ensure vigorous and consistent stirring throughout the reaction, especially in large-scale batches.
Difficult Purification Product co-eluting with impurities.- Optimize the recrystallization solvent system to achieve better separation.- Consider a column chromatography step if high purity is required.
Formation of colored impurities.- The intermediate 4-aminophenol can be unstable and form colored byproducts.[3] Using freshly purified 4-aminophenol can mitigate this.

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of a structurally related analog, N-(4-ethoxyphenyl)-retinamide, which can serve as a reference for optimizing the synthesis of this compound.

Reactant 1Reactant 2Coupling AgentBaseSolventReaction TimeYieldReference
All-trans-retinoic acid4-ethoxyanilineEDCITEA, DMAPDCM/DMF24 h99.9%[2]

Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of this compound

This protocol is adapted from a scalable procedure for a similar N-acyl-aminophenol derivative.[2]

Materials:

  • Stearic Acid

  • 4-Aminophenol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10% Potassium bisulfate (KHSO₄) solution

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve stearic acid (1.12 mmol) in a mixture of anhydrous DCM (6 mL) and anhydrous DMF (2 mL).

  • In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), mix 4-aminophenol (0.93 mmol), TEA (0.93 mmol), DMAP (0.56 mmol), and EDCI (1.12 mmol) in anhydrous DCM (1 mL) and anhydrous DMF (1.5 mL) to form a suspension.

  • To this suspension, add the solution of stearic acid.

  • Stir the reaction mixture at room temperature for approximately 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (5 mL) to the reaction mixture.

  • Wash the organic phase sequentially with 10% KHSO₄ solution (3 x 10 mL), 15% NaOH solution (3 x 10 mL), and water (3 x 10 mL) until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Visualizations

Reaction_Pathway stearic_acid Stearic Acid conditions Coupling Agent, Base, Solvent stearic_acid->conditions aminophenol 4-Aminophenol aminophenol->conditions product This compound reagents + conditions->product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reactant Preparation (Stearic Acid & 4-Aminophenol in Solvents) B Amide Coupling Reaction (Addition of Coupling Agents & Base) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Quenching & Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Product Characterization E->F

Caption: General experimental workflow for the synthesis and purification.

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenylmaleimide and its derivatives. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to the mis-assignment of spectral data during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: The 1H NMR spectrum of my product shows broad peaks around 6.3-6.5 ppm and additional aromatic signals, but not the expected sharp singlet for the maleimide protons around 6.8 ppm. What could be the issue?

A1: This spectral pattern is characteristic of the intermediate N-phenylmaleanilic acid, which is formed in the first step of the synthesis from maleic anhydride and aniline.[1][2] The incomplete cyclization of this intermediate to the final N-phenylmaleimide product is a common issue. The broad peaks correspond to the vinyl protons of the maleanilic acid, and the additional aromatic signals may arise from conformational isomers or impurities.

Troubleshooting:

  • Reaction Conditions: Ensure that the cyclization conditions are adequate. This typically involves heating the maleanilic acid with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.[1] Overheating should be avoided as it can lead to side reactions.[2]

  • Purification: The intermediate can be removed through recrystallization.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the maleanilic acid to the maleimide.[1][3]

Q2: My 1H NMR spectrum shows more than the expected number of signals in the aliphatic region (around 3-5 ppm) after reacting my N-phenylmaleimide. What could be the cause?

A2: If your reaction involves a diene (e.g., furan or its derivatives, or even in-situ generated dienes), you have likely formed a Diels-Alder adduct.[4][5] The reaction between N-phenylmaleimide (a dienophile) and a diene can result in the formation of endo and exo stereoisomers, each giving a distinct set of signals in the NMR spectrum.[5]

Troubleshooting:

  • Stereoisomer Identification: The coupling constants in the 1H NMR spectrum can help differentiate between the endo and exo isomers.[5]

  • Reaction Control: The ratio of endo to exo products can be influenced by reaction temperature and time, with the endo isomer often being the kinetic product and the exo isomer the thermodynamic product.[4][5]

  • Separation: The isomers can often be separated by column chromatography.[5]

Q3: The mass spectrum of my product shows a molecular ion peak that does not correspond to the expected N-phenylmaleimide. What are the likely impurities?

A3: Besides the unreacted starting materials and the maleanilic acid intermediate, other impurities can arise from side reactions. The specific impurities will depend on your reaction conditions and starting materials.

Troubleshooting:

  • Review Starting Materials: Ensure the purity of your starting aniline and maleic anhydride.

  • Analyze Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide clues about the structure of the impurity.

  • Combined Spectral Analysis: Correlate the MS data with 1H and 13C NMR data to propose a structure for the impurity.

Spectral Data Tables

For accurate spectral assignment, refer to the following tables summarizing the 1H and 13C NMR data for N-phenylmaleimide and a common intermediate.

Table 1: 1H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
N-PhenylmaleimideCDCl37.30-7.50 (m, 5H)Aromatic-H
6.84 (s, 2H)Maleimide CH=CH
N-(4-chlorophenyl)maleanilic acidDMSO-d610.2 (s, 1H), 9.5 (s, 1H)COOH and NH
7.6 (d, 2H), 7.4 (d, 2H)Aromatic-H
6.45 (d, 1H), 6.25 (d, 1H)Vinyl CH=CH

Data compiled from multiple sources.[1][6][7]

Table 2: 13C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
N-PhenylmaleimideCDCl3170.5C=O
134.2CH=CH
131.9Aromatic C (quaternary)
129.2Aromatic C-H
128.8Aromatic C-H
126.5Aromatic C-H

Data compiled from multiple sources.[6][7]

Experimental Protocols

Synthesis of N-Phenylmaleimide [1][2]

  • Step 1: Synthesis of N-Phenylmaleanilic Acid:

    • Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or acetic acid).[2][5]

    • Slowly add a solution of aniline in the same solvent.

    • Stir the reaction mixture at room temperature. The product, N-phenylmaleanilic acid, will precipitate and can be collected by filtration.

  • Step 2: Cyclization to N-Phenylmaleimide:

    • Create a slurry of the dried N-phenylmaleanilic acid, anhydrous sodium acetate, and acetic anhydride.[1]

    • Heat the mixture gently (e.g., 60-70°C) for about an hour.[2]

    • Pour the reaction mixture into ice-cold water to precipitate the N-phenylmaleimide.

    • Collect the product by vacuum filtration and recrystallize from a suitable solvent like ethanol.[1]

Visual Troubleshooting Guides

The following diagrams illustrate the synthesis workflow and a common troubleshooting scenario.

synthesis_workflow cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Cyclization A Maleic Anhydride C N-Phenylmaleanilic Acid A->C Room Temp B Aniline B->C Room Temp D N-Phenylmaleimide C->D Heat, Acetic Anhydride, Sodium Acetate

Caption: General two-step synthesis of N-phenylmaleimide.

troubleshooting_workflow Start Analyze Product Mixture by 1H NMR Expected Sharp singlet at ~6.8 ppm? (Maleimide protons) Start->Expected Yes Product is likely N-Phenylmaleimide Expected->Yes Yes No Broad peaks at ~6.3-6.5 ppm? Expected->No No Intermediate Product is likely N-Phenylmaleanilic Acid (Incomplete Cyclization) No->Intermediate Yes Other Other unexpected signals? No->Other No CheckConditions Check Cyclization Conditions (Temp, Reagents) Intermediate->CheckConditions DielsAlder Check for Diels-Alder by-products if dienes are present Other->DielsAlder

Caption: Troubleshooting workflow for 1H NMR spectral analysis.

References

Technical Support Center: N-(4-Hydroxyphenyl)stearamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(4-Hydroxyphenyl)stearamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound?

Based on the degradation of structurally similar fatty acid amides, the primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This enzymatic reaction, catalyzed by an amidase (or amidohydrolase), would yield stearic acid and 4-aminophenol.[1][2] Subsequent degradation of these intermediates would then occur.

Q2: What types of enzymes are likely involved in the degradation of this compound?

Amidase enzymes are the most likely candidates for initiating the degradation of this compound.[1][2] These enzymes are known to hydrolyze the amide bonds of various fatty acid amides. While specific enzymes for this compound have not been identified, exploring microbial sources, particularly from genera like Pseudomonas and Aeromonas, may be a fruitful starting point as these bacteria are known to degrade other fatty acid amides.[1][2]

Q3: What are the potential downstream metabolic pathways for the primary degradation products?

Following the initial hydrolysis, the resulting stearic acid and 4-aminophenol would be further metabolized.

  • Stearic Acid: As a common fatty acid, stearic acid is expected to be degraded through the well-established β-oxidation pathway to produce acetyl-CoA.[3]

  • 4-Aminophenol: The degradation of 4-aminophenol can proceed through oxidation to form intermediates such as benzoquinone.[4][5] Further ring cleavage can lead to smaller organic acids that can enter central metabolic pathways.[5]

Q4: Can this compound be degraded abiotically?

Yes, chemical hydrolysis of the amide bond can occur under acidic or basic conditions, typically requiring elevated temperatures and strong acids or bases.[6][7] For instance, heating with a dilute acid like hydrochloric acid or a base like sodium hydroxide solution can cleave the amide bond.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation of this compound observed in microbial culture. The selected microorganism may lack the necessary amidase enzyme.Screen different microbial strains, particularly those known for degrading fatty acid amides (e.g., Pseudomonas sp., Aeromonas sp.).[1][2] Consider using a mixed microbial culture from an environment where similar compounds might be present.
Inappropriate culture conditions (pH, temperature, aeration).Optimize culture conditions. The optimal pH and temperature for amidase activity can vary.
The compound may not be bioavailable to the microorganisms.Ensure adequate dispersion of the substrate in the culture medium. The use of a surfactant or co-solvent might be necessary, but check for toxicity to the microorganisms.
Slow or incomplete degradation. Low enzyme activity or expression.Induce enzyme production by pre-exposing the microbial culture to the substrate or a structurally similar compound. Optimize the concentration of the substrate; high concentrations can sometimes be inhibitory.
Rate-limiting degradation of intermediates.Analyze for the accumulation of stearic acid or 4-aminophenol. If these intermediates are detected, the downstream degradation pathways may be the bottleneck.
Difficulty in identifying degradation products. Low concentration of intermediates.Use sensitive analytical techniques such as LC-MS/MS or GC-MS. Concentrate the sample before analysis.
Products are rapidly consumed.Perform time-course experiments and analyze samples at earlier time points to capture transient intermediates.
Unexpected degradation pathway.Consider alternative degradation pathways, such as initial modification of the phenyl ring or the fatty acid chain, although amide hydrolysis is the most probable first step.

Experimental Protocols

Protocol 1: Screening Microorganisms for Degradation Ability

  • Prepare a minimal salt medium: The medium should contain this compound as the sole carbon and nitrogen source.

  • Inoculation: Inoculate the medium with the microbial strain to be tested.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm).

  • Monitoring: Monitor the degradation of the parent compound over time using an appropriate analytical method (e.g., HPLC, GC-MS).

  • Analysis: A significant decrease in the concentration of this compound compared to a sterile control indicates degradation.

Protocol 2: Identification of Degradation Products by GC-MS

  • Sample Preparation: Collect culture supernatant at different time points. Acidify the sample to pH 2 with HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the solvent and derivatize the residue to make the analytes volatile. For example, use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate hydroxyl and carboxyl groups.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

  • Data Analysis: Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) to identify stearic acid, 4-aminophenol, and other potential intermediates.

Visualizations

Degradation_Pathway This compound This compound Stearic Acid Stearic Acid This compound->Stearic Acid Amidase (Hydrolysis) 4-Aminophenol 4-Aminophenol This compound->4-Aminophenol Amidase (Hydrolysis) Acetyl-CoA Acetyl-CoA Stearic Acid->Acetyl-CoA β-Oxidation Benzoquinone Benzoquinone 4-Aminophenol->Benzoquinone Oxidation Central Metabolism Central Metabolism Acetyl-CoA->Central Metabolism Benzoquinone->Central Metabolism Ring Cleavage

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow cluster_screening Microbial Screening cluster_identification Metabolite Identification Minimal Medium + Substrate Minimal Medium + Substrate Inoculation Inoculation Minimal Medium + Substrate->Inoculation Incubation Incubation Inoculation->Incubation HPLC/GC-MS Analysis HPLC/GC-MS Analysis Incubation->HPLC/GC-MS Analysis Degradation Confirmation Degradation Confirmation HPLC/GC-MS Analysis->Degradation Confirmation Culture Supernatant Culture Supernatant Extraction Extraction Culture Supernatant->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Metabolite Identification Metabolite Identification GC-MS Analysis->Metabolite Identification

References

Technical Support Center: Overcoming Resistance to N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-(4-Hydroxyphenyl)stearamide (N-4-HPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies, with a focus on overcoming potential resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

While direct studies on this compound are limited, its structural components—a phenolic group and a fatty acid amide—suggest potential mechanisms analogous to other phenolic compounds and fatty acid amides. Phenolic compounds are known to exert anticancer effects through various pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. They can also modulate signaling pathways like PI3K/Akt and reduce the expression of proteins involved in drug resistance. Fatty acid metabolism is also a critical process in cancer cell proliferation, and its disruption can be a therapeutic strategy.

Q2: My cell line shows decreasing sensitivity to N-4-HPS over time. What are the possible reasons?

Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to a cytotoxic agent. Potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Altered Signaling Pathways: Cancer cells can adapt by upregulating pro-survival pathways (e.g., Akt/mTOR) or downregulating pro-apoptotic pathways to counteract the drug's effects.

  • Changes in Drug Metabolism: Cells may increase the metabolic inactivation of the drug.

  • Target Modification: If N-4-HPS acts on a specific molecular target, mutations or alterations in this target could reduce binding affinity.

  • Induction of Pro-survival Autophagy: While autophagy can lead to cell death, it can also act as a survival mechanism under cellular stress.

Q3: How can I determine if my resistant cell line has developed an increased drug efflux mechanism?

A common method is to use an ABC transporter inhibitor, such as verapamil or cyclosporin A, in combination with N-4-HPS. If the combination restores sensitivity to N-4-HPS, it suggests that increased drug efflux is a likely mechanism of resistance. This can be quantified using a cytotoxicity assay.

Troubleshooting Guide

Below are common issues encountered when working with N-4-HPS and steps to troubleshoot them.

Issue Possible Cause Troubleshooting Steps
High variability in cytotoxicity assays - Inconsistent cell seeding density- Compound precipitation- Cell line heterogeneity- Ensure uniform cell seeding.- Check the solubility of N-4-HPS in your culture medium; consider using a low percentage of DMSO.- Perform single-cell cloning to establish a homogenous population.
Loss of compound activity - Improper storage of N-4-HPS stock solution- Degradation in culture medium- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- Prepare fresh working solutions for each experiment.
Cell line appears resistant from the start (intrinsic resistance) - High expression of anti-apoptotic proteins (e.g., Bcl-2)- Pre-existing high levels of drug efflux pumps- Dysfunctional apoptotic machinery- Analyze baseline expression of Bcl-2 family proteins and ABC transporters.- Consider combination therapies with agents that target these resistance mechanisms.
Acquired resistance after prolonged treatment - Selection of a resistant subpopulation- Upregulation of survival pathways- Perform molecular profiling (e.g., RNA-seq, proteomics) to identify altered pathways.- Test combination therapies with inhibitors of the identified survival pathways.

Experimental Protocols

Protocol 1: Generation of an N-4-HPS Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to N-4-HPS through continuous exposure.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (N-4-HPS)

  • Dimethyl sulfoxide (DMSO)

  • Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the concentration of N-4-HPS that inhibits 50% of cell growth (IC50) in the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing N-4-HPS at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of N-4-HPS in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitor Cell Viability: At each concentration step, monitor cell viability and growth rate. Allow the cells to adapt and recover before the next dose escalation.

  • Establish the Resistant Line: Continue this process until the cells are able to proliferate in a medium containing a significantly higher concentration of N-4-HPS (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Phenotype: Regularly assess the IC50 of the resistant cell line to quantify the degree of resistance compared to the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.

Protocol 2: Assessing Drug Efflux using a Fluorescent Substrate

This protocol uses a fluorescent substrate of ABC transporters, such as Rhodamine 123, to assess drug efflux activity.

Materials:

  • Parental and N-4-HPS resistant cell lines

  • Rhodamine 123

  • ABC transporter inhibitor (e.g., Verapamil)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in appropriate culture vessels and allow them to adhere overnight.

  • Treatment Groups: For each cell line, prepare the following treatment groups:

    • Control (no treatment)

    • Rhodamine 123 only

    • Rhodamine 123 + ABC transporter inhibitor

  • Incubation: Incubate the cells with Rhodamine 123 (and inhibitor where applicable) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Analysis: Analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope.

  • Interpretation: A lower fluorescence intensity in the resistant cell line compared to the parental line suggests higher efflux activity. Restoration of fluorescence upon treatment with the inhibitor confirms the involvement of ABC transporters.

Visualizing Cellular Pathways and Workflows

Diagram 1: Potential Mechanisms of Action for N-4-HPS

N4HPS_MoA cluster_cell Cancer Cell N4HPS This compound ROS ↑ Reactive Oxygen Species (ROS) N4HPS->ROS Ceramide ↑ Ceramide Production N4HPS->Ceramide PI3K_Akt PI3K/Akt Pathway Inhibition N4HPS->PI3K_Akt Apoptosis Apoptosis ROS->Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->Apoptosis inhibition leads to PI3K_Akt->CellCycleArrest inhibition leads to

Caption: Proposed mechanisms of N-4-HPS inducing cell death.

Diagram 2: Workflow for Investigating N-4-HPS Resistance

Resistance_Workflow start Observe Decreased Sensitivity to N-4-HPS generate_resistant Generate Resistant Cell Line (Protocol 1) start->generate_resistant confirm_resistance Confirm Resistance Phenotype (IC50 Assay) generate_resistant->confirm_resistance investigate_mechanisms Investigate Resistance Mechanisms confirm_resistance->investigate_mechanisms efflux Increased Drug Efflux? (Protocol 2) investigate_mechanisms->efflux Hypothesis 1 signaling Altered Signaling Pathways? (Western Blot, RNA-seq) investigate_mechanisms->signaling Hypothesis 2 metabolism Altered Drug Metabolism? (Metabolomics) investigate_mechanisms->metabolism Hypothesis 3 overcome Strategies to Overcome Resistance efflux->overcome signaling->overcome metabolism->overcome combo_therapy Combination Therapy (e.g., + Efflux Pump Inhibitor) overcome->combo_therapy pathway_inhibitor Targeted Pathway Inhibitors overcome->pathway_inhibitor

Caption: A logical workflow for studying N-4-HPS resistance.

Diagram 3: Common Drug Resistance Signaling Pathways

Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus ABC ABC Transporters (e.g., P-gp) Akt Akt Pathway Bcl2 Bcl-2 Family (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Drug Drug->ABC Efflux

Caption: Key signaling nodes in drug resistance.

Validation & Comparative

A Comparative Analysis of N-(4-hydroxyphenyl)retinamide and N-(4-Hydroxyphenyl)stearamide in Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in the scientific landscape exists between the extensively studied N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide) and its structurally related compound, N-(4-Hydroxyphenyl)stearamide. While 4-HPR has been the subject of numerous investigations, particularly in the realm of cancer research, this compound remains largely uncharacterized in the biological literature. This guide provides a comprehensive overview of the known activities of 4-HPR, supported by experimental data and detailed protocols, while highlighting the significant knowledge gap concerning this compound.

Introduction to the Compounds

N-(4-hydroxyphenyl)retinamide is a synthetic analog of all-trans-retinoic acid that has demonstrated potent pro-apoptotic and anti-proliferative effects in a wide range of cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS), modulation of ceramide metabolism, and effects on the Bcl-2 family of proteins.[1][2][4] In contrast, this compound, which shares the N-(4-hydroxyphenyl) moiety but possesses a saturated stearoyl chain instead of the retinoid chain, is commercially available for research purposes but lacks published data on its biological activity.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the available quantitative data for the cytotoxic and pro-apoptotic activities of N-(4-hydroxyphenyl)retinamide across various cancer cell lines. For this compound, no comparable data has been found in the published scientific literature.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayIC50 / LC99Reference
N-(4-hydroxyphenyl)retinamide Pancreatic Cancer (MIA PaCa-2)Viability Assay~10 µM (IC50)[2]
Prostate Cancer (PC3)Proliferation Assay10 µM (Cytotoxic Concentration)[3]
Acute Lymphoblastic Leukemia (various)Cytotoxicity AssayAverage LC99 of 4.8 µM[1]
This compound VariousNot AvailableData Not Available

Table 2: Pro-Apoptotic and Mechanistic Activity

CompoundCell LineEffectQuantitative DataReference
N-(4-hydroxyphenyl)retinamide Pancreatic Cancer (MIA PaCa-2, PANC-1)ROS Production2.7-fold increase[2]
Pancreatic Cancer (MIA PaCa-2, PANC-1)Ceramide Production>3-fold increase[2]
Acute Lymphoblastic Leukemia (various)Ceramide Production8.9 +/- 1.0-fold increase[1]
Breast Cancer (various)Nitric Oxide ProductionDose-dependent increase[5]
This compound VariousNot AvailableData Not Available

Signaling Pathways of N-(4-hydroxyphenyl)retinamide

The pro-apoptotic activity of 4-HPR is mediated through a complex network of signaling pathways, often initiated by the generation of reactive oxygen species.

HPR_Signaling HPR N-(4-hydroxyphenyl)retinamide (4-HPR) ROS Reactive Oxygen Species (ROS) HPR->ROS Ceramide De Novo Ceramide Synthesis HPR->Ceramide Autophagy Autophagy HPR->Autophagy ERK ERK Inhibition HPR->ERK Apoptosis Apoptosis ROS->Apoptosis MAPK JNK/p38 MAPK Activation ROS->MAPK Ceramide->Apoptosis MAPK->Apoptosis

Caption: Signaling pathways activated by N-(4-hydroxyphenyl)retinamide leading to cell death.

Experimental Methodologies

To facilitate the replication and further investigation of the reported findings for N-(4-hydroxyphenyl)retinamide, detailed experimental protocols for key assays are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the test compounds.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2, PANC-1, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of N-(4-hydroxyphenyl)retinamide (or the compound of interest).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, 72 hours).

  • Assessment of Viability/Proliferation:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • [3H]Thymidine Incorporation Assay: [3H]Thymidine is added to the culture medium for the final few hours of incubation. Cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter to assess DNA synthesis.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the intracellular generation of ROS following treatment.

Protocol:

  • Cell Treatment: Cells are seeded in appropriate culture vessels and treated with the test compound for the desired time.

  • Staining: Cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.

Ceramide Quantification

Objective: To measure the intracellular levels of ceramide.

Protocol:

  • Cell Treatment and Lipid Extraction: Cells are treated with the test compound, harvested, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

  • Quantification:

    • Radiolabeling: Cells can be pre-incubated with a radiolabeled precursor of ceramide (e.g., [3H]palmitate or [14C]serine). Following lipid extraction, ceramides are separated by thin-layer chromatography (TLC), and the radioactivity is quantified.

    • Mass Spectrometry: For a more precise and non-radioactive method, lipid extracts can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different ceramide species.

Experimental Workflow for Assessing Compound Activity

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound, drawing on the established methodologies used for N-(4-hydroxyphenyl)retinamide.

experimental_workflow start Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity dose_response Dose-Response and IC50 Determination cytotoxicity->dose_response mechanism Mechanism of Action Studies dose_response->mechanism apoptosis Apoptosis Assays (e.g., Annexin V/PI) mechanism->apoptosis ros ROS Measurement (e.g., DCFH-DA) mechanism->ros ceramide Ceramide Quantification (e.g., LC-MS) mechanism->ceramide pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway_analysis ros->pathway_analysis ceramide->pathway_analysis

Caption: A generalized workflow for the biological evaluation of a test compound.

Conclusion

The available scientific literature paints a clear picture of N-(4-hydroxyphenyl)retinamide as a potent inducer of cell death in various cancer models, with well-documented mechanisms of action. In stark contrast, this compound remains a scientific enigma. The data and protocols presented in this guide for 4-HPR can serve as a valuable resource for researchers in the field of drug development. Furthermore, the highlighted absence of biological data for this compound underscores a significant research opportunity to investigate whether the exchange of the retinoid moiety for a saturated fatty acid chain alters the biological activity of the N-(4-hydroxyphenyl)amide scaffold, potentially uncovering novel structure-activity relationships.

References

Performance Comparison of N-(4-Hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The primary focus of recent research has been on modifying the basic N-(4-hydroxyphenyl)amide structure to enhance desired biological activities, such as analgesic and anti-inflammatory effects, while minimizing adverse effects like hepatotoxicity, a known issue with the widely used analgesic, acetaminophen (N-acetyl-p-aminophenol).

The development of novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs has yielded compounds with retained analgesic and antipyretic properties but without the hepatotoxicity associated with acetaminophen.[1][2] This is attributed to metabolic pathways that avoid the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) intermediate.[1]

Below is a summary of the comparative performance of selected derivatives against parent compounds or standards in various assays.

Table 1: Comparative Analgesic and Anti-inflammatory Activity

CompoundAnalgesic Activity (Writhing Test, % Inhibition)Anti-inflammatory Activity (Carrageenan-induced Paw Edema, % Inhibition)Reference
Acetaminophen55% at 200 mg/kg35% at 200 mg/kg[1]
Derivative 3b 62% at 200 mg/kg48% at 200 mg/kg[1]
Derivative 3r 68% at 200 mg/kg55% at 200 mg/kg[1]

Table 2: Comparative Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)Reference
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide Lipoxygenase57 ± 0.97[3]
Quercetin (Standard)Lipoxygenase37.12 ± 0.07[3]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide Butyrylcholinesterase89 ± 0.79[3]
Eserine (Standard)Butyrylcholinesterase0.85 ± 0.001[3]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Acetylcholinesterase75 ± 0.83[3]
Eserine (Standard)AcetylcholinesteraseNot Reported[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.

Writhing Test for Analgesic Activity

This assay assesses the analgesic effect of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid in mice.

  • Animal Model: Male Swiss mice (20-25 g) are used.

  • Procedure:

    • Mice are randomly divided into control and test groups.

    • The test compounds (e.g., derivatives 3b, 3r) or a standard drug (e.g., acetaminophen) are administered orally at a specific dose (e.g., 200 mg/kg).

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (stretching of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: ((Control Mean - Treated Mean) / Control Mean) * 100.

Carrageenan-induced Paw Edema for Anti-inflammatory Activity

This is a standard in vivo model to evaluate the anti-inflammatory properties of a compound.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compounds or a standard drug are administered orally.

    • After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

    • The paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point.

In Vitro Enzyme Inhibition Assays (General Protocol)

These assays determine the ability of a compound to inhibit the activity of a specific enzyme. The following provides a general outline.

  • Enzyme and Substrate Preparation: The target enzyme (e.g., lipoxygenase, acetylcholinesterase) and its specific substrate are prepared in an appropriate buffer solution.

  • Assay Procedure:

    • The test compound is pre-incubated with the enzyme solution for a specific period.

    • The reaction is initiated by adding the substrate.

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the analysis of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of N-(4-Hydroxyphenyl)amide Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition) characterization->in_vitro Test Compounds in_vivo In Vivo Assays (Analgesic, Anti-inflammatory) characterization->in_vivo Test Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar toxicity Toxicity Studies (Hepatotoxicity) in_vivo->toxicity in_vivo->sar comparison Comparative Analysis vs. Standards sar->comparison

Caption: Experimental workflow for the synthesis and evaluation of N-(4-Hydroxyphenyl)amide derivatives.

acetaminophen_metabolism cluster_major Major Pathway (Therapeutic Doses) cluster_minor Minor Pathway (Overdose) cluster_detox Detoxification APAP Acetaminophen (APAP) glucuronidation Glucuronidation APAP->glucuronidation sulfation Sulfation APAP->sulfation cyp2e1 CYP2E1 Oxidation APAP->cyp2e1 nontoxic_metabolites Non-toxic Metabolites glucuronidation->nontoxic_metabolites sulfation->nontoxic_metabolites napqi NAPQI (Toxic Intermediate) cyp2e1->napqi gsh Glutathione (GSH) Conjugation napqi->gsh hepatotoxicity Hepatotoxicity napqi->hepatotoxicity GSH Depletion detoxified Detoxified Metabolite gsh->detoxified

Caption: Simplified metabolic pathways of Acetaminophen (APAP).

References

A Comparative Guide to the Anti-Proliferative Effects of N-(4-Hydroxyphenyl)retinamide (Fenretinide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of N-(4-Hydroxyphenyl)retinamide (Fenretinide) against other established anti-cancer agents. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of Fenretinide as a potential therapeutic agent.

Introduction to N-(4-Hydroxyphenyl)retinamide (Fenretinide)

N-(4-hydroxyphenyl)retinamide, commonly known as Fenretinide or 4-HPR, is a synthetic derivative of retinoic acid. It has demonstrated significant anti-proliferative and apoptotic effects across a wide range of cancer cell types. Unlike traditional retinoids that primarily influence cell differentiation, Fenretinide's mechanism of action is largely independent of nuclear retinoic acid receptors, making it a compound of considerable interest in cancer research. This guide will delve into its efficacy and mechanisms, drawing comparisons with standard-of-care chemotherapeutic agents.

Comparative Analysis of Anti-Proliferative Efficacy

The anti-proliferative activity of Fenretinide has been evaluated in numerous cancer cell lines. Below is a compilation of its efficacy, represented by IC50 values, in comparison to commonly used chemotherapeutic drugs for various cancer types.

Table 1: Pancreatic Cancer
Cell LineCompoundIC50 ValueIncubation TimeAssay Method
MIA PaCa-2Fenretinide10 µMNot SpecifiedNot Specified
AsPC-1Gemcitabine494 nM48 hMTT Assay[1][2]
BxPC-3Gemcitabine23.9 µM48 hMTT Assay[1][2]
MIA PaCa-2Gemcitabine1243 nM48 hMTT Assay[3]
Panc-1Gemcitabine>1 µM48 hMTT Assay[1][2]
Table 2: Breast Cancer
Cell LineCompoundIC50 ValueIncubation TimeAssay Method
MCF-7Paclitaxel3.5 µM72 hMTT Assay[4]
MDA-MB-231Paclitaxel0.3 µM72 hMTT Assay[4]
SKBR3Paclitaxel4 µM72 hMTT Assay[4]
BT-474Paclitaxel19 nM72 hMTT Assay[4]
4T1Paclitaxel~30 µM48 hMTT Assay[5]
MCF-7Doxorubicin8306 nM48 hSRB Assay[6]
MDA-MB-231Doxorubicin6602 nM48 hSRB Assay[6]
T47DDoxorubicin8.53 µMNot SpecifiedNot Specified[7]
MDA-MB-468Doxorubicin0.27 µMNot SpecifiedNot Specified[7]
Table 3: Neuroblastoma
Cell LineCompoundIC50 ValueIncubation TimeAssay Method
IMR32Fenretinide~1-2 µMNot SpecifiedNot Specified[8]
NASSFenretinide~6-12 µMNot SpecifiedNot Specified[8]
SH-SY5YVincristine0.1 µM24 hMTT Assay[9]
UKF-NB-3Vincristine~2 nM120 hMTT Assay[10][11]
VCR-SK-N-ASVincristine~200 nM120 hMTT Assay[11]
Table 4: Acute Lymphoblastic Leukemia (ALL)
Cell LineCompoundIC50 ValueIncubation TimeAssay Method
CEMVincristine10⁻⁷ M (for 50% cell kill)1-3 hGrowth Inhibition
L1210Vincristine10⁻⁷ M (for 50% cell kill)1-3 hColony Formation
VCR-R ALL linesVincristine3-6 logs higher than sensitive lines48 hNot Specified[12]
Table 5: Prostate Cancer
Cell LineCompoundIC50 ValueIncubation TimeAssay Method
PC-3Docetaxel3.72 nM48 hMTT Assay[13]
DU-145Docetaxel4.46 nM48 hMTT Assay[13]
LNCaPDocetaxel1.13 nM48 hMTT Assay[13]
C4-2BDocetaxel1.00–1.40 nMNot SpecifiedCell Viability Assay[14]
LNCaPDocetaxel0.78–1.06 nMNot SpecifiedCell Viability Assay[14]
PC-3/DTXDocetaxel52.00 nMNot SpecifiedCell Inhibition Assay[15]
DU145Docetaxel5 nM72 hCell Viability Assay[16]
22Rv1Docetaxel5 nM72 hCell Viability Assay[16]
DU-145 (3D)Docetaxel114.9 µM72 hResazurin Assay[17]

Mechanism of Action of Fenretinide

Fenretinide induces cell death through multiple pathways, primarily by generating reactive oxygen species (ROS) and increasing intracellular ceramide levels. This leads to the activation of apoptotic and autophagic cell death programs.

Signaling Pathway of Fenretinide-Induced Cell Death

Fenretinide_Pathway Fenretinide Fenretinide ROS ↑ Reactive Oxygen Species (ROS) Fenretinide->ROS Ceramide ↑ de novo Ceramide Synthesis Fenretinide->Ceramide Autophagy Autophagy Fenretinide->Autophagy Mitochondria Mitochondrial Stress ROS->Mitochondria JNK_p38 ↑ JNK & p38 Phosphorylation ROS->JNK_p38 Ceramide->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis JNK_p38->Apoptosis ERK ↓ ERK Phosphorylation ERK->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Signaling pathway of Fenretinide-induced cell death.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow of MTT Assay

MTT_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with Fenretinide or alternative drug Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of Fenretinide and the comparative drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V Staining

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Treatment: Culture cells with the desired concentrations of Fenretinide or other compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[20][21]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

N-(4-Hydroxyphenyl)retinamide (Fenretinide) demonstrates potent anti-proliferative effects in a variety of cancer cell lines, often through unique mechanisms involving ROS and ceramide-mediated apoptosis and autophagy. Its efficacy, particularly in chemoresistant cell lines, warrants further investigation. This guide provides a foundational comparison to aid researchers in evaluating the potential of Fenretinide as a novel anti-cancer therapeutic. The provided experimental protocols offer a standardized approach for validating these findings.

References

A Comparative Guide to Quantification Methods for N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary analytical methods for the quantification of N-(4-Hydroxyphenyl)stearamide (AM404): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance data, and visualizes the analytical workflows.

Comparative Quantitative Data

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. Data for HPLC-UV and GC-MS are based on methods for structurally similar compounds and serve as a representative comparison.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 1 - 100 µg/mL (estimated)0.5 - 300 nmol/L[1]30 - 1800 ng/mL (estimated for derivatized analyte)[2]
Limit of Detection (LOD) ~0.2 µg/mL (estimated)0.1 - 1.6 nmol/L[1]18.7 - 67.0 ng/mL (estimated for derivatized analyte)[2]
Limit of Quantification (LOQ) ~0.5 µg/mL (estimated)0.5 - 5 nmol/L[1]6 - 414 ng/mL (estimated for derivatized analyte)
Precision (%RSD) < 2% (Intra-day)< 15%[3]< 11% (Intra-day & Inter-day)
Accuracy (%) 98 - 102% (estimated)90.1 - 111.1%[3]88 - 113% (Intra-day & Inter-day)
Selectivity ModerateHighHigh
Throughput HighHighModerate
Cost LowHighMedium
Derivatization Required NoNoYes

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each of the three techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for structurally related aminophenol compounds and offers a cost-effective approach for quantification.

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Perform serial dilutions with the mobile phase to create calibration standards.

  • Sample Solution Preparation: Extract the analyte from the sample matrix using a suitable organic solvent such as methanol or acetonitrile. If necessary, perform a solid-phase extraction (SPE) for sample clean-up. Evaporate the solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.01M phosphate buffer (pH 4.0) in a 26:74 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 275 nm.[4][5]

  • Injection Volume: 20 µL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (optional) Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Inject Inject Sample Reconstitution->Inject Column C18 Reverse-Phase Separation Inject->Column Detect UV Detection (275 nm) Column->Detect Quantify Quantification Detect->Quantify

HPLC-UV workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.

Sample Preparation:

  • Internal Standard Spiking: Spike samples with a suitable internal standard (e.g., a deuterated analogue of the analyte).

  • Protein Precipitation: For biological samples, precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge.

  • Extraction: Alternatively, perform a liquid-liquid extraction with a solvent like toluene or a solid-phase extraction for sample clean-up and concentration.[2]

  • Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Conditions:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep C18 Reverse-Phase Separation Inject->LC_Sep ESI Electrospray Ionization LC_Sep->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Quantify Quantification MSMS->Quantify

LC-MS/MS workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[6] Heat the mixture (e.g., at 75°C for 45 minutes) to form the trimethylsilyl (TMS) derivative of the analyte.[6]

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: Operated in either full scan or Selected Ion Monitoring (SIM) mode for quantification.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Inject Inject Derivatized Sample Derivatization->Inject GC_Sep Capillary GC Separation Inject->GC_Sep EI Electron Ionization GC_Sep->EI MS Mass Spectrometry (SIM) EI->MS Quantify Quantification MS->Quantify

GC-MS workflow for this compound.

References

A Comparative Guide to N-(4-Hydroxyphenyl)stearamide and Other Biologically Active Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid amides (FAAs) are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes, including inflammation, pain, neuroprotection, and energy metabolism. Their therapeutic potential is an area of intense research, with several members of this family being investigated as leads for novel drug development. This guide provides a comparative overview of N-(4-Hydroxyphenyl)stearamide and other prominent, well-characterized fatty acid amides: Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), Anandamide (AEA), and N-Arachidonoyl dopamine (NADA).

While this compound is structurally an FAA, there is a notable lack of published experimental data regarding its specific biological activity and mechanism of action. Much of the related research focuses on N-(4-hydroxyphenyl)retinamide (Fenretinide), which shares the same hydroxyphenyl head group but has a different fatty acid tail.[1][2][3] Studies on Fenretinide and the paracetamol metabolite AM404 [N-(4-hydroxyphenyl)-arachidonoylethanolamine] suggest the hydroxyphenyl moiety is critical for certain biological effects, such as antioxidant and analgesic properties.[1][4][5] This comparison, therefore, serves to contextualize this compound within the broader family of FAAs and highlights it as a compound for which further investigation is warranted.

Comparative Analysis of Key Fatty Acid Amides

The primary mechanisms of action for well-studied FAAs involve interactions with a range of cellular targets, most notably the peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and the endocannabinoid system.

Quantitative Performance Data

The following table summarizes the key molecular targets and reported potency of major FAAs. This data is essential for understanding their pharmacological profiles and potential therapeutic applications.

Fatty Acid Amide Primary Target(s) Receptor/Enzyme Potency / Affinity Primary Therapeutic Effects
This compound UndeterminedUndeterminedNo data availableNo data available
Palmitoylethanolamide (PEA) Nuclear Receptors, Endocannabinoid System (indirect)PPAR-αEC50 ≈ 3 µM[6]Anti-inflammatory, Analgesic, Neuroprotective[7][8]
GPR55Agonist (EC50 ≈ 4 nM)[6]
Oleoylethanolamide (OEA) Nuclear ReceptorsPPAR-αAgonistAppetite suppression, Regulation of lipid metabolism[3][9][10]
G-protein Coupled ReceptorsGPR119Endogenous Ligand[3]
Anandamide (AEA) Endocannabinoid System, TRP ChannelsCB1 Receptor-Neurotransmission modulation, Pain, Appetite, Mood[4][11]
CB2 Receptor-Immune modulation[11]
TRPV1AgonistPain modulation[12]
N-Arachidonoyl dopamine (NADA) Endocannabinoid System, TRP ChannelsCB1 ReceptorKi ≈ 250 nM (rat brain)[2][13]Analgesia, Hypothermia, Neuroprotection[14][15]
CB2 ReceptorKi ≈ 12,000 nM (rat spleen)[2][13]
TRPV1EC50 ≈ 50 nM[14]Pain modulation, Anti-inflammatory[14][15]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of fatty acid amides are dictated by the specific signaling cascades they initiate upon target engagement.

PEA and OEA Signaling via PPAR-α

PEA and OEA are well-characterized agonists of PPAR-α, a nuclear receptor that functions as a transcription factor.[3][7][9] Activation of PPAR-α leads to the regulation of genes involved in lipid metabolism and inflammation.[11] This pathway is central to their anti-inflammatory and metabolic effects.

PPAR_Alpha_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Environment PEA_OEA PEA / OEA Transport Cellular Uptake PEA_OEA->Transport PPARa PPAR-α Transport->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Exp Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Gene_Exp Regulates

Caption: PEA and OEA activate the nuclear receptor PPAR-α, regulating gene expression.

AEA and NADA Endocannabinoid and Endovanilloid Pathways

Anandamide (AEA) and N-Arachidonoyl dopamine (NADA) are prominent endocannabinoids that also function as "endovanilloids" by activating TRPV1 channels.[12][14][15] Their actions on presynaptic CB1 receptors typically suppress neurotransmitter release, while activation of TRPV1 channels is involved in pain sensation and inflammation.[14][16]

AEA_NADA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_nociceptive Nociceptive Neuron Terminal CB1 CB1 Receptor Neuro_Release Neurotransmitter Release Inhibition CB1->Neuro_Release AEA_NADA_Syn AEA / NADA Synthesis AEA_NADA_Rel AEA / NADA (Released) AEA_NADA_Syn->AEA_NADA_Rel On-demand AEA_NADA_Rel->CB1 Retrograde Signaling FAAH FAAH (Degradation) AEA_NADA_Rel->FAAH Inactivation TRPV1 TRPV1 Channel AEA_NADA_Rel->TRPV1 Activates Pain_Signal Pain / Inflammatory Signaling TRPV1->Pain_Signal

Caption: AEA and NADA act on CB1 and TRPV1 receptors to modulate neurotransmission and pain.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Receptor Binding Assays

These experiments are designed to determine the affinity of a ligand (e.g., a fatty acid amide) for its receptor.

  • Objective: To quantify the binding affinity (Ki) of a test compound for a specific receptor.

  • General Protocol:

    • Preparation of Receptor Source: A preparation of cells or tissues expressing the target receptor (e.g., brain membranes for CB1 receptors) is used.[2][13]

    • Competitive Binding: The receptor preparation is incubated with a known radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration).

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Receptor Source (e.g., Cell Membranes) Incubate Incubate with Radioligand & Test Compound Start->Incubate Separate Separate Bound from Unbound Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assays (e.g., Calcium Mobilization)

These assays measure the functional consequence of a ligand binding to its receptor, such as the activation of an ion channel or a G-protein coupled receptor.

  • Objective: To determine the functional potency (EC50) of an agonist.

  • General Protocol:

    • Cell Culture: Cells engineered to express the target receptor (e.g., TRPV1) are cultured.[14]

    • Loading with Indicator: Cells are loaded with a fluorescent dye that is sensitive to intracellular calcium concentration (e.g., Fura-2 AM).

    • Stimulation: Varying concentrations of the test compound are added to the cells.

    • Measurement: The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorometer or fluorescence microscope.

    • Data Analysis: A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

Conclusion and Future Directions

The family of fatty acid amides encompasses a range of potent signaling lipids with significant therapeutic potential. Compounds like PEA, OEA, AEA, and NADA have well-defined mechanisms of action and a growing body of preclinical and clinical data supporting their roles in analgesia, anti-inflammation, and metabolic regulation.

In contrast, this compound remains an enigmatic member of this family. Its structure, featuring a stearic acid backbone and a p-aminophenol head group, is analogous to other bioactive lipids. The known antioxidant and pro-apoptotic activities of the N-(4-hydroxyphenyl) moiety in other molecular contexts suggest that this compound could possess unique biological activities.[1] However, a comprehensive pharmacological characterization is currently absent from the scientific literature.

Future research should focus on systematically evaluating the activity of this compound. Key experimental steps should include:

  • Screening against major FAA targets (PPARs, CB1/CB2, GPR55, TRPV1).

  • Assessing its potential as a substrate or inhibitor for the FAA-degrading enzyme, fatty acid amide hydrolase (FAAH).

  • Evaluating its effects in cell-based models of inflammation and nociception.

Such studies are essential to determine if this compound holds therapeutic promise comparable to its more well-studied relatives and to unlock the full potential of this diverse class of lipid modulators.

References

Comparative Efficacy of N-(4-Hydroxyphenyl)stearamide Against Established FAAH Inhibitors: A Data Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-(4-Hydroxyphenyl)stearamide in the context of well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH). Due to a lack of publicly available data on the FAAH inhibitory activity of this compound, this document focuses on presenting the efficacy and experimental methodologies for established inhibitors to serve as a benchmark for future studies.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced endocannabinoid signaling. This mechanism has shown potential therapeutic benefits for a range of conditions, including pain, inflammation, and anxiety, without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This compound: An Overview

This compound, also known as N-Stearoyl-p-aminophenol or 4-Hydroxystearanilide, is a chemical compound with the CAS number 103-99-1. Despite its structural similarity to other N-acyl ethanolamines, a thorough review of scientific literature reveals a significant gap in the characterization of its biological activity, particularly concerning its efficacy as a FAAH inhibitor. To date, no quantitative data, such as IC50 or Ki values, have been published to ascertain its potency against FAAH.

Benchmarking Against Known FAAH Inhibitors

To provide a framework for evaluating potential new inhibitors like this compound, this guide details the efficacy of two well-established FAAH inhibitors: URB597 and PF-04457845. These compounds have been extensively studied and serve as standard references in the field.

Quantitative Efficacy Data

The following table summarizes the inhibitory potency of URB597 and PF-04457845 against human and rat FAAH.

InhibitorTargetIC50 (nM)k_inact/K_i (M⁻¹s⁻¹)Mechanism of Action
URB597 Human FAAH4.6-Irreversible, Covalent
PF-04457845 Human FAAH7.240,300Irreversible, Covalent
PF-04457845 Rat FAAH7.4-Irreversible, Covalent

Data sourced from available scientific literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are typical protocols used to assess the efficacy of FAAH inhibitors.

FAAH Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the in vitro potency of a test compound against FAAH.

  • Enzyme Source : Homogenates of human or rat brain tissue, or cells overexpressing FAAH, are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Substrate : A fluorescent or radiolabeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA) or [³H]-anandamide, is used.

  • Inhibitor Preparation : The test compound (e.g., this compound) and reference inhibitors (URB597, PF-04457845) are dissolved in a solvent like DMSO to create a range of concentrations.

  • Assay Procedure :

    • The enzyme preparation is pre-incubated with the inhibitor or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by adding the substrate.

    • The mixture is incubated for a further period (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by adding an acidic solution or by rapid filtration.

  • Data Analysis : The amount of product formed is quantified using a fluorometer or liquid scintillation counter. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

In Vivo FAAH Activity and Anandamide Level Measurement

This protocol describes how to assess an inhibitor's effect on FAAH activity and anandamide levels in a living organism.

  • Animal Model : Rats or mice are typically used.

  • Inhibitor Administration : The test compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.

  • Tissue Collection : At specific time points after administration, animals are euthanized, and brain and other tissues are rapidly collected and frozen.

  • FAAH Activity Measurement : Tissue homogenates are prepared, and the remaining FAAH activity is measured using an in vitro assay as described above.

  • Anandamide Quantification : Endogenous anandamide levels in the tissues are extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : The in vivo FAAH inhibition is expressed as a percentage of the activity in vehicle-treated control animals. Anandamide levels are compared between inhibitor-treated and control groups.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the FAAH signaling pathway and a standard experimental workflow for inhibitor screening.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide_ext Anandamide (Extracellular) Anandamide_int Anandamide (Intracellular) Anandamide_ext->Anandamide_int transport CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor binds FAAH FAAH Anandamide_int->FAAH substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid hydrolyzes to Signaling_Cascade Downstream Signaling CB1_Receptor->Signaling_Cascade activates Inhibitor FAAH Inhibitor (e.g., URB597) Inhibitor->FAAH inhibits Experimental_Workflow Start Start: Compound Library (including this compound) Primary_Screen Primary In Vitro FAAH Inhibition Assay Start->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Hit_Identification->Start No Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Lead_Selection->Dose_Response No In_Vivo_Testing In Vivo Efficacy & Toxicology Studies Lead_Selection->In_Vivo_Testing Yes Clinical_Candidate Clinical Candidate In_Vivo_Testing->Clinical_Candidate

Structure-activity relationship of N-(4-Hydroxyphenyl)stearamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of N-(4-Hydroxyphenyl)stearamide Analogs: Structure-Activity Relationships in Analgesic, Anticancer, and TRPV1 Modulatory Activities

For Researchers, Scientists, and Drug Development Professionals

The N-(4-hydroxyphenyl)amide scaffold is a versatile pharmacophore present in a diverse range of biologically active compounds. By modifying the acyl chain and the substitution on the phenyl ring, analogs of this compound have been developed with a wide spectrum of therapeutic applications, including analgesic, anticancer, and sensory neuron modulation activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols.

Analgesic and Antipyretic Analogs: A Safer Alternative to Acetaminophen

A significant area of research has focused on developing safer analogs of acetaminophen (N-(4-hydroxyphenyl)acetamide) to mitigate its associated hepatotoxicity. The mechanism of toxicity involves the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3][4][5] The strategy revolves around modifying the acetyl group to create more lipophilic and stable compounds that retain analgesic and antipyretic properties without forming toxic metabolites.[1][2][3][4][5]

A key metabolite in the analgesic effect of acetaminophen is N-(4-hydroxyphenyl)-arachidonoylamide (AM404), which is formed in the brain.[1][2] AM404 is known to act on the transient receptor potential vanilloid 1 (TRPV1) channel and the endocannabinoid system.[1][2][6] The development of analogs has therefore aimed to produce stable compounds that can mimic the action of AM404.

Table 1: Comparison of Analgesic Activity and Hepatotoxicity of N-(4-Hydroxyphenyl)acetamide Analogs

CompoundStructureAnalgesic ActivityAntipyretic ActivityHepatotoxicity ProfileKey SAR Insights
Acetaminophen (ApAP) N-(4-hydroxyphenyl)acetamideEffectiveEffectiveHigh risk of hepatotoxicity in overdose due to NAPQI formation.[1][2][3][4][5]The N-acetyl group is key for activity but also for toxicity.
Compound 1 2-(1,1-dioxo-1,2-benzothiazol-3-one)-N-(4-hydroxyphenyl)acetamideMaintained in vivoNot antipyreticSignificantly decreased hepatotoxicity.[2][4]Increased lipophilicity and metabolic instability.[1][2]
Compound 3b 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide with N-ethyl substitutionRetainedRetainedNon-hepatotoxic at equivalent toxic doses of ApAP.[1][3]Increased stability and lipophilicity, slowed amide hydrolysis.[1]
Compound 3r 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide with N-propyl substitutionRetainedRetainedNon-hepatotoxic at equivalent toxic doses of ApAP.[1][3]Increased stability and lipophilicity, slowed amide hydrolysis.[1]
Anticancer Analogs: The Fenretinide Family

N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR) is a synthetic retinoid that has demonstrated significant anticancer activity in a variety of cancer cell lines.[7][8][9][10][11] Its mechanism of action is distinct from other retinoids, primarily inducing apoptosis through the generation of reactive oxygen species (ROS) and increased ceramide levels, rather than through differentiation.[9][10] Structure-activity relationship studies have focused on modifying the retinoid backbone and the amide linker to enhance cytotoxic potency and selectivity.

Table 2: In Vitro Cytotoxicity of Fenretinide and its Analogs against Cancer Cell Lines

CompoundModification from FenretinideCell LineIC50 (µM)Key SAR Insights
Fenretinide (4-HPR) -MCF-7 (Breast)~1-5The 4-hydroxyphenyl group is crucial for its unique apoptotic mechanism.[9][10]
Neuroblastoma cell lines1-10Active in retinoid-resistant cell lines.[11]
Click-type analog 3b Replacement of the amide with a triazole linkerMCF-7 (Breast)0.53 ± 0.8The triazole ring as a bioisostere of the amide bond can enhance potency and selectivity.[7]
TRPV1 Modulatory Analogs: Targeting Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat, acid, and capsaicin.[12] It is a key target for the development of novel analgesics.[12] The N-(4-hydroxyphenyl) moiety is a common feature in many TRPV1 modulators. The metabolite of acetaminophen, AM404, is an agonist of TRPV1.[6][13] SAR studies of capsaicin analogs have shown that the vanillyl group (a 3-methoxy-4-hydroxybenzyl moiety) is critical for potent activation of TRPV1.[14]

Table 3: Activity of N-(4-Hydroxyphenyl) Analogs on the TRPV1 Channel

CompoundActivityEC50/IC50 (µM)TargetKey SAR Insights
AM404 Agonist>1hTRPV1The arachidonic acid tail contributes to non-specific hydrophobic interactions with the receptor.[13][15]
Capsaicin Agonist~0.008 (electrophysiology)hTRPV1The vanillyl head group, amide linker, and hydrophobic tail are all crucial for high potency.[16]
Nonivamide Agonist1.4TRPV1-OE cellsA simplified analog of capsaicin, demonstrating the importance of the core pharmacophore.[14]
N-(3,4-dihydroxybenzyl)nonanamide Agonist10TRPV1-OE cellsRemoval of the 3-methoxy group reduces potency, highlighting its importance for binding.[14]
Capsazepine Antagonist~0.2-4TRPV1The vanillyl group is replaced by a benzazepine moiety.

Experimental Protocols

In Vitro Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[17]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.

  • Cell Culture and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include control wells for no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with a detergent like Triton X-100).[19]

  • Sample Collection: After the treatment period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

TRPV1 Calcium Influx Assay

This assay measures the activation of TRPV1 channels by detecting the influx of calcium into the cells using a fluorescent calcium indicator.

  • Cell Preparation: Plate cells stably expressing TRPV1 (e.g., HEK293-hTRPV1) in a 96-well black, clear-bottom plate and incubate overnight.[20][21]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for a specified time at 37°C.[20][21]

  • Compound Addition: Use a fluorescence microplate reader with a kinetic reading mode to measure the baseline fluorescence. Add the test compounds (agonists or antagonists) to the wells.

  • Fluorescence Measurement: Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist like capsaicin.

  • Data Analysis: The increase in fluorescence intensity is proportional to the activation of the TRPV1 channel. Calculate the EC50 for agonists (the concentration that elicits a half-maximal response) or the IC50 for antagonists (the concentration that inhibits the agonist response by 50%).

Visualizations

experimental_workflow cluster_cytotoxicity In Vitro Cytotoxicity Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent collect_supernatant Collect Supernatant incubation->collect_supernatant formazan_solubilization Solubilize Formazan mtt_reagent->formazan_solubilization mtt_readout Measure Absorbance (570 nm) formazan_solubilization->mtt_readout ldh_reaction LDH Reaction collect_supernatant->ldh_reaction ldh_readout Measure Absorbance (490 nm) ldh_reaction->ldh_readout

General workflow for in vitro cytotoxicity testing.

trpv1_signaling cluster_membrane Cell Membrane trpv1 TRPV1 Channel ca_intracellular Intracellular Ca²⁺ trpv1->ca_intracellular Opens Channel agonist TRPV1 Agonist (e.g., Capsaicin, AM404) agonist->trpv1 Binds and Activates ca_extracellular Extracellular Ca²⁺ ca_extracellular->trpv1 Influx fluo4 Fluo-4 Dye ca_intracellular->fluo4 Binds to downstream Downstream Cellular Responses (e.g., Pain Signal) ca_intracellular->downstream fluorescence Fluorescence Signal fluo4->fluorescence Emits

TRPV1 activation leads to calcium influx and a measurable fluorescent signal.

sar_logic cluster_analgesic Analgesic SAR cluster_anticancer Anticancer SAR (Fenretinide) cluster_trpv1 TRPV1 Modulator SAR analgesic_core N-(4-Hydroxyphenyl)acetamide Core Scaffold analgesic_mod Modification of Acetyl Group Increased Lipophilicity Increased Stability analgesic_core:tail->analgesic_mod analgesic_outcome Retained Analgesia Reduced Hepatotoxicity analgesic_mod->analgesic_outcome anticancer_core N-(4-Hydroxyphenyl)retinamide Core Scaffold anticancer_mod Modification of Retinoid Chain or Amide Linker anticancer_core:tail->anticancer_mod anticancer_outcome Enhanced Cytotoxicity Improved Selectivity anticancer_mod->anticancer_outcome trpv1_core N-(4-Hydroxyphenyl)amide Core Scaffold trpv1_mod Modification of 'Vanillyl-like' Head and Lipophilic Tail trpv1_core:tail->trpv1_mod trpv1_outcome Modulation of TRPV1 Activity (Agonist/Antagonist) trpv1_mod->trpv1_outcome

References

Unraveling Hepatotoxicity: A Comparative Analysis of N-(4-Hydroxyphenyl)stearamide Analogs and Other Hepatotoxic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-induced liver injury (DILI) is a critical aspect of preclinical and clinical development. This guide provides a comparative analysis of the hepatotoxicity of novel N-(4-hydroxyphenyl)acetamide analogs, structurally related to N-(4-Hydroxyphenyl)stearamide, against the well-established hepatotoxin Acetaminophen (APAP) and other non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Comparison of Hepatotoxicity Markers

The assessment of hepatotoxicity in vivo often relies on the measurement of key liver enzymes in the serum, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Elevated levels of these enzymes are indicative of liver damage.

A study comparing novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs (referred to as NCEs - New Chemical Entities) with a toxic dose of Acetaminophen (APAP) in mice revealed a significantly lower potential for hepatotoxicity for the novel compounds.[1][3] The table below summarizes the in vivo liver function test results from this study.

CompoundDoseAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)
Vehicle Control -~50~100~100
Acetaminophen (APAP) 600 mg/kg> 8000> 7000~150
NCE 3b 600 mg/kg~100~200~100
NCE 3r 600 mg/kg~100~200~100

Data is approximated from graphical representations in the source study.[1][3] NCE 3b and 3r are examples of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs.

As the data illustrates, at a high dose of 600 mg/kg, APAP induced a dramatic increase in ALT and AST levels, indicating severe hepatocellular injury.[1][3] In stark contrast, the novel analogs (NCE 3b and 3r) at the same dose did not cause a significant elevation in these liver enzymes compared to the vehicle control, suggesting a much safer liver profile.[1][3]

Mechanistic Insights into Acetaminophen-Induced Hepatotoxicity

Acetaminophen overdose is a leading cause of acute liver failure.[4][5] Its toxicity is not caused by the parent drug itself but by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3]

The following diagram illustrates the key signaling pathway of APAP-induced hepatotoxicity:

APAP_Hepatotoxicity APAP Acetaminophen (APAP) CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP3A4) APAP->CYP450 Metabolism NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Mito_dys Mitochondrial Dysfunction & Oxidative Stress NAPQI->Mito_dys Covalent Binding to Mitochondrial Proteins Detox Detoxification GSH->Detox Necrosis Hepatocyte Necrosis Mito_dys->Necrosis

APAP Hepatotoxicity Pathway

At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[1][3] However, during an overdose, GSH stores are depleted, allowing NAPQI to accumulate and covalently bind to cellular proteins, particularly in the mitochondria.[1][3] This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[1][3] The novel N-(4-hydroxyphenyl)acetamide analogs in the comparative study did not lead to the formation of NAPQI, which is the likely reason for their lack of hepatotoxicity.[1][2][3]

Experimental Protocols for Hepatotoxicity Assessment

The evaluation of drug-induced liver injury involves a combination of in vitro and in vivo studies.

In Vivo Hepatotoxicity Assessment:

A common experimental workflow for in vivo assessment is as follows:

InVivo_Workflow cluster_protocol In Vivo Hepatotoxicity Protocol Animal_Model Animal Model Selection (e.g., Male CD1 Mice) Dosing Compound Administration (e.g., Intraperitoneal Injection) Animal_Model->Dosing Monitoring Monitoring of Animals (e.g., 24 hours) Dosing->Monitoring Sample_Collection Blood and Tissue Collection (e.g., Cardiac Puncture, Liver Harvest) Monitoring->Sample_Collection Analysis Biochemical and Histological Analysis Sample_Collection->Analysis

In Vivo Hepatotoxicity Workflow
  • Animal Model: Male CD1 mice are a commonly used model for hepatotoxicity studies.[3]

  • Compound Administration: The test compound and control (e.g., APAP, vehicle) are administered, often via intraperitoneal injection, at specified doses.[1][3]

  • Monitoring: Animals are monitored for a set period (e.g., 24 hours) for any signs of toxicity.

  • Sample Collection: At the end of the study period, blood samples are collected for serum analysis of liver enzymes. Liver tissue is also harvested for histological examination.[1][3]

  • Analysis: Serum levels of ALT, AST, and ALP are measured. Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for signs of necrosis, inflammation, and other pathological changes.

In Vitro Hepatotoxicity Assays:

In vitro models, such as primary human hepatocytes or hepatoma cell lines (e.g., HepG2), are used for initial screening of compound toxicity.[6] Key assays include:

  • Cell Viability Assays: Measurement of parameters like ATP content or LDH release to assess cell death.

  • Glutathione (GSH) Depletion Assays: To determine if a compound depletes this critical antioxidant.

  • Reactive Oxygen Species (ROS) Assays: To measure the generation of oxidative stress.

  • Mitochondrial Toxicity Assays: Assessment of mitochondrial membrane potential and function.

Comparison with Other NSAIDs

While the novel N-(4-hydroxyphenyl)acetamide analogs appear to have a favorable liver safety profile, it is important to consider the hepatotoxicity associated with other commonly used NSAIDs. Drug-induced liver injury from NSAIDs is a known, though relatively rare, adverse event.[4] The incidence is estimated to be between 1 and 10 cases per 100,000 persons exposed.[4]

Some NSAIDs associated with a higher risk of hepatotoxicity include:

  • Diclofenac: Has one of the highest reported incidences of liver injury among NSAIDs.

  • Sulindac: Also associated with a notable risk of hepatotoxicity.

  • Ibuprofen and Naproxen: Can cause liver injury, though generally considered to have a lower risk than diclofenac.

The mechanism of NSAID-induced hepatotoxicity is often idiosyncratic and can involve immune-mediated responses or the formation of reactive metabolites.

Conclusion

Based on the available data for structurally similar compounds, N-(4-hydroxyphenyl)acetamide derivatives that avoid the formation of the toxic NAPQI metabolite hold promise as safer alternatives to acetaminophen. The presented in vivo data for novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs demonstrates a significant lack of hepatotoxicity at doses that cause severe liver damage with APAP.[1][3] Further investigation into the specific hepatotoxicity profile of this compound is warranted to confirm these favorable characteristics. For drug development professionals, these findings underscore the importance of early and comprehensive hepatotoxicity screening to identify and advance compounds with improved safety profiles.

References

Confirming Drug Mechanism of Action: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a drug's mechanism of action is a critical milestone in the therapeutic development pipeline. Gene knockout (KO) studies, particularly those facilitated by CRISPR-Cas9 technology, offer a powerful and precise method to validate that a drug's biological effect is directly mediated by its intended molecular target. This guide provides a comparative framework for utilizing knockout models to confirm a drug's mechanism of action, featuring experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows.

The Power of Knockout: Unmasking the True Target

The fundamental principle behind using knockout models for mechanism of action studies is straightforward: if a drug targets a specific protein, cells lacking the gene for that protein should exhibit a significantly diminished or absent response to the drug compared to their wild-type (WT) counterparts. This differential response provides strong evidence that the drug's efficacy is on-target.

This guide will explore this principle through the lens of two well-established cancer drug targets and their respective inhibitors:

  • BRAF and Trametinib: The BRAF protein is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. Trametinib is a MEK inhibitor, acting downstream of BRAF. While not a direct BRAF inhibitor, its efficacy is tightly linked to the BRAF mutation status.

  • EGFR and Gefitinib: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Gefitinib is an EGFR tyrosine kinase inhibitor.

Data Presentation: Comparing Drug Efficacy in Wild-Type vs. Altered Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of trametinib and gefitinib in different cell line contexts. A higher IC50 value indicates lower drug potency.

Table 1: Trametinib IC50 Values in Melanoma Cell Lines with Different BRAF Status

Cell Line StatusTrametinib IC50 (nM)Reference
BRAF Mutant0.3 - 0.85[1]
BRAF Wild-Type0.31 - 10[1]

Note: This data compares BRAF mutant to BRAF wild-type cell lines, not a direct BRAF knockout. However, the principle remains the same: the drug's efficacy is significantly different in cells with an altered target gene.

Table 2: Gefitinib IC50 Values for Inhibition of EGFR Tyrosine Phosphorylation

Cell LineEGFR StatusGefitinib IC50 (nM)
NR6wtEGFRWild-Type~10-30
NR6MEGFRvIII Mutant~100-200

Note: This table compares the effect of gefitinib on wild-type EGFR versus a specific mutant (EGFRvIII), demonstrating a clear difference in sensitivity.

Mandatory Visualization

Signaling Pathways

dot

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Simplified BRAF-MEK-ERK signaling pathway and the target of Trametinib.

dot

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K RAS RAS Grb2_Sos->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Migration ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses Gefitinib Gefitinib Gefitinib->EGFR Inhibits Experimental_Workflow Start Start: Hypothesis Drug X targets Protein Y CRISPR Generate Protein Y Knockout (KO) Cell Line (e.g., using CRISPR-Cas9) Start->CRISPR Culture Culture Wild-Type (WT) and KO Cell Lines CRISPR->Culture Treatment Treat WT and KO cells with varying concentrations of Drug X Culture->Treatment Assays Perform Functional Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Assays->Signaling Migration Cell Migration Assay (e.g., Wound Healing) Assays->Migration Analysis Data Analysis: Compare responses between WT and KO cells Viability->Analysis Signaling->Analysis Migration->Analysis Conclusion Conclusion: Confirm Mechanism of Action Analysis->Conclusion

Caption: Experimental workflow for confirming a drug's mechanism of action using knockout cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of a compound and calculate its IC50 value.

Methodology:

  • Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include untreated controls for both cell lines.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

[2][3]#### 2. Western Blot for MAPK Pathway Activation

Objective: To assess the phosphorylation status of key proteins in a signaling pathway (e.g., ERK in the MAPK pathway) in response to drug treatment.

Methodology:

  • Cell Treatment and Lysis: Treat wild-type and knockout cells with the compound of interest for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

[4][5]#### 3. Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of a compound on the migratory capacity of cells.

Methodology:

  • Cell Seeding: Seed wild-type and knockout cells in a culture plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized cell scraper.

  • Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the test compound at the desired concentration. Include an untreated control.

  • Image Acquisition: Capture images of the "wound" at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software. Calculate the rate of wound closure by comparing the area at different time points. The migration rate can be expressed as the percentage of wound closure relative to the initial wound area.

Knockout studies provide an indispensable tool for the rigorous validation of a drug's mechanism of action. By comparing the cellular response to a compound in wild-type versus target-deficient cells, researchers can gain a high degree of confidence that the drug's therapeutic effect is mediated through its intended molecular target. The combination of quantitative cell-based assays and detailed pathway analysis, as outlined in this guide, offers a robust framework for advancing drug candidates through the preclinical development pipeline.

References

Navigating the Research Landscape of N-(4-Hydroxyphenyl)stearamide: A Guide to Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available scientific literature reveals a significant challenge in assessing the reproducibility of experimental results for N-(4-Hydroxyphenyl)stearamide. Despite its availability from chemical suppliers for research purposes, dedicated peer-reviewed studies detailing its biological effects, mechanism of action, and specific experimental protocols are largely absent from public databases. This scarcity of data precludes a direct comparative analysis of its performance against alternatives based on robust, reproducible experimental evidence.

A recurring issue in the scientific literature is the conflation of this compound with a similarly named but structurally distinct compound, N-(4-hydroxyphenyl)retinamide, also known as Fenretinide. While extensive research exists for Fenretinide, detailing its anticancer properties and signaling pathways, this information is not applicable to this compound. Researchers and drug development professionals should exercise caution to avoid misattributing the biological activities of Fenretinide to this compound.

The Challenge of Data Scarcity

The core requirement for any scientific comparison is the availability of reliable and reproducible data. For this compound, the current body of public-domain research does not provide the necessary foundation for such an analysis. Key missing elements include:

  • Quantitative Biological Data: The absence of published studies means there is no quantitative data to summarize regarding its efficacy in any biological system.

  • Detailed Experimental Protocols: Without published research, the specific methodologies for testing this compound are not available, making it impossible to assess or replicate any potential findings.

  • Mechanism of Action: There is no experimentally validated information on the signaling pathways or molecular targets of this compound.

Potential Alternatives and a Path Forward

Given the lack of specific data on this compound, researchers interested in this chemical scaffold may consider exploring other derivatives of p-aminophenol that have been subjected to more rigorous scientific investigation. One such area of research involves novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs, which have been synthesized and evaluated for their analgesic and antipyretic properties.[1]

A recent study provides detailed synthesis protocols and in vivo experimental data for these compounds, offering a potential starting point for comparative studies.

Experimental Protocol: Synthesis of 2-[[2-(4-Hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-methylbenzamide (Analog 3b)[1]

This protocol, adapted from published research, outlines a reproducible method for the synthesis of a potential alternative compound.

StepProcedure
1 Add Compound 1 (0.332 g, 1 mmol) to a methylamine aqueous solution (40% wt., 5 mL, 72 mmol).
2 Stir the mixture for 30 minutes at room temperature.
3 Evaporate the solvent under reduced pressure to obtain a solid.
4 Purify the solid by chromatography on silica gel using an ethyl acetate/hexane (9:1) mobile phase.

This detailed protocol allows for the replication of the synthesis of a specific p-aminophenol derivative, enabling further biological evaluation.

Experimental Workflow: In Vivo Analgesia and Antipyresis Testing[1]

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of compounds like p-aminophenol derivatives.

G cluster_analgesia Analgesia Model (CFA-induced hyperalgesia) cluster_antipyresis Antipyresis Model (Yeast-induced pyrexia) A1 Induce inflammation with Complete Freund's Adjuvant (CFA) in hind paw A2 Administer test compound (e.g., Analog 3b) or control A1->A2 A3 Measure paw withdrawal latency to a thermal stimulus at set time points A2->A3 B1 Induce fever with baker's yeast injection B2 Administer test compound or control B1->B2 B3 Measure rectal temperature at set time points B2->B3

In vivo experimental workflow for analgesia and antipyresis.

Logical Relationship: The Importance of Foundational Research

The challenge of evaluating this compound highlights a critical logical relationship in scientific inquiry: reproducible experimental data is the bedrock upon which comparative analysis and further research are built.

G A Compound of Interest (this compound) B Peer-Reviewed Experimental Studies (Quantitative Data & Protocols) A->B Requires C Assessment of Reproducibility B->C Enables D Comparative Analysis with Alternatives C->D Is Prerequisite For E Informed Drug Development Decisions D->E Informs

Logical flow from basic research to informed application.

References

Substituent Effects on Crystal Structure: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how subtle changes in molecular structure can influence the solid-state properties of a compound is paramount. The substitution of functional groups on a core molecule can dramatically alter its crystal packing, intermolecular interactions, and ultimately, its physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of substituent effects on crystal structure, supported by experimental data and detailed methodologies.

The Role of Substituents in Crystal Engineering

The deliberate modification of molecular structures with various substituents is a fundamental strategy in crystal engineering.[1][2] These modifications can introduce or alter non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which in turn dictate the overall crystal lattice.[1][3] The electronic and steric properties of substituents play a crucial role in determining the supramolecular arrangement of molecules in the crystalline state.[4] For instance, electron-donating and electron-withdrawing groups can significantly influence the charge distribution in a molecule, affecting its electrostatic interactions with neighboring molecules.[5][6]

Comparative Analysis of Substituent Effects

To illustrate the impact of different substituents on crystal structure, this section presents a comparative analysis based on published crystallographic data. The following tables summarize key crystallographic parameters for various series of compounds, highlighting the changes induced by altering functional groups.

Case Study 1: Substituted N'-phenylbenzohydrazides

This case study examines how different substituents on the phenyl ring of N'-phenylbenzohydrazides influence their crystal packing and intermolecular interactions.[4]

Compound/SubstituentCrystal SystemSpace GroupKey Intermolecular InteractionsDihedral Angle between Rings (°)Ref.
I (4-methyl-2-nitrophenyl)MonoclinicI2/aπ-π stacking, N-H···O hydrogen bonds56[4]
II (2-nitro-4-(trifluoromethyl)phenyl)MonoclinicP21/nπ-π stacking, bifurcated H-bonds, F···F contactsNear-parallel[4]
p-Cl on benzoyl ring--N-H···O hydrogen bonds-[4]
Amino or Methoxy groups--N-H···O hydrogen bonds-[4]

Analysis: The introduction of a trifluoromethyl group in compound II enhances conjugation, leading to a more planar structure and a different packing arrangement compared to the methyl-substituted compound I .[4] The planarity in II facilitates closer π-π stacking interactions.[4] In contrast, electron-donating groups like amino or methoxy tend to promote a trigonal planar geometry at the N' atom.[4]

Case Study 2: Substituted 4'-Phenyl-2,2':6',2"-Terpyridines

This example demonstrates how substituents on a phenyl ring attached to a terpyridine core can alter crystal packing from a herringbone to a layer-like assembly.[3]

Compound/SubstituentCrystal Packing MotifKey Intermolecular InteractionsRef.
1 (Unsubstituted Phenyl)HerringboneC-H···N hydrogen bonds[3]
3 (3-fluoro-5-methylphenyl)Layer-likeπ-stacking, N···H-C hydrogen bonding[3]
5 (3,5-difluorophenyl)Layer-likeN···H-C and F···H-C hydrogen bonding, π-stacking[3]

Analysis: The unsubstituted compound 1 exhibits a classic herringbone packing with no significant π-stacking. The introduction of fluorine and methyl substituents in compound 3 promotes face-to-face π-stacking, leading to a layered structure.[3] In compound 5 , the fluorine atoms actively participate in hydrogen bonding, further stabilizing the layered arrangement.[3]

Experimental Protocols

The data presented in this guide is primarily derived from single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional atomic arrangement in a crystal.[7][8] Computational methods are also frequently employed to complement experimental findings and provide insights into intermolecular interaction energies.[9][10]

Single-Crystal X-ray Crystallography Workflow

The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps:[11][12]

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or cooling crystallization.[11][12]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[7][12] The intensities and positions of these spots are meticulously recorded.

  • Structure Solution and Refinement: The diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms within the unit cell that gives rise to the observed diffraction pattern.[7] Initial models are typically obtained using direct methods or Patterson methods and are then refined using least-squares techniques to achieve the best possible fit between the calculated and observed diffraction data.[7][8]

experimental_workflow cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination cluster_result Final Structure start Compound Synthesis crystallization Crystallization start->crystallization crystal Single Crystal crystallization->crystal data_collection Data Collection crystal->data_collection diffraction_pattern Diffraction Pattern data_collection->diffraction_pattern structure_solution Structure Solution diffraction_pattern->structure_solution refinement Refinement structure_solution->refinement final_structure Crystallographic Information File (CIF) refinement->final_structure

Experimental workflow for single-crystal X-ray crystallography.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable for understanding the energetics of intermolecular interactions and predicting crystal packing.[9][10] These methods can be used to calculate binding energies between molecules and to explore the potential energy landscape of different crystalline arrangements.[10]

Visualization of Substituent Effects

The following diagram illustrates the conceptual influence of different types of substituents on intermolecular interactions and, consequently, crystal packing.

substituent_effects cluster_molecule Core Molecule cluster_substituents Substituents cluster_effects Influence on Crystal Packing core Core Scaffold edg Electron-Donating Group (EDG) e.g., -OCH3, -NH2 ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CF3 halogen Halogen e.g., -F, -Cl, -Br bulky Bulky Group e.g., -tBu interactions Altered Intermolecular Interactions edg->interactions Enhances H-bonding Modifies π-system ewg->interactions Alters Electrostatics Enables Halogen Bonding halogen->interactions Introduces Halogen Bonds C-H···X interactions packing Modified Crystal Packing bulky->packing Steric Hindrance Creates Voids/Channels interactions->packing

Influence of substituent types on crystal structure.

Conclusion

The rational selection of substituents is a powerful tool for modulating the crystal structure and, by extension, the material properties of active pharmaceutical ingredients. A thorough understanding of how different functional groups influence intermolecular interactions is critical for the design of crystalline materials with desired characteristics. The combination of single-crystal X-ray diffraction and computational modeling provides a robust framework for the systematic investigation of these substituent effects, ultimately guiding the development of new and improved pharmaceutical products.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(4-Hydroxyphenyl)stearamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(4-Hydroxyphenyl)stearamide, a compound often used in research and development.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Recommended if dust is generated.

Step-by-Step Disposal Procedure

  • Collection: Carefully sweep up the solid this compound, avoiding the generation of dust. If the material is in solution, absorb it onto an inert, non-combustible absorbent material.

  • Containment: Place the collected material into a clearly labeled, sealed container. The container should be compatible with the chemical and suitable for waste disposal.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste management company to determine the appropriate waste classification for this compound based on its characteristics and any potential contaminants.

  • Disposal: Dispose of the contained waste in accordance with local, regional, and national hazardous waste regulations.[1] Common disposal methods for similar non-hazardous or mildly irritating solid chemical waste include:

    • Licensed Waste Management Company: This is the most recommended method to ensure compliance with all regulations.

    • Controlled Incineration: In some jurisdictions, controlled incineration with flue gas scrubbing may be a permissible disposal route.

Important Considerations:

  • Do not empty into drains. [1]

  • Prevent environmental release. [1]

  • Empty containers should be managed as chemical waste or decontaminated according to approved procedures before recycling or disposal.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps to be taken when planning the disposal of this compound.

start Start: Need to dispose of This compound consult_sds Consult specific SDS for This compound start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow specific disposal instructions in SDS sds_available->follow_sds Yes no_sds No specific SDS available. Treat as potentially hazardous. sds_available->no_sds No end End follow_sds->end ppe Wear appropriate PPE: Gloves, Eye Protection, Lab Coat no_sds->ppe collect Collect waste: Sweep solid or absorb liquid ppe->collect contain Place in a labeled, sealed container collect->contain classify Consult EHS or licensed waste management for classification contain->classify dispose Dispose via licensed waste management company or as advised classify->dispose dispose->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling N-(4-Hydroxyphenyl)stearamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(4-Hydroxyphenyl)stearamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS 103-99-1). The following procedures are based on general best practices for handling similar powdered chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this chemical. An SDS for this specific compound was not available through public search at the time of this writing.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when dust generation is likely.
Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid generating dust during handling.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Disposal of this compound:

  • Collect waste material in a designated, labeled, and sealed container.

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • Do not dispose of down the drain or in regular trash.

Disposal of Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Launder contaminated lab coats and other reusable PPE separately from other clothing.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Dissolve/Use in Experiment weigh->dissolve clean_equip Clean Equipment dissolve->clean_equip Experiment Complete dispose_waste Dispose of Waste clean_equip->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxyphenyl)stearamide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxyphenyl)stearamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.